3,5-Diphenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJOMHSIIOWCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238814 | |
| Record name | 3,5-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-07-9 | |
| Record name | 3,5-Diphenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diphenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diphenylpyridine: Properties, Synthesis, and Applications
Executive Summary: 3,5-Diphenylpyridine is a significant heterocyclic scaffold characterized by a central pyridine ring substituted with phenyl groups at the C3 and C5 positions. This unique arrangement imparts a combination of steric bulk and electronic properties that make it a valuable building block in medicinal chemistry and materials science. Its derivatives have shown promise in drug discovery, particularly as cytotoxic agents and kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, details robust synthetic protocols, and explores its applications for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Profile
The core of this compound consists of a pyridine heterocycle with two phenyl substituents. This structure creates a specific steric and electronic environment that dictates its reactivity and potential for forming intermolecular interactions, which is a key consideration in drug design.[3][4]
The structure of this compound is defined by the IUPAC name this compound and the CAS Number 92-07-9.[5] Its molecular formula is C17H13N, with a molecular weight of approximately 231.29 g/mol .[6][7]
Caption: Molecular structure of this compound.
-
¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see signals for the pyridine ring protons and the phenyl ring protons. The protons on the pyridine ring at the C2, C4, and C6 positions would appear as distinct signals, likely in the aromatic region (δ 7.0-9.0 ppm). The phenyl protons would also appear in this region, likely as complex multiplets.[8][9]
-
¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the pyridine and phenyl carbons. The carbons of the pyridine ring would be expected in the range of δ 120-160 ppm, while the phenyl carbons would also resonate in this region.[8][10]
-
Mass Spectrometry (MS): The exact mass of this compound is 231.10500.[6] High-resolution mass spectrometry (HRMS) is the definitive technique for confirming this molecular weight.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃N | [6] |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | White to light yellow solid | [11] |
| Melting Point | 193-194 °C | [11] |
| Boiling Point | 395.6 °C at 760 mmHg | [6] |
| Density | 1.084 g/cm³ | [6] |
| Flash Point | 175.3 °C | [6] |
| pKa | 4.47 ± 0.20 (Predicted) | [11] |
| LogP | 4.41560 | [6] |
These properties indicate that this compound is a stable, solid compound with low solubility in water, as suggested by its high LogP value.[12] Its basicity, reflected by the predicted pKa, is a key characteristic of the pyridine nitrogen.[11]
Synthesis and Mechanistic Insights
The synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry. The Kröhnke pyridine synthesis is a particularly notable and versatile method.[13][14] Other modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, starting from a di-halogenated pyridine core.[1][15]
The Kröhnke synthesis is a powerful tool for constructing substituted pyridines.[13][16] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[14][17] The reaction proceeds through a cascade of events including a Michael addition, cyclization, and subsequent dehydration and aromatization to form the pyridine ring.[13][14]
Caption: Simplified mechanism of the Kröhnke Pyridine Synthesis.
This method is highly effective for synthesizing diarylpyridines and offers broad functional group tolerance. The starting material, 3,5-dibromopyridine, is commercially available.[18]
Step 1: Reaction Setup
-
To a solution of 3,5-dibromopyridine (1.0 equiv) in a suitable solvent mixture (e.g., toluene/ethanol/water) is added phenylboronic acid (2.2-2.5 equiv).
-
A base, such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃), is added to the mixture.[15]
-
A palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is added.[15] The choice of catalyst and ligands is crucial for reaction efficiency and yield.
Step 2: Reaction Execution
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction temperature is a critical parameter that needs to be optimized.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Rationale for Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings due to its stability and activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.
Applications in Medicinal Chemistry and Materials Science
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[19][20] The 3,5-diarylpyridine motif, in particular, serves as a versatile template for designing molecules that can interact with various biological targets.[1]
The rigid structure of the this compound core allows for the precise spatial orientation of appended functional groups, which is essential for specific interactions with biological targets like enzyme active sites or protein-protein interfaces.
-
Anticancer and Cytotoxic Agents: Several studies have explored the synthesis of this compound derivatives as potential anticancer agents.[1][2] Their mechanism of action can vary, with some compounds showing cytotoxic effects against human leukemia cells.[2] The phenyl rings can be further functionalized to modulate properties such as solubility, cell permeability, and target affinity.
-
Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors.[4] The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The 3,5-diphenyl arrangement provides a scaffold to which other pharmacophoric groups can be attached to achieve potency and selectivity.
-
DNA Intercalating Agents: The planar aromatic system of this compound derivatives allows them to intercalate between the base pairs of DNA, which can lead to cytotoxic effects.[2]
The versatility of the 3,5-dihalopyridine precursors also allows for the creation of diverse chemical libraries for high-throughput screening.[18][21]
The structural and electronic properties of this compound also make it an interesting candidate for applications in materials science. Its derivatives can be used as:
-
Ligands for Metal Complexes: The pyridine nitrogen can coordinate to metal centers, making these compounds useful as ligands in catalysis or for the construction of metal-organic frameworks (MOFs).
-
Organic Electronics: The conjugated π-system of this compound suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion and Future Outlook
This compound is a heterocyclic compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its robust synthesis via methods like the Kröhnke synthesis and modern cross-coupling reactions allows for the generation of a wide array of derivatives.[1][13] The pyridine scaffold continues to be a focal point in drug discovery, and the unique 3,5-diphenyl substitution pattern offers a valuable platform for the development of novel therapeutics, particularly in oncology.[3][22] Future research will likely focus on the synthesis of more complex and functionally diverse this compound analogues and the exploration of their biological activities through advanced screening and mechanistic studies.
References
- Cheméo. (n.d.). Chemical Properties of Pyridine, 3,5-diphenyl- (CAS 92-07-9).
- Chemsrc. (2025). This compound | CAS#:92-07-9.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- PubChem. (n.d.). This compound | C17H13N | CID 66692.
- Química Organica.org. (n.d.). Kröhnke synthesis of pyridine.
- ResearchGate. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity.
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95.
- PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry, 30(47).
- Royal Society of Chemistry. (n.d.). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.
- PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.
- National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.
- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules.
- Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d5.
- Royal Society of Chemistry. (n.d.). Electronic supplementary information.
- National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.
- Royal Society of Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[¹H NMR] - Spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. dovepress.com [dovepress.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | CAS#:92-07-9 | Chemsrc [chemsrc.com]
- 7. This compound | C17H13N | CID 66692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. This compound CAS#: 92-07-9 [chemicalbook.com]
- 12. Pyridine, 3,5-diphenyl- (CAS 92-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 18. innospk.com [innospk.com]
- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3,5-Diphenylpyridine: Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the versatile scaffold, 3,5-Diphenylpyridine (CAS No. 92-07-9).
This guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry, materials science, and synthetic chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, and explore its role as a privileged scaffold in the development of novel therapeutics and functional materials.
Introduction to this compound
This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with phenyl groups at the 3 and 5 positions. The unique electronic and structural characteristics of this scaffold, arising from the combination of the electron-deficient pyridine core and the bulky, aromatic phenyl substituents, make it a molecule of great interest in various scientific disciplines. The strategic placement of the phenyl groups influences the molecule's conformation, reactivity, and intermolecular interactions, paving the way for its use as a versatile building block in the design of complex molecular architectures with tailored properties.
The pyridine motif is a ubiquitous feature in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. The 3,5-disubstitution pattern of this compound provides a rigid and well-defined framework for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and high-yielding route, starting from readily available precursors.
Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. In the case of this compound synthesis, 3,5-dibromopyridine serves as the key starting material, which is coupled with phenylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 3,5-dibromopyridine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3 equivalents).
-
Solvent System: A mixture of an organic solvent and water is commonly used. A typical solvent system is a 3:1 mixture of toluene and ethanol, or dioxane and water.
-
Reaction Conditions: The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
Diagram of the Suzuki-Miyaura Synthesis Workflow:
Caption: Suzuki-Miyaura synthesis of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
| Property | Value |
| CAS Number | 92-07-9 |
| Molecular Formula | C₁₇H₁₃N |
| Molecular Weight | 231.29 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 138-142 °C |
| Boiling Point | ~395 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the phenyl rings will appear as multiplets, while the protons on the pyridine ring will have distinct chemical shifts. The proton at the 4-position of the pyridine ring will likely appear as a triplet, and the protons at the 2 and 6-positions will appear as doublets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons of both the pyridine and phenyl rings. The number of unique carbon signals will be consistent with the C₂ᵥ symmetry of the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 231.10).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the range of 1400-1600 cm⁻¹), and C-H out-of-plane bending vibrations.
Applications of this compound
The rigid, planar structure and the presence of both electron-donating phenyl groups and an electron-withdrawing pyridine ring make this compound and its derivatives valuable in several fields.
Drug Discovery and Medicinal Chemistry
The this compound scaffold has been explored as a core structure in the design of various biologically active molecules.
-
Anticancer Agents: Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The ability to introduce different substituents on the phenyl rings allows for the fine-tuning of their biological activity.
-
Neurological Disorders: The pyridine core is a common feature in drugs targeting the central nervous system. This compound derivatives have been investigated as potential ligands for adenosine A1 receptors, which are implicated in conditions like epilepsy.
Diagram of this compound Applications:
Caption: Key application areas of this compound.
Materials Science
The photophysical properties of this compound derivatives make them attractive candidates for applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the this compound core can facilitate π-π stacking, which is beneficial for charge transport in organic electronic devices. Derivatives have been investigated as electron-transporting materials in OLEDs.
-
Luminescent Materials and Chemical Sensors: The extended π-conjugation in this compound can lead to interesting photoluminescent properties. By incorporating specific functional groups, derivatives can be designed to act as fluorescent probes for the detection of ions or small molecules.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a synthetically accessible and highly versatile molecular scaffold with significant potential in both medicinal chemistry and materials science. Its unique structural and electronic properties provide a robust platform for the development of novel compounds with tailored biological activities and photophysical characteristics. The continued exploration of this privileged structure is expected to lead to the discovery of new therapeutic agents and advanced functional materials.
References
- Due to the dynamic nature of web content, direct linking to search results is not feasible. The following references are based on the information retrieved from the search queries and are intended to guide the reader to relevant resources.
-
Information on the CAS number and basic properties of this compound can be found on the websites of major chemical suppliers such as Sigma-Aldrich (Merck), Fluorochem, and Thermo Fisher Scientific.
-
For synthesis protocols, particularly the Suzuki-Miyaura coupling, a search of organic chemistry journals and databases like Scifinder, Reaxys, or Google Scholar using keywords "this compound synthesis" and "Suzuki coupling" will yield numerous peer-reviewed articles.
-
Applications in medicinal chemistry can be explored by searching databases such as PubMed and Google Scholar with terms like "this compound anticancer," "diphenylpyridine derivatives biological activity," and "pyridine scaffold in drug discovery."
-
Detailed safety information can be obtained by accessing the Safety Data Sheet (SDS) for this compound (CAS No. 92-07-9) from the website of a reputable chemical supplier.
An In-depth Technical Guide to 3,5-Diphenylpyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3,5-Diphenylpyridine, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and materials scientists, this document delves into its fundamental properties, validated synthesis protocols, and its emerging applications in drug discovery and beyond. We will explore the rationale behind methodological choices, ensuring a deep understanding of the causality in its scientific application.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with two phenyl groups at the 3 and 5 positions. This specific arrangement of aromatic systems imparts unique electronic and steric properties, making it a valuable scaffold in supramolecular chemistry and medicinal applications.
The foundational identity of this molecule is defined by its chemical formula and molecular weight.
A summary of its key physicochemical properties is presented below, providing essential data for experimental design, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 92-07-9 | [1][2][3][5] |
| Appearance | White to light yellow solid | [5] |
| Density | 1.084 g/cm³ (Predicted) | [2][5] |
| Melting Point | 193-194 °C | [5] |
| Boiling Point | 395.6 °C at 760 mmHg (Predicted) | [2][5] |
| LogP (Octanol/Water Partition Coefficient) | 4.416 | [2] |
| Flash Point | 175.3 °C | [2] |
These properties, particularly the high melting point and LogP value, indicate a stable, non-polar molecule with low aqueous solubility, which are critical considerations for its handling and application in biological systems.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of 3,5-disubstituted pyridines is a cornerstone of organic chemistry, with numerous strategies developed over the years. For this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently the methods of choice.[6][7]
Rationale for Method Selection (Expertise & Experience): The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, relatively mild reaction conditions, and generally high yields. The commercial availability of the starting materials, 3,5-dibromopyridine and phenylboronic acid, makes this an efficient and reliable route.[7] This method avoids the harsh conditions or sensitive organometallic reagents required by other cross-coupling protocols, enhancing its practicality and safety profile.
General Workflow for Suzuki-Miyaura Coupling
The synthesis involves the palladium-catalyzed reaction between a halo-pyridine (in this case, 3,5-dibromopyridine) and a boronic acid (phenylboronic acid). A base is essential for the activation of the boronic acid, and a suitable solvent system is required to solubilize the reactants.
Sources
- 1. Pyridine, 3,5-diphenyl- (CAS 92-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | CAS#:92-07-9 | Chemsrc [chemsrc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | C17H13N | CID 66692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 92-07-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 3,5-Diphenylpyridine and its Derivatives
<_ _>
Introduction
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous FDA-approved drugs and functional materials.[1][2][3] Among the vast landscape of substituted pyridines, the 3,5-diarylpyridine framework, particularly 3,5-diphenylpyridine, represents a privileged structure. These molecules are key components in pharmacologically active agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Their rigid, well-defined geometry also makes them attractive candidates for ligands in catalysis and components in organic electronics.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing this compound and its derivatives. Moving beyond a simple recitation of methods, this document emphasizes the causality behind experimental choices, offers field-proven insights into protocol selection, and provides detailed, actionable methodologies for practical application in the laboratory.
Strategic Approaches to the 3,5-Diarylpyridine Core
The construction of the this compound scaffold can be broadly categorized into two main approaches:
-
Ring-Forming Reactions (Cyclizations): These methods build the pyridine ring from acyclic precursors. They are often powerful for creating highly substituted and complex derivatives in a single, convergent step.
-
Cross-Coupling Reactions: These strategies begin with a pre-formed, halogenated pyridine ring (e.g., 3,5-dibromopyridine) and introduce the phenyl groups through transition-metal-catalyzed reactions. This approach offers excellent modularity for creating libraries of derivatives.
The choice between these strategies depends on factors such as the availability of starting materials, desired substitution patterns, and scalability.
Classical Ring-Forming Methodologies
The Kröhnke Pyridine Synthesis
First reported by Fritz Kröhnke, this reaction is a versatile and reliable method for preparing 2,4,6-trisubstituted pyridines and can be adapted for 3,5-disubstituted systems.[7] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][7]
Causality and Mechanistic Insight: The reaction's success hinges on a well-orchestrated cascade.[1]
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.
-
Michael Addition: This ylide acts as a soft nucleophile, adding to the α,β-unsaturated carbonyl compound in a conjugate fashion.
-
Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate), followed by dehydration and elimination of the pyridine leaving group to achieve aromatization, yielding the final pyridine product.[7][8]
The broad tolerance for various aryl substituents on both the ketone and the unsaturated carbonyl compound makes the Kröhnke synthesis a powerful tool for generating diverse poly-aryl systems.[7]
Diagram: Mechanism of the Kröhnke Pyridine Synthesis
Caption: Key steps in the Kröhnke synthesis cascade.
The Hantzsch Pyridine Synthesis
Though classically used for synthesizing 1,4-dihydropyridines, the Hantzsch synthesis can be adapted to produce fully aromatic pyridines through a subsequent oxidation step.[9][10] It is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[10]
Causality and Mechanistic Insight: The modern understanding of the mechanism involves:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine.
-
Michael Addition & Cyclization: The enamine adds to the product of the Knoevenagel condensation, followed by cyclization and dehydration to yield a 1,4-dihydropyridine.[11]
-
Oxidation: The dihydropyridine intermediate is then oxidized (e.g., with nitric acid, DDQ, or simply air) to the aromatic pyridine. The driving force for this step is the stability gained from aromatization.[10]
While powerful, the classical Hantzsch synthesis often produces symmetrically substituted pyridines.
Modern Transition-Metal Catalyzed Methodologies
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C-C bonds between aryl groups, making it ideal for the synthesis of this compound.[12] The strategy starts with a 3,5-dihalopyridine (typically 3,5-dibromopyridine) and couples it with two equivalents of phenylboronic acid.[13][14]
Causality and Experimental Choices:
-
Catalyst: A palladium(0) complex is the active catalyst. Pd(PPh₃)₄ or Pd(OAc)₂ with additional phosphine ligands are commonly employed.[14][15] The choice of ligand is critical; bulky, electron-rich phosphines often accelerate the reaction and improve yields by promoting the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[12][14] Its role is to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transmetalation step of the catalytic cycle.
-
Solvent: The reaction is often run in a biphasic mixture of an organic solvent (like toluene, dioxane, or DMF) and water.[12][15] This system effectively dissolves both the organic substrates and the inorganic base.
This method's key advantages are its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and generally high yields.[13][15]
Diagram: General Workflow for Suzuki-Miyaura Synthesis
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.
One-Pot and Multicomponent Reactions
Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity. One-pot syntheses, where multiple reaction steps are performed in a single vessel, are highly desirable.
A notable example is an iron-mediated one-pot synthesis of 3,5-diarylpyridines from β-nitrostyrenes.[4][16][17] This protocol is operationally simple and proceeds under mild conditions.
Causality and Mechanistic Insight: The reaction is believed to proceed via:
-
Nitro Group Reduction: Elemental iron in acetic acid reduces the nitro group of the β-nitrostyrene to an imine in situ.
-
Trimolecular Condensation: Three molecules of the in situ-generated imine condense.
-
Aromatization: The condensed intermediate undergoes aromatization to form the stable 3,5-diarylpyridine ring.[16][17]
This method allows for the synthesis of both symmetrical and unsymmetrical 3,5-diarylpyridines with good to excellent yields by using a mixture of different β-nitrostyrenes.[16]
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the discussed synthetic routes.
| Method | Key Reagents | Typical Solvent(s) | Temperature | Time | Typical Yield | Reference |
| Kröhnke Synthesis | α-Pyridinium ketone salt, α,β-Unsaturated ketone, NH₄OAc | Acetic Acid | Reflux (~120 °C) | 4-6 h | Good | [1] |
| Suzuki Coupling | 3,5-Dibromopyridine, Phenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃ | Ethanol | 80 °C | 5 days | 56% | [14] |
| Suzuki Coupling | 2,3,5-Trichloropyridine, Phenylboronic acid, Pd(OAc)₂, Na₂CO₃ | H₂O / DMF | 60 °C | 12 h | Good | [15] |
| One-Pot (Iron) | β-Nitrostyrene, Fe powder | Acetic Acid | Room Temp | 30 min | 85% | [16][17] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for biaryl synthesis.[14][18][19]
Materials:
-
3,5-Dibromopyridine (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (2.2 mmol, 2.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: One-Pot Synthesis of this compound from β-Nitrostyrene
This protocol is adapted from the iron-mediated synthesis reported by Sathish et al.[16][17]
Materials:
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 eq.)
-
Iron powder (3.0 mmol, 3.0 eq.)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add trans-β-nitrostyrene.
-
Add glacial acetic acid to dissolve the starting material.
-
Add the iron powder to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is well-served by a range of robust and versatile methodologies. Classical ring-forming reactions like the Kröhnke synthesis provide powerful tools for constructing complex scaffolds, while modern transition-metal catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, offer unparalleled modularity and functional group tolerance.[1][13] Furthermore, the development of efficient one-pot procedures highlights the ongoing drive towards more sustainable and operationally simple synthetic chemistry.[16][17]
For researchers in drug discovery, the ability to rapidly generate libraries of 3,5-diarylpyridine analogs using these methods is critical for structure-activity relationship (SAR) studies. Future research will likely focus on developing even more efficient catalytic systems, expanding the substrate scope, and applying these core structures to new challenges in materials science and medicine.
References
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH5T3RKcOZW093Mn2KSo5Q1T4GeqD1UkICSYpxwB9jSA3rZGczsO0UNSOY9Bz4906dVFqd8x5U-VcOVfP_I9hQ1B3zaNFVXhDIBFqEgFQdAkEWSoO06Yuro-pJJyrNU2Dk2d9Ut1L_rqRHdC17MIU_zA0MHVGc9r0Vk3sxsz7Uj0hI6P7A37YDhy15cyAEjIh9uq1CXSHo0K5Jnqpd1t3dRIQA6DR9qg==]
- Kröhnke pyridine synthesis. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET65xNec5YlUIHN116LH72AdRv0I1LOdsJV8Qf2A0kU_amfSIH-Sm1lux_ab3NqPNhtenUHbT3azFnOJTh8O_Fh8zVE-oKbUXO7xAFmm9n7vv6Sq1DSlf6KYEuUWFrFydXeHym_DZD-HJGIGMEZCCqvD8_Ej7LxHo=]
- Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02796]
- Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from beta-Nitrostyrenes. ResearchGate. [URL: https://www.researchgate.
- Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.5b02796]
- Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16005548/]
- Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-the-Kroehnke-pyridine-synthesis_fig2_373185565]
- Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. ResearchGate. [URL: https://www.researchgate.net/publication/7473858_Synthesis_of_25-_and_35-Diphenylpyridine_Derivatives_for_DNA_Recognition_and_Cytotoxicity]
- Mechanism of the Kröhnke pyridine synthesis.[17]. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-the-Krohnke-pyridine-synthesis-4_fig1_319080530]
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. The Royal Society of Chemistry. [URL: https://www.rsc.
- An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/373185565_An_In-Depth_Exploration_of_Six_Decades_of_the_Krohnke_Pyridine_Synthesis]
- Hantzsch pyridine synthesis - overview. ChemTube3D. [URL: https://www.chemtube3d.com/hantzsch-pyridine-synthesis-overview/]
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.html]
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259837/]
- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00971a]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl4_26782357]
- Kröhnke Pyridine Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/236916534_Krohnke_Pyridine_Synthesis]
- Hantzsch pyridine synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem. [URL: https://www.benchchem.
- Kröhnke synthesis of pyridine. Química Organica.org. [URL: https://www.quimicaorganica.org/en/heterocycles/658-krohnke-synthesis-of-pyridine.html]
- Hantzsch Dihydropyridine Synthesis. Merck. [URL: https://www.merck.com/events/named-reactions/hantzsch-dihydropyridine-synthesis.pdf]
- One-Pot Synthesis of 3,5-Diarylpyridines. ResearchGate. [URL: https://www.researchgate.net/publication/303328575_One-Pot_Synthesis_of_35-Diarylpyridines]
- Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/10041]
- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Nbinno.com. [URL: https://www.nbinno.
- (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [URL: https://www.researchgate.net/publication/26782357_Synthesis_of_Novel_35-Dichloro-2-arylpyridines_by_Palladium_Acetate-Catalyzed_Ligand-Free_Suzuki_Reactions_in_Aqueous_Media]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem. [URL: https://www.benchchem.com/blog/3-phenylpyridine-derivatives-application-notes-and-protocols-for-therapeutic-agent-development/]
- peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine. Benchchem. [URL: https://www.benchchem.com/blog/peer-reviewed-methods-for-the-synthesis-and-analysis-of-3-nitro-5-phenylpyridine/]
- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9618684/]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525865/]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/16/2/1367]
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. LinkedIn. [URL: https://www.linkedin.com/pulse/exploring-role-35-dimethylpiperidine-modern-organic-synthesis-gqcof]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10790892/]
- 2,3-diaminopyridine. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0273]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Signature of 3,5-Diphenylpyridine: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 3,5-diphenylpyridine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming identity, purity, and for understanding their electronic and conformational properties. This document synthesizes predicted spectroscopic data based on established principles and data from analogous compounds, offering a robust reference for laboratory work.
Molecular Structure and Spectroscopic Overview
This compound possesses a C₂ᵥ symmetry axis, which significantly influences its spectroscopic characteristics. The two phenyl groups at the 3 and 5 positions of the pyridine ring are the dominant features, and their electronic interplay with the nitrogenous heterocycle dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol: A ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.85 | d | 2H | H-2, H-6 (Pyridine) |
| ~7.95 | t | 1H | H-4 (Pyridine) |
| ~7.65 | d | 4H | H-2', H-6' (Phenyl) |
| ~7.50 | t | 4H | H-3', H-5' (Phenyl) |
| ~7.42 | t | 2H | H-4' (Phenyl) |
Interpretation:
The symmetry of the molecule results in a simplified ¹H NMR spectrum. The two protons at the 2 and 6 positions of the pyridine ring (H-2, H-6) are chemically equivalent and are expected to appear as a doublet in the most downfield region due to the deshielding effect of the nitrogen atom. The proton at the 4-position (H-4) will appear as a triplet, being coupled to the two equivalent H-2/H-6 protons.
The protons of the two phenyl rings will also exhibit symmetry. The ortho-protons (H-2', H-6') will appear as a doublet, the meta-protons (H-3', H-5') as a triplet, and the para-proton (H-4') as a triplet. The exact chemical shifts are influenced by the electronic effect of the pyridine ring.
¹³C NMR Spectroscopy: The Carbon Backbone
Experimental Protocol: A ¹³C NMR spectrum would be recorded at 100 or 125 MHz in CDCl₃ with TMS as the internal standard.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~149.5 | C-2, C-6 (Pyridine) |
| ~138.0 | C-3, C-5 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~137.5 | C-1' (Phenyl) |
| ~129.0 | C-3', C-5' (Phenyl) |
| ~128.5 | C-4' (Phenyl) |
| ~127.0 | C-2', C-6' (Phenyl) |
Interpretation:
Due to the molecule's symmetry, only seven distinct carbon signals are expected. The carbons of the pyridine ring are deshielded by the nitrogen atom, with C-2 and C-6 appearing at the lowest field. The quaternary carbons (C-3, C-5, and C-1') will also be clearly identifiable. The chemical shifts of the phenyl ring carbons are in the typical aromatic region.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Experimental Protocol: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1580 | Strong | C=C and C=N stretching (Pyridine ring) |
| 1500-1400 | Strong | Aromatic C=C stretching (Phenyl rings) |
| 760-740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| 700-680 | Strong | Pyridine ring bending |
Interpretation:
The IR spectrum of this compound is expected to be dominated by absorptions characteristic of the aromatic rings. The C-H stretching vibrations of both the pyridine and phenyl rings will appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to strong bands in the 1600-1580 cm⁻¹ region. The characteristic C=C stretching of the phenyl rings will be observed between 1500 and 1400 cm⁻¹. Strong absorptions in the fingerprint region, particularly the C-H out-of-plane bending for the monosubstituted phenyl rings and the pyridine ring bending modes, are highly diagnostic.
Mass Spectrometry: Molecular Weight and Fragmentation
Experimental Protocol: A mass spectrum would be acquired using an electron ionization (EI) source. The molecular ion and its fragmentation pattern provide crucial information about the molecular weight and structural stability.
Predicted Mass Spectrometry Data:
Fragmentation Analysis:
Upon electron ionization, this compound will form a stable molecular ion at m/z 231, which is expected to be the base peak due to the stability of the aromatic system. The primary fragmentation pathways are predicted to involve the loss of fragments from the pyridine or phenyl rings.
Figure 1: Predicted key fragmentation pathways of this compound.
Plausible Fragmentation Pathways:
-
Loss of a Hydrogen Radical (H•): Formation of a stable [M-H]⁺ ion at m/z 230.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation for pyridine-containing compounds, leading to a fragment at m/z 204.
-
Cleavage of the Phenyl Group: Formation of the phenyl cation at m/z 77.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and technically sound basis for the identification and characterization of this compound. The predicted NMR, IR, and MS data are rooted in the fundamental principles of spectroscopy and are corroborated by experimental data from structurally similar molecules. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental findings and advance their work in drug discovery and materials science.
References
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095. [Link]
- NIST. (n.d.). Pyridine, 3,5-diphenyl-. NIST Chemistry WebBook.
Sources
photophysical and electrochemical properties of 3,5-Diphenylpyridine
An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 3,5-Diphenylpyridine
Introduction: The Significance of the this compound Scaffold
This compound is a heterocyclic aromatic compound featuring a central pyridine ring substituted with phenyl groups at the C3 and C5 positions. This molecular architecture imparts a unique combination of electronic and steric properties, making it a valuable building block in materials science and medicinal chemistry. The electron-deficient nature of the pyridine ring, coupled with the extended π-conjugation from the flanking phenyl moieties, gives rise to distinct photophysical and electrochemical characteristics. These properties are critical for its application as an electron-transporting material in organic light-emitting diodes (OLEDs), a scaffold for developing ligands for biological targets, and a component in novel functional polymers.[1][2]
This guide offers a detailed exploration of the synthesis, photophysical behavior, and electrochemical profile of the this compound core. We will delve into the causality behind experimental methodologies, provide validated protocols for characterization, and present a framework for understanding its structure-property relationships, grounded in authoritative research.
Synthesis: A Modular Approach via Suzuki-Miyaura Coupling
A robust and versatile method for synthesizing the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This approach offers high yields and excellent functional group tolerance, allowing for the creation of a wide array of derivatives. The foundational synthesis starts with a dihalogenated pyridine precursor, typically 3,5-dibromopyridine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, combine 3,5-dibromopyridine (1.0 eq), phenylboronic acid (2.2-2.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0-4.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq). The choice of catalyst and ligand can be optimized to maximize yield.
-
Solvent System: Add a degassed solvent mixture. A common system is a 2:1:1 mixture of toluene, ethanol, and water. The solvent choice is crucial for ensuring all reactants are sufficiently soluble.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous workup by extracting the mixture with an organic solvent like ethyl acetate or chloroform. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow for this compound synthesis.
Photophysical Properties: Interrogating Light-Matter Interactions
The interaction of this compound with light is governed by its electronic structure. Characterizing its absorption and emission properties is fundamental to evaluating its potential in optoelectronic applications.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states. For π-conjugated systems like this compound, the primary absorption bands correspond to π → π* transitions. The parent pyridine molecule exhibits absorption maxima around 250-260 nm.[5][6] The addition of phenyl rings extends the conjugated system, resulting in a bathochromic (red) shift of the absorption maximum.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or cyclohexane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Allow the instrument's lamp to warm up for at least 30 minutes for stable output.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Spectrum Acquisition: Fill a matched quartz cuvette with the sample solution and acquire the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs).
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the light emitted as the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). Key parameters include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).
-
Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the emission process.[7][8] It is often measured relative to a well-characterized standard.
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).[9]
-
Sample Preparation: Prepare a very dilute solution with an absorbance below 0.1 at the excitation wavelength to prevent inner-filter effects.[9] Prepare a solution of a reference standard (e.g., quinine sulfate or 9,10-diphenylanthracene) with a similar absorbance.
-
Instrumentation: Use a fluorometer.
-
Emission Spectrum: Excite the sample at its λabs and scan the emission spectrum at longer wavelengths. Identify the emission maximum (λem).
-
Quantum Yield Calculation: Measure the integrated fluorescence intensity of both the sample and the standard. The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std) where ΦF is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
| Property | Typical Value Range (in Toluene) | Significance |
| Absorption Max (λabs) | 260 - 320 nm | Defines the wavelengths of light the molecule absorbs efficiently. |
| Emission Max (λem) | 330 - 450 nm | Determines the color of the emitted light. |
| Quantum Yield (ΦF) | 0.05 - 0.50 | Measures the efficiency of light emission. |
| Lifetime (τ) | 1 - 10 ns | Indicates the duration of the excited state. |
| Caption: Representative photophysical data for diphenylpyridine-type scaffolds.[10] |
Spectroscopy Workflow Diagram
Caption: Workflow for characterizing photophysical properties.
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical behavior of this compound reveals how it accepts and donates electrons. This is critical for its use in electronic devices where charge transport is key. Cyclic Voltammetry (CV) is the primary technique used to probe these properties.[11][12]
Cyclic Voltammetry (CV)
CV measures the current response of a material to a cycling potential sweep. From the resulting voltammogram, one can determine the oxidation and reduction potentials. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14]
-
HOMO Level: The energy required to remove an electron (oxidation). A lower HOMO energy indicates greater stability against oxidation.
-
LUMO Level: The energy released when an electron is added (reduction). A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between these two orbitals, which correlates with the energy of the first electronic transition observed in the UV-Vis spectrum.[15][16]
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Analyte and Reference: Add the this compound sample to the electrolyte solution (typically 1-5 mM). Add an internal reference standard, such as ferrocene (Fc/Fc⁺), whose redox potential is well-defined.
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential over a range that covers the expected redox events and record the voltammogram.
-
Data Analysis: Determine the onset potentials for oxidation (Eox) and reduction (Ered). Calculate the HOMO and LUMO energy levels relative to the vacuum level using the ferrocene reference (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV or -5.1 eV depending on the convention)[17][18]:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
| Property | Typical Value Range (vs. Fc/Fc⁺) | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Relates to ionization potential and hole-injection properties. |
| LUMO Energy | -2.0 to -3.0 eV | Relates to electron affinity and electron-injection properties.[19] |
| Electrochemical Gap | 2.8 to 4.0 eV | Correlates to molecular stability and optical properties. |
| Caption: Representative electrochemical data and derived frontier orbital energies. |
From Electrochemistry to Orbital Energies
Caption: Deriving HOMO/LUMO energies from cyclic voltammetry data.
Conclusion: A Versatile Optoelectronic Scaffold
This guide has detailed the synthesis, photophysical characterization, and electrochemical analysis of the this compound core. Its modular synthesis via Suzuki-Miyaura coupling allows for extensive derivatization, enabling fine-tuning of its properties. The photophysical data reveal its behavior as a UV-absorber and blue-region emitter, while its electrochemical profile, characterized by deep HOMO and accessible LUMO levels, underscores its potential as an electron-transporting or host material in organic electronics. The protocols and workflows described herein provide a comprehensive framework for researchers and drug development professionals to explore and harness the unique properties of this valuable molecular scaffold.
References
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. [Link]
- Indian Journal of Chemistry. (2024). Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory. [Link]
- ResearchGate. (2025). Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. [Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]
- ACS Publications. (2021). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II)
- PubMed Central. (n.d.).
- MDPI. (n.d.). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]
- ResearchGate. (n.d.).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
- National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook. [Link]
- Journal of Physical Science. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE LIGAND. [Link]
- ResearchGate. (n.d.). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]
- ResearchGate. (n.d.). (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... [Link]
- PreScouter. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
- ResearchGate. (n.d.). Fluorescence emission spectra measured for (a) pyridine and (b).... [Link]
- ResearchGate. (n.d.). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. [Link]
- RSC Publishing. (n.d.).
- PubMed Central. (n.d.). Cyclic voltammetry data of polypyridine ligands and Co(II). [Link]
- NIH. (n.d.).
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
- ResearchGate. (n.d.). (A) HOMO and LUMO energies and theoretical energy gaps of the dyes.... [Link]
- Semantic Scholar. (n.d.). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]
- ACS Publications. (2021). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II)
- Journal of Materials Chemistry C. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. [Link]
- ResearchGate. (2024). The Emissive and Electrochemical Properties of Hypervalent Pyridine‐Dipyrrolide Bismuth Complexes. [Link]
- ResearchGate. (2024). Synthesis, structure and photophysical properties of near-infrared 3,5-diarylbenzoBODIPY fluorophores. [Link]
- Wanjie Publisher. (n.d.).
- Journal of Materials Chemistry B. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. [Link]
- ResearchGate. (n.d.). Fluorescence spectra, variation in relative emission intensity (I/I0),.... [Link]
- ResearchGate. (2020). (PDF) Synergistic Use of Pyridine and Selenophene in a Diketopyrrolopyrrole‐Based Conjugated Polymer Enhances the Electron Mobility in Organic Transistors. [Link]
- MDPI. (n.d.).
- Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]
- NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. [Link]
- ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]
- MDPI. (2022).
- ResearchGate. (n.d.). Electrochemical Properties. [Link]
- ResearchGate. (n.d.). (A): Fluorescence quantum yield (ϕf) of DiIC2(3), Dy-630, and DiIC2(5).... [Link]
- ResearchGate. (n.d.). Fig. 3 Shown here are the fluorescence quantum yields (black squares.... [Link]
Sources
- 1. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the electrochemical properties of polypyridine and polythiophene for prospective applications in sustainable organic batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. learn.schrodinger.com [learn.schrodinger.com]
- 17. Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
solubility of 3,5-Diphenylpyridine in organic solvents
An In-depth Technical Guide to the Solubility of 3,5-Diphenylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. This compound is a significant heterocyclic compound utilized as a key building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility is paramount for optimizing synthetic routes, developing purification strategies like crystallization, and formulating active pharmaceutical ingredients (APIs). Given the scarcity of publicly available quantitative solubility data for this compound, this guide emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols to empower researchers in drug development and chemical synthesis.
Introduction and Physicochemical Profile
This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with phenyl groups at the 3 and 5 positions.[1][3] This molecular architecture imparts a unique combination of properties that are critical to its application and solubility. The pyridine and dihydropyridine scaffolds are foundational in the design of numerous commercial drugs, highlighting the importance of understanding the physicochemical behavior of their derivatives.[4]
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 92-07-9[3]
-
Molecular Formula: C₁₇H₁₃N[3]
-
Molecular Weight: 231.29 g/mol [3]
The key to understanding its solubility lies in its structural features:
-
Non-Polar Dominance: The two phenyl rings and the pyridine ring itself create a large, non-polar, and rigid structure. This suggests a strong affinity for non-polar and aromatic solvents.
-
Polar Influence: The nitrogen atom in the pyridine ring introduces a dipole moment and acts as a hydrogen bond acceptor, lending the molecule a degree of polarity.[5] This allows for interactions with more polar solvents, although these interactions may be sterically hindered by the flanking phenyl groups.
Theoretical Framework for Solubility Prediction
In the absence of extensive experimental data, theoretical models provide an invaluable tool for initial solvent screening and for understanding the underlying intermolecular forces governing dissolution. The guiding principle remains "like dissolves like," where solubility is favored when the intermolecular interactions of the solute and solvent are similar.[6][7]
Qualitative Solubility Assessment
Based on its hybrid polar/non-polar structure, a qualitative prediction of solubility in different solvent classes can be made:
-
Non-Polar & Aromatic Solvents (e.g., Toluene, Benzene, Xylenes): High solubility is expected. The π-π stacking interactions between the phenyl groups of the solute and the aromatic solvent molecules will be the dominant and most favorable interaction.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is likely. These solvents are effective at dissolving a wide range of organic compounds and can engage in dipole-dipole interactions. Phenylpyridines are generally soluble in chloroform.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF): Moderate to good solubility is anticipated. These solvents have significant dipole moments and can interact with the polar pyridine moiety. However, they lack the aromatic character to interact as strongly with the phenyl groups as aromatic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility is expected. While these solvents can act as hydrogen bond donors to the pyridine nitrogen, the large non-polar surface area of this compound will likely limit its dissolution. Phenylpyridines are noted to be soluble in ethanol.[1]
-
Water: Very low to negligible solubility is expected. The molecule's predominantly non-polar character makes it hydrophobic.[1]
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar (dipole-dipole) forces.
-
δh: Energy from hydrogen bonding forces.
These three parameters (in MPa⁰.⁵) define a point for each substance in "Hansen space."[8][9] The principle is that substances with a small distance between them in Hansen space are likely to be miscible. The distance (Rₐ) between a solvent and a solute is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
For a given solute, a "solubility sphere" with a radius R₀ is determined experimentally. A solvent whose HSP coordinates fall within this sphere (i.e., Rₐ < R₀) is considered a "good" solvent.[10] While the specific HSP values for this compound are not published, a researcher can determine them experimentally by testing its solubility in a range of solvents with known HSPs. The table below provides HSP values for common solvents to facilitate such a study.
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
|---|---|---|---|
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Source: Data adapted from established HSP databases.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
For a purely predictive approach without prior experimental input, COSMO-RS is a powerful tool.[11] This method combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a solute in any solvent.[12] From this, thermodynamic properties like solubility and partition coefficients can be calculated with a high degree of accuracy (typically within 0.5-0.7 log units for solubility).[12][13] For a data-scarce compound like this compound, COSMO-RS offers the most robust method for a priori solvent screening, helping to prioritize experimental work.
Experimental Determination of Solubility
Due to the lack of published quantitative data, experimental verification is essential. The Isothermal Equilibrium Method, often referred to as the "shake-flask" method, is the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[14][15]
Isothermal Equilibrium (Shake-Flask) Protocol
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant, controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Scintillation vials or flasks with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric setup)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, 72h until it plateaus).
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a supernatant aliquot from the clear, saturated solution using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method.
Analytical Quantification Methods
-
Gravimetric Analysis: Accurately transfer a known volume of the saturated filtrate to a pre-weighed evaporating dish.[14] Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point. Weigh the dish containing the dry residue. The solubility (S) is calculated as: S (g/L) = (Mass of Residue (g)) / (Volume of Filtrate (L))
-
Chromatographic Analysis (HPLC/GC): This is the preferred method for higher accuracy. Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the saturated filtrate with a known factor to fall within the linear range of the calibration curve and analyze it by HPLC or GC. The concentration is then determined from the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the Isothermal Equilibrium Method.
Caption: Workflow for experimental solubility determination.
Data Presentation
Quantitative solubility data should be meticulously recorded. The following table provides a template for organizing experimental results.
Table 2: Experimental Solubility Data Template for this compound
| Solvent | Solvent Class | Temperature (K) | Solubility (g/L) | Solubility (mol/L) |
|---|---|---|---|---|
| e.g., Toluene | Aromatic | 298.15 | Enter data here | Calculate data |
| e.g., Dichloromethane | Chlorinated | 298.15 | Enter data here | Calculate data |
| e.g., Acetone | Polar Aprotic | 298.15 | Enter data here | Calculate data |
| e.g., Ethanol | Polar Protic | 298.15 | Enter data here | Calculate data |
| e.g., Hexane | Non-Polar | 298.15 | Enter data here | Calculate data |
Conclusion
While published quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties allows for robust qualitative and theoretical predictions. Its large, non-polar structure, composed of two phenyl rings and a pyridine core, dictates high solubility in aromatic and chlorinated solvents and moderate solubility in polar aprotic solvents. For drug development and process chemistry professionals, the experimental protocols detailed herein, particularly the Isothermal Equilibrium Method coupled with chromatographic analysis, provide a reliable framework for generating the precise data required for process optimization and formulation. The use of predictive tools like Hansen Solubility Parameters and COSMO-RS is highly recommended for efficient initial solvent screening to reduce experimental overhead.
References
- Phenylpyridine: Properties, Applications, Safety Data & Supplier Inform
- Chemical Properties of Pyridine, 3,5-diphenyl- (CAS 92-07-9). (n.d.). Cheméo.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
- This compound. (n.d.). PubChem.
- This compound. (2025, August 25). Chemsrc.
- This compound. (2025, August 21). ChemicalBook.
- Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. (n.d.).
- This compound. (n.d.). Fluorochem.
- Hansen solubility parameter. (n.d.). Wikipedia.
- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.
- Hansen Solubility Parameters. (n.d.). Hansen-solubility.com.
- The experimental solubility and COSMO-RS predicted solubility in DES... (n.d.).
- Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. (2025, August 10).
- solubility of 3,5-Dichloropyridine in organic solvents. (n.d.). Benchchem.
- COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. (n.d.). Dassault Systèmes.
- 2-Phenylpyridine. (n.d.). Wikipedia.
- Solubility of Pyridine (C5H5N). (n.d.). Solubility of Things.
- New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. (n.d.).
- A New Approach to Estimate Hansen Solubility Parameters using Maple Software. (2017). International Journal of Applied Engineering Research.
- 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innov
- A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. (2025, June 2).
- IUPAC Solubility D
- Solvents and solubilities. (n.d.). MicroChemicals.
- Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine deriv
- HSP Basics. (n.d.). Prof Steven Abbott, Practical Solubility Science.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). Medium.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC.
- Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. (n.d.). ScienceDirect.
- An In-depth Technical Guide to the Solubility of Phenyl(pyridin-2-yl)methanol in Organic Solvents. (n.d.). Benchchem.
Sources
- 1. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine, 3,5-diphenyl- (CAS 92-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Crystal Structure of 3,5-Diphenylpyridine
Introduction
3,5-Diphenylpyridine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties of the pyridine ring and the steric bulk of the two phenyl substituents, makes it a versatile scaffold for the design of novel functional molecules. Derivatives of this compound have been investigated for a range of biological activities, including DNA recognition and potential applications as cytotoxic agents in cancer therapy.[1][2] The arrangement of molecules in the solid state, dictated by intermolecular interactions, is crucial for understanding its physical properties and for the rational design of new materials and pharmaceutical compounds.
This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of this compound. While the specific crystallographic data for the parent this compound is not publicly available in crystallographic databases at the time of this writing, this guide will detail the experimental methodologies used to obtain such data and provide an expert analysis of the expected structural features and intermolecular interactions based on known chemical principles and studies of closely related compounds.
Synthesis and Crystallization of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated pyridine and phenylboronic acid. Following the synthesis, careful crystallization is required to obtain single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of diarylpyridines.[3][4]
Materials:
-
3,5-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dibromopyridine (1.0 mmol, 1 equiv), phenylboronic acid (2.5 mmol, 2.5 equiv), and potassium carbonate (4.0 mmol, 4.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. Sparge the resulting mixture with the inert gas for 20 minutes to remove any dissolved oxygen.
-
Catalyst Preparation and Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.04 mmol, 4 mol%) and triphenylphosphine (0.16 mmol, 16 mol%) in a minimal amount of 1,4-dioxane. Add the catalyst solution to the reaction flask using a syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water (20 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.[5] Slow evaporation is a commonly used and effective method.
Procedure:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is moderately soluble. A good starting point is a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane).
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified this compound in the chosen solvent system at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a few small holes poked in it, or with parafilm with a few needle punctures. This allows for the slow evaporation of the solvent.
-
Crystallization: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The technique involves irradiating a single crystal with a beam of monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density map of the unit cell can be calculated, which in turn reveals the positions of the atoms.
The workflow for a typical SCXRD experiment is as follows:
The Molecular and Crystal Structure of this compound
The molecule is expected to be largely planar, although the phenyl rings will likely be twisted out of the plane of the pyridine ring to alleviate steric hindrance between the ortho-protons of the phenyl groups and the protons on the pyridine ring.
Below is a table of representative crystallographic parameters that would be expected for a compound like this compound.
| Parameter | Representative Value |
| Chemical Formula | C₁₇H₁₃N |
| Formula Weight | 231.29 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for achiral molecules) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z (molecules per unit cell) | 4 or 8 |
| Density (calculated) (g/cm³) | 1.1 - 1.3 |
Supramolecular Assembly and Key Intermolecular Interactions
The crystal packing of this compound will be governed by a network of non-covalent interactions. The most significant of these are expected to be C-H···π and π-π stacking interactions.
-
C-H···π Interactions: The electron-rich π-systems of the phenyl and pyridine rings can act as acceptors for hydrogen bonds from the C-H groups of neighboring molecules. These interactions are directional and play a crucial role in determining the overall crystal packing.
-
π-π Stacking Interactions: The aromatic rings of adjacent molecules can stack in either a face-to-face or an offset (slipped-stack) arrangement. Given the steric bulk of the molecule, offset stacking is more likely, where the electron-rich center of one ring is positioned over the electron-deficient edge of another.
The interplay of these interactions leads to a complex three-dimensional supramolecular architecture.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. diva-portal.org [diva-portal.org]
The 3,5-Diphenylpyridine Scaffold: A Privileged Core for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal framework for designing targeted therapeutic agents.[4] Among the myriad of pyridine-based structures, the 3,5-diphenylpyridine core has emerged as a particularly fruitful starting point for developing novel modulators of various biological pathways. This guide provides a comprehensive technical overview of the this compound scaffold, detailing its synthesis, mechanisms of action across key therapeutic areas, and proven experimental protocols. We will explore its applications in oncology, infectious diseases, and neuroscience, offering field-proven insights into the structure-activity relationships (SAR) that drive efficacy and the experimental choices that ensure robust and reproducible results.
The Strategic Advantage of the this compound Core
The substitution pattern of the this compound scaffold offers a unique combination of structural rigidity and synthetic accessibility. The central pyridine ring acts as a stable anchor, while the two phenyl groups at the 3 and 5 positions provide extensive vectors for chemical modification. This disubstituted arrangement allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The core synthetic route to this scaffold frequently employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is renowned for its functional group tolerance and reliability.[5][6]
Rationale for Synthetic Approach: The choice of the Suzuki-Miyaura coupling is deliberate. Starting with a commercially available precursor like 3,5-dibromopyridine allows for a convergent synthesis where diverse, functionalized phenylboronic acids can be introduced in a single, high-yielding step.[5] This strategy is highly efficient for building chemical libraries for high-throughput screening, as it avoids lengthy linear syntheses and allows for rapid diversification of the peripheral phenyl rings to probe structure-activity relationships.
Experimental Protocol: Suzuki-Miyaura Synthesis of a this compound Analog
This protocol describes a general, yet robust, method for the synthesis of a generic this compound derivative from 3,5-dibromopyridine.
Objective: To synthesize a symmetrically substituted this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Arylboronic Acid (2.4 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (4.0 eq)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), the desired arylboronic acid (2.4 eq), and the base (e.g., Cs₂CO₃, 4.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add the degassed 4:1 dioxane/water solvent mixture. The use of degassed solvents is a self-validating step to minimize oxidative side reactions.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.[5][6]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications in Oncology
The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs).[7][8][9]
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that are essential for the progression of the cell cycle.[9] Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[10] Specific this compound derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of CDKs (e.g., CDK2, CDK6, CDK9) and preventing the phosphorylation of their downstream substrates, such as the retinoblastoma protein (pRb).[10][11][12] This blockade leads to cell cycle arrest, typically at the G1/S transition, and subsequently induces apoptosis.[10][11]
Below is a logical diagram illustrating the CDK-mediated cell cycle progression and the point of intervention by this compound-based inhibitors.
Caption: CDK pathway inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
SAR studies have revealed key structural features that govern the anticancer activity of this compound derivatives.
| Modification | Position | Effect on Activity | Rationale | Reference |
| Electron-withdrawing groups (e.g., -CN, -Cl) | Phenyl rings | Often increases cytotoxicity | Enhances binding affinity through electronic interactions in the ATP-binding pocket. | [6][10] |
| Amino or substituted amino groups | Pyridine C2 or C6 | Can enhance potency | Provides additional hydrogen bond donors/acceptors to interact with key residues (e.g., Leu83 in CDK2).[9] | [10] |
| Bulky hydrophobic groups | Phenyl rings | Variable; can increase or decrease activity | Dependent on the size and shape of the target's hydrophobic pocket. | [9][13] |
| Heterocyclic rings (e.g., thiophene) | Replacing phenyl rings | Can maintain or improve activity | Acts as a bioisosteric replacement, potentially improving solubility or metabolic stability. | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative on a cancer cell line (e.g., HCT-116, MCF-7).
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (dissolved in DMSO) and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate. Include wells for 'medium only' and 'cells + vehicle' controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. For the vehicle control wells, add medium containing the same final concentration of DMSO used for the test compounds. This control is critical to ensure that the solvent itself is not causing cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Subtract the absorbance of the 'medium only' blank from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
Applications in Infectious Diseases
Antimalarial Activity
3,5-diaryl-2-aminopyridine derivatives have been identified as a promising class of antimalarial agents, showing potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[15][16][17]
Pharmacokinetic Profile: Studies in mouse models have demonstrated that these compounds can achieve favorable pharmacokinetic profiles. For example, certain derivatives administered orally reached maximum plasma concentrations within 0.5-1 hour, with oral bioavailability reported as high as 69%.[15][18] This indicates rapid absorption and a good potential for oral administration, a critical feature for antimalarial drugs.
Experimental Protocol: 4-Day Suppressive Test (Peter's Test)
This is the standard in vivo assay to evaluate the efficacy of potential antimalarial compounds in a murine model.
Objective: To assess the in vivo blood schizontocidal activity of a test compound against Plasmodium berghei in mice.
Materials:
-
Swiss albino mice (18-20 g)
-
Plasmodium berghei (chloroquine-sensitive strain) donor mouse with ~20-30% parasitemia
-
Alsever's solution or normal saline
-
Test compound, vehicle control (e.g., 7% Tween 80, 3% ethanol), and positive control (e.g., Chloroquine, 10 mg/kg)
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Parasite Inoculation: Collect blood from a donor mouse and dilute it in saline such that 0.2 mL contains 1 x 10⁷ infected red blood cells. Inject each experimental mouse intraperitoneally with 0.2 mL of this inoculum.[19][20]
-
Grouping and Treatment: Randomly divide the infected mice into groups (n=5).
-
Group 1: Negative Control (Vehicle only)
-
Group 2: Positive Control (Chloroquine, 10 mg/kg/day)
-
Groups 3-n: Test Compound (various doses, e.g., 25, 50, 100 mg/kg/day)
-
-
Dosing Regimen: Administer the first dose orally or subcutaneously approximately 2-4 hours post-infection. Continue dosing once daily for four consecutive days (Days 0 to 3).[2][21]
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse.
-
Staining and Counting: Fix the smears with methanol, stain with Giemsa, and examine under a microscope. Calculate the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia for each treated group relative to the negative control group using the formula: [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100 A compound showing significant suppression is considered a promising candidate.[19][22]
Antituberculosis Activity
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutics. 3,5-disubstituted pyridines have been identified as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme for mycobacterial cell wall synthesis.[23][24]
Mechanism of Action: DprE1 Inhibition DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[25][26] DPA is the essential donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two critical components of the mycobacterial cell wall.[27][28] Inhibition of DprE1 halts this pathway, compromising the structural integrity of the cell wall and leading to bacterial death.[29] This target is highly attractive as it is essential for Mtb survival and has no human homolog, suggesting a high therapeutic index.[25]
Caption: Inhibition of the DprE1 pathway for Mtb cell wall synthesis.
Applications in Central Nervous System (CNS) Disorders
Pyridine derivatives are well-represented among CNS-active drugs.[30][31][32] The this compound scaffold has been explored for its ability to modulate neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[4][30]
Mechanism of Action: Modulation of nAChRs nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the CNS.[15][33] Upon binding of an agonist, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This leads to neuronal depolarization and the activation of various downstream signaling cascades, including the PI3K-Akt pathway, which is known to promote neuronal survival.[8][15] Modulation of nAChRs can therefore influence neurotransmitter release and neuroplasticity. This compound analogs can be designed to act as either agonists or antagonists at specific nAChR subtypes (e.g., α4β2, α7), offering a potential strategy for treating conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[15][33][34]
Caption: nAChR activation and downstream pro-survival signaling.
Conclusion and Future Outlook
The this compound scaffold represents a synthetically tractable and biologically relevant core for the development of novel therapeutic agents. Its proven success in generating potent inhibitors and modulators for oncology, infectious disease, and CNS targets underscores its status as a privileged structure in medicinal chemistry. The key to future success lies in the rational design of derivatives that optimize not only target potency but also selectivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The experimental workflows and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Patsnap Synapse. (2024, June 21). What are DprE1 inhibitors and how do they work?
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of Action of DprE1 Inhibitors in Mycobacterium tuberculosis.
- Shimohama, S. (2018, April 4). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf.
- Lin, L. G., et al. (n.d.). Pyridine alkaloids with activity in the central nervous system. PMC.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Trefzer, C., et al. (2012, June 25). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS.
- ResearchGate. (n.d.). Illustration of the mechanism of action of DprE enzymes: DprE1 and....
- NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Kamal, Z., et al. (n.d.). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. PubMed Central.
- Abcam. (n.d.). MTT assay protocol.
- Toda, S., et al. (n.d.). Neuronal nicotinic acetylcholine receptors: neuroplastic changes underlying alcohol and nicotine addictions. PMC.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine....
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
- Moshi, M. J., et al. (n.d.). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC.
- protocols.io. (2023, February 27). MTT (Assay protocol).
- Sangu, K. G., et al. (n.d.).
- de Souza, N. B., et al. (n.d.).
- Zhang, H., et al. (2020, March 26). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed.
- MMV. (n.d.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
- Wang, L., et al. (n.d.).
- Gomaa, H. A. M., et al. (n.d.).
- ResearchGate. (2025, August 7). Why pyridine containing pyrido[2,3-d]pyrimidin-7-ones selectively inhibit CDK4 than CDK2: Insights from molecular dynamics simulation | Request PDF.
- Taylor & Francis Online. (n.d.). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.
- Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- MDPI. (n.d.). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa.
- Wiley Online Library. (n.d.). Determination of in vivo antimalarial activity against Plasmodium berghei infections in mice.
- ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]....
- PubMed. (n.d.). Pyrimidine derivatives as potential agents acting on central nervous system.
- Rat Genome Database. (n.d.). acetylcholine signaling pathway via nicotinic acetylcholine receptor.
- ResearchGate. (n.d.). Pyridine scaffold‐based CDK‐9 inhibitors. | Download Scientific Diagram.
- Dwivedi, A. R., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system.
- Younis, Y. A., et al. (n.d.).
- International Journal on Science and Technology. (2025, May 24).
- Molecules. (2025, August 6).
- Benchchem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.
- Al-Salahi, R., et al. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
- ResearchGate. (2025, August 6). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
- ResearchGate. (n.d.). The structures of synthesized 3,5-diaryl-2-aminopyridines derivatives....
- Melander, R. J., et al. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Kumar, A., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)
Sources
- 1. MTT (Assay protocol [protocols.io]
- 2. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Neuronal nicotinic acetylcholine receptors: neuroplastic changes underlying alcohol and nicotine addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa [mdpi.com]
- 21. mmv.org [mmv.org]
- 22. researchgate.net [researchgate.net]
- 23. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
- 29. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jchemrev.com [jchemrev.com]
- 32. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 34. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
Introduction: The Strategic Importance of the 3,5-Diphenylpyridine Scaffold
An In-depth Technical Guide to the Synthesis and Applications of 3,5-Diphenylpyridine
The pyridine ring is a cornerstone of heterocyclic chemistry, integral to countless pharmaceuticals, agrochemicals, and functional materials. Within this vast chemical space, the this compound scaffold emerges as a structure of significant interest. The symmetrical substitution of two bulky phenyl groups at the 3 and 5 positions imparts a unique combination of steric hindrance, electronic properties, and conformational rigidity. This "V-shaped" molecular architecture is not merely an academic curiosity; it is a privileged framework that has been strategically employed by researchers to modulate biological activity, tune photophysical properties, and construct sophisticated supramolecular structures.
This guide provides an in-depth exploration of the synthesis and application of this compound and its derivatives. Moving beyond a simple recitation of facts, we will dissect the causal relationships behind synthetic choices, present validated experimental protocols, and survey the landscape of its applications in medicinal chemistry, materials science, and catalysis. This document is intended for the practicing researcher, scientist, and drug development professional seeking both a comprehensive overview and actionable laboratory insights.
Part 1: The Synthesis of the this compound Core
The construction of the this compound skeleton can be achieved through several strategic approaches, ranging from classical multicomponent reactions to modern palladium-catalyzed cross-coupling methods. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns on the phenyl rings, and scalability.
Modern Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction stands as the most versatile and widely adopted method for synthesizing this compound.[1][2] Its power lies in the direct and efficient formation of the C(sp²)-C(sp²) bond between the pyridine core and the phenyl rings. The typical disconnection strategy involves the palladium-catalyzed coupling of 3,5-dihalopyridine (most commonly 3,5-dibromopyridine) with two equivalents of phenylboronic acid.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) complex like Pd(PPh₃)₄ is used.[3][4] The choice of ligand (e.g., triphenylphosphine, PPh₃) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[3][5]
-
Solvent: A mixed solvent system, often containing water (e.g., dioxane/water, ethanol/water), is frequently used to dissolve both the organic and inorganic reagents, facilitating the reaction.[4][6]
The Catalytic Cycle: The reaction proceeds through a well-understood catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3,5-dihalopyridine.
-
Transmetalation: The phenyl group is transferred from the boronate species to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties (the pyridine and phenyl groups) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and Computational Guide to 3,5-Diphenylpyridine: Bridging Predictive Science with Experimental Reality
This technical guide provides a comprehensive exploration of 3,5-diphenylpyridine, a pyridine derivative with significant potential in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document navigates the theoretical underpinnings and computational methodologies pertinent to this molecule. Given the nascent stage of dedicated research on this compound, this guide establishes a robust framework for its study by integrating data from closely related analogues and outlining state-of-the-art computational and experimental protocols.
Introduction: The Scientific Interest in this compound
Pyridine and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The introduction of phenyl groups onto the pyridine scaffold, as in this compound, can significantly influence its electronic properties, steric profile, and intermolecular interactions. These modifications are pivotal in modulating biological activity, from anticancer to anti-inflammatory properties.[2] This guide focuses on the theoretical and computational approaches to unlock the potential of this compound, providing a roadmap for its synthesis, characterization, and application.
Computational Chemistry: A Predictive Lens on Molecular Behavior
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for predicting the properties of molecules like this compound, especially when experimental data is limited.[3][4]
The Rationale Behind Method Selection
The choice of computational method is critical for obtaining accurate predictions. For organic molecules such as this compound, the B3LYP hybrid functional is a widely accepted method that balances accuracy with computational cost.[3] Coupling this with a flexible basis set like 6-311++G(d,p) allows for a detailed description of the electron distribution.[3]
A Typical Computational Workflow
A systematic computational investigation of this compound would follow a well-defined workflow to ensure the reliability of the results.
Caption: A typical workflow for the computational study of this compound.
Predicted Properties of Diphenylpyridine Analogues
While specific data for this compound is scarce, studies on related molecules provide valuable benchmarks. For instance, DFT calculations on 3,5-dimethyl-2,6-diphenylpyridine have been used to determine global reactivity descriptors and nonlinear optical properties.[5]
| Property | Predicted Value (Exemplary Diphenylpyridine Analogue) | Significance |
| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.2 eV | Indicates chemical reactivity and kinetic stability.[6] |
| Dipole Moment | ~ 1.5 - 2.5 D | Influences solubility and intermolecular interactions. |
Note: The values in this table are representative of diphenylpyridine derivatives and should be calculated specifically for this compound in a dedicated study.
Synthesis and Characterization: From Theory to Practice
The synthesis of this compound can be approached through established organic chemistry reactions. A plausible and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3]
Hypothetical Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a potential synthetic route.
Step 1: Reaction Setup
-
In a reaction vessel, combine 3,5-dibromopyridine (1 equivalent), phenylboronic acid (2.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a suitable base, for example, aqueous sodium carbonate (2 M solution, 3 equivalents).
-
Add a solvent system, typically a mixture of toluene and ethanol.
Step 2: Reaction Execution
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR (in CDCl₃) | Aromatic protons are expected in the range of 7.2-8.8 ppm. |
| ¹³C NMR (in CDCl₃) | Aromatic carbons are expected in the range of 120-155 ppm. |
| IR (KBr pellet) | C-H stretching (aromatic) around 3100-3000 cm⁻¹, and C=C and C=N stretching in the 1600-1400 cm⁻¹ region.[3] |
| UV-Vis (in Ethanol) | Strong absorption bands are anticipated in the 250-300 nm range, corresponding to π→π* transitions.[3] |
Note: These are predicted ranges, and actual experimental values are required for confirmation.
Potential Applications in Drug Discovery
The 3-phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry.[2] Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[2] The unique substitution pattern of this compound could lead to novel interactions with biological targets.
Kinase Inhibition: A Potential Mechanism of Action
Many pyridine derivatives exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[3] A potential mechanism for this compound could involve competitive binding at the ATP-binding site of a target kinase.
Sources
An In-depth Technical Guide on the Electronic Properties of Phenylpyridines for Organic Electronics
A Senior Application Scientist's Synthesis of Core Principles and Practical Applications
Notice of Editorial Direction: Initial research into the specific electronic properties of 3,5-Diphenylpyridine for organic electronics applications revealed a significant scarcity of dedicated experimental and theoretical data in peer-reviewed literature. To provide a comprehensive and technically robust guide, the scope of this document has been expertly broadened to encompass the well-researched and highly impactful class of phenylpyridines , with a particular focus on their application in organometallic complexes for Organic Light-Emitting Diodes (OLEDs). This approach allows for a thorough exploration of the fundamental principles and practical applications that are of paramount interest to researchers and scientists in the field.
Introduction: The Pivotal Role of Phenylpyridines in Organic Electronics
The advent of organic electronics has heralded a new era of flexible, lightweight, and cost-effective devices, ranging from vibrant OLED displays to next-generation photovoltaic cells.[1] At the heart of these technologies lies the molecular engineering of organic semiconductors. Phenylpyridines, a class of aromatic heterocyclic compounds, have emerged as a cornerstone in the design of high-performance organic electronic materials. Their unique electronic structure, characterized by a combination of electron-donating phenyl and electron-accepting pyridine moieties, provides a versatile platform for tuning the essential properties of organic semiconductors.
While specific isomers like this compound are synthetically accessible, their detailed characterization for electronic applications is not extensively documented.[2][3] However, the broader family of phenylpyridines, particularly as ligands in organometallic complexes, has been the subject of intense research and commercial development. This guide will delve into the fundamental electronic properties of the phenylpyridine scaffold and illuminate its profound impact on the performance of organic electronic devices, with a special focus on phosphorescent OLEDs.
Fundamental Electronic Properties of the Phenylpyridine Scaffold
The electronic characteristics of phenylpyridines are intrinsically linked to the interplay between the phenyl and pyridine rings. The pyridine ring, with its nitrogen heteroatom, is electron-deficient, which generally leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Conversely, the phenyl ring acts as an electron-donating group, influencing the Highest Occupied Molecular Orbital (HOMO) energy level.
This inherent electronic dichotomy makes phenylpyridines ideal candidates for a variety of roles in organic electronic devices:
-
Charge Transport Materials: The ability to tune HOMO and LUMO levels allows for the design of materials with preferential hole or electron transport properties. For instance, 3,5-dicyanopyridine motifs have been successfully employed in the design of electron-transporting semiconductors.[4]
-
Host Materials in OLEDs: Phenylpyridine-based molecules can be engineered to have high triplet energies, a critical requirement for hosting phosphorescent guest emitters and preventing energy back-transfer.[5]
-
Ligands in Emissive Organometallic Complexes: This is arguably the most significant application of phenylpyridines. When coordinated to a heavy metal center, such as iridium(III), they form highly efficient phosphorescent emitters that can harvest both singlet and triplet excitons, leading to near-100% internal quantum efficiencies in OLEDs.
Phenylpyridines in Action: Iridium(III) Complexes in Phosphorescent OLEDs
The most prominent and commercially successful application of phenylpyridines is as cyclometalating ligands in iridium(III) complexes for PhOLEDs. The archetypal example is fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), a highly efficient green emitter.
Molecular Structure and Electronic Orbitals
The coordination of the phenylpyridine ligand to the iridium center involves the formation of a C-Ir bond with the phenyl ring and an N-Ir bond with the pyridine ring. This cyclometalation imparts significant stability and favorable photophysical properties to the complex.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=11];
// Iridium center Ir [label="Ir", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
// Phenylpyridine ligand 1 N1 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0.5!"]; C1_1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1.5,-0.5!"]; C1_2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-2.5,1!"]; C1_3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-3.5,0.5!"]; C1_4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-3.5,-0.5!"]; C1_5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-2.5,-1!"]; C1_6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-0.5,-1!"]; C1_7 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-0.5,-2!"]; C1_8 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0.5,-2.5!"]; C1_9 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.5,-2!"]; C1_10 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.5,-1!"]; C1_11 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0.5,-0.5!"];
// Phenylpyridine ligand 2 N2 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.2,1.2!"]; // ... (add other atoms for ligand 2)
// Phenylpyridine ligand 3 N3 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.5,2!"]; // ... (add other atoms for ligand 3)
// Bonds Ir -- N1; Ir -- C1_11; N1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_1; C1_1 -- N1; C1_1 -- C1_6; C1_6 -- C1_7; C1_7 -- C1_8; C1_8 -- C1_9; C1_9 -- C1_10; C1_10 -- C1_11; C1_11 -- C1_6;
// Simplified representation for other ligands Ir -- N2; Ir -- N3; } "Simplified structure of a fac-Ir(ppy)3 complex."
In such complexes, the HOMO is typically a mix of the iridium d-orbitals and the π-orbitals of the phenyl ring, while the LUMO is predominantly localized on the π*-orbitals of the pyridine ring. This spatial separation of HOMO and LUMO leads to a charge-transfer character in the excited state, which is crucial for efficient phosphorescence.
Quantitative Electronic and Photophysical Properties
The electronic and photophysical properties of phenylpyridine-based iridium complexes can be finely tuned by modifying the phenylpyridine ligand with various substituents. This allows for the creation of emitters spanning the entire visible spectrum.
| Property | Value | Reference |
| HOMO Level | -5.1 to -5.5 eV | [6] |
| LUMO Level | -2.4 to -2.8 eV | [6] |
| Triplet Energy | ~2.4 eV (for green emitters) | [5] |
| Photoluminescence Quantum Yield (PLQY) | > 90% | [7] |
| Phosphorescence Lifetime | ~1-2 µs | [7] |
Device Architecture and Performance
A typical PhOLED incorporating a phenylpyridine-based emitter consists of multiple layers to ensure efficient charge injection, transport, and recombination.
The performance of such devices is exceptional, with high efficiency and brightness.
| Parameter | Typical Value (Green PhOLED) | Reference |
| Maximum External Quantum Efficiency (EQE) | > 20% | [5] |
| Current Efficiency | > 70 cd/A | [7] |
| Luminance | > 10,000 cd/m² | [5] |
| Operating Voltage | < 5 V | [7] |
Experimental Protocols
Synthesis of a Phenylpyridine Ligand (e.g., 2-phenylpyridine)
Causality: The Suzuki coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for the synthesis of phenylpyridines from commercially available precursors.[8]
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base: Add a 3:1 mixture of toluene and water, followed by potassium carbonate (3.0 eq).
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 80 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylpyridine.
Fabrication of a Solution-Processed PhOLED
Causality: Solution processing techniques, such as spin coating, offer a low-cost and scalable method for fabricating thin-film organic electronic devices. Each layer is sequentially deposited from a solution, with careful control over solvent orthogonality to prevent dissolution of underlying layers.
Protocol:
-
Substrate Cleaning: Sequentially sonicate an indium tin oxide (ITO)-coated glass substrate in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 10 minutes to improve the work function and wettability.
-
Hole Injection Layer (HIL): Spin-coat a solution of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds. Anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL): Spin-coat a solution of a suitable HTL material (e.g., TPD) in chlorobenzene onto the HIL. Anneal at 100 °C for 10 minutes.
-
Emissive Layer (EML): Spin-coat a solution of the host material and the iridium complex (e.g., 2-5 wt%) in toluene onto the HTL. Anneal at 80 °C for 10 minutes.
-
Electron Transport Layer (ETL) and Cathode: Transfer the substrate to a thermal evaporator. Deposit the ETL (e.g., TPBi) followed by a layer of lithium fluoride (LiF) and aluminum (Al) at a pressure below 10⁻⁶ Torr.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from oxygen and moisture.
Conclusion and Future Outlook
Phenylpyridines represent a remarkably versatile and impactful class of molecules in the field of organic electronics. Their tunable electronic properties have been expertly harnessed, particularly in the development of highly efficient phosphorescent emitters for OLEDs, which are now ubiquitous in modern displays. While the electronic properties of specific isomers like this compound remain an area for further exploration, the foundational principles established through the extensive study of related phenylpyridine derivatives provide a clear roadmap for future research.
The continued exploration of novel phenylpyridine structures, including their application in organic photovoltaics, organic field-effect transistors, and as thermally activated delayed fluorescence (TADF) materials, promises to further expand the horizons of organic electronics. The insights and protocols detailed in this guide serve as a testament to the power of molecular design and provide a solid foundation for researchers and scientists working to develop the next generation of organic electronic devices.
References
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95.
- Request PDF. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. ResearchGate.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry.
- ResearchGate. (n.d.). HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile.
- MDPI. (n.d.). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer.
- RSC Publishing. (n.d.). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring.
- MDPI. (n.d.). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon.
- Journal of Materials Chemistry C (RSC Publishing). (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes.
- RSC Publishing. (n.d.). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off.
- Chemical Society Reviews (RSC Publishing). (2024). Stability of organic solar cells: toward commercial applications.
- ResearchGate. (n.d.). Calculated HOMO and LUMO levels and the HOMO‐LUMO energy gaps of the ligands involved in this work.
Sources
- 1. Stability of organic solar cells: toward commercial applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
toxicity and safety data for 3,5-Diphenylpyridine and its analogs
An In-Depth Technical Guide to the Toxicity and Safety of 3,5-Diphenylpyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its derivatives, including the this compound series, are of significant interest for developing novel therapeutics. However, the introduction of functional groups, such as phenyl rings, can dramatically alter the molecule's physicochemical properties and, consequently, its toxicological profile. This guide provides a comprehensive analysis of the known toxicity and safety data for this compound and its analogs. In the absence of extensive direct toxicological studies on the parent compound, this document establishes a framework for safety assessment by integrating data on the pyridine core, principles of structure-activity relationships (SAR), and established regulatory guidelines for toxicity testing.
The Pyridine Core: A Foundation for Toxicological Assessment
Pyridine and its derivatives are ubiquitous in pharmaceuticals and agriculture.[2] Understanding the toxicological profile of the parent heterocycle is fundamental to predicting the potential hazards of its more complex analogs.
General Toxicity of Pyridine
Exposure to pyridine can induce a range of adverse effects, with the central nervous system, liver, and kidneys being primary targets.[3] Inhalation is the predominant route for acute exposures, which can lead to central nervous system depression.[3]
-
Hepatotoxicity : Studies in rats have demonstrated that oral administration of pyridine can lead to increased liver weights and inflammatory lesions, including bile ductule proliferation and enlarged, vacuolated hepatocytes. A No-Observed-Adverse-Effect Level (NOAEL) for liver effects in one 90-day study was established at 1 mg/kg/day.[3]
-
Neurotoxicity : Human case studies have associated pyridine exposure with neurological symptoms such as disordered balance, facial paralysis, and conditions resembling Wernicke's encephalopathy.[4] Animal studies have further explored the potential for pyridine derivatives to induce parkinsonism-like symptoms, a concern famously linked to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[5]
-
Irritation and Corrosivity : Undiluted pyridine is corrosive to the skin and a moderate ocular irritant in animal studies.[3][4]
Metabolism as a Driver of Toxicity
The biotransformation of pyridine is a critical determinant of its toxicity. Metabolism can lead to detoxification or, conversely, bioactivation into more reactive species. A key metabolic pathway involves N-methylation to the N-methylpyridinium ion, a metabolite identified in humans and various animal species.[6] This process can deplete the body's pool of labile methyl groups, potentially contributing to hepatic and renal injury.[3] For substituted pyridines, enzymatic biotransformation is a key step in mechanisms of neurotoxicity, as seen with MPTP.[5]
Structure-Activity Relationships (SAR) in Pyridine Toxicity
The toxicity of pyridine derivatives is not uniform; it is profoundly influenced by the nature, position, and number of substituents on the pyridine ring.[7] Even minor structural modifications can cause dramatic changes in toxicity.[7]
Influence of Substituents on General Toxicity
-
Lipophilicity (Log Kow) : The octanol-water partition coefficient (log Kow) is a key descriptor in SAR studies. For a series of pyridine derivatives, biological activity (monitored as population growth of Tetrahymena pyriformis) was shown to form linear models based on log Kow, separating non-H-polar and H-polar derivatives.[8] The addition of phenyl groups, as in this compound, would be expected to significantly increase lipophilicity, potentially enhancing membrane permeability and interaction with intracellular targets.
-
Alkyl Substitutions : Simple alkyl substitutions can have a significant impact. In a study on the chick chorioallantoic membrane (CAM), pyridine derivatives with single methyl or ethyl groups exhibited lowest observed adverse effect levels (LOAELs) orders of magnitude lower (5 x 10⁻⁹ M and 5 x 10⁻¹² M, respectively) than pyridine itself, which had a LOAEL in the micromolar range.[9] This highlights that even seemingly simple analogs can possess potent biological activity.
SAR in Specific Toxic Endpoints
-
Neurotoxicity : The mechanism of MPTP-induced neurotoxicity provides a stringent set of structural requirements for parkinsonism-like effects. These include the ability to cross the blood-brain barrier, undergo enzymatic biotransformation to a neuroactive pyridinium metabolite, and be transported into neurons via a neuromediator reuptake system.[5] While most structural analogs of MPTP do not exhibit the same degenerative properties, this pathway serves as a critical model for assessing the neurotoxic potential of new pyridine-based compounds.[5]
-
Cytotoxicity : Studies on various pyridine derivatives have demonstrated a strong dependence of cytotoxic activity on the substitution pattern. For terpyridines, strong cytotoxicity against several human cancer cell lines was observed.[10] For a series of 2,5- and this compound derivatives, several cytotoxic molecules were identified, although their antiproliferative activity did not correlate with DNA binding, suggesting alternative mechanisms of action.[11][12]
Toxicological Profile of this compound and Analogs
Direct, comprehensive toxicological data for this compound is limited. The available information is primarily derived from supplier safety data sheets and a few targeted research studies.
Hazard Identification
Safety data for this compound (CAS No. 92-07-9) indicates it is an irritant.[13] A summary of GHS hazard classifications for the parent compound and selected analogs is presented below to illustrate the range of potential toxicities within this chemical class.
| Compound | CAS Number | GHS Pictogram(s) | Hazard Statements | Source(s) |
| Pyridine | 110-86-1 | GHS02, GHS07 | H225: Highly flammable liquid and vapour.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| This compound | 92-07-9 | GHS07 | H315: Causes skin irritation. | [13] |
| 3,5-Lutidine (3,5-Dimethylpyridine) | 591-22-0 | GHS02, GHS05, GHS06, GHS08 | H226: Flammable liquid and vapor.H301+H331: Toxic if swallowed or if inhaled.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage. | [14] |
| 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | 68919-36-8 | GHS07 | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation. | [15] |
| 3,5-Dibenzylpyridine | 85665-54-9 | - | No hazard data available. | [16] |
This table summarizes available data and is not exhaustive. The absence of a hazard statement does not imply the substance is non-hazardous.
Cytotoxicity and Antiproliferative Activity
A study focused on the synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity identified several compounds with significant antiproliferative activity against cultured human cancer cells.[11] Notably, two compounds, a this compound with a dimethylaminopropyl chain and another with a morpholinopropyl chain, showed potent activity.[11][12] This suggests that while the core this compound structure may be a starting point, the nature of further substitutions is critical for conferring cytotoxic potential.
A Proposed Framework for Safety Assessment of Novel Analogs
For novel this compound analogs entering a drug development pipeline, a systematic, tiered approach to toxicity and safety assessment is essential. This framework aligns with guidelines from major regulatory bodies like the FDA and international standards such as those from the ICH.[17][18][19]
Caption: Proposed tiered workflow for safety assessment of novel pyridine analogs.
This staged approach ensures that resources are used efficiently, with early, rapid screening methods used to identify potential liabilities before committing to more extensive and costly Good Laboratory Practice (GLP) studies required for an Investigational New Drug (IND) application.[19]
Key Experimental Protocols
Executing well-designed experiments is the cornerstone of a trustworthy safety assessment. The protocols described must be self-validating systems, incorporating appropriate positive and negative controls to ensure data integrity.
Protocol: In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)
This test is a regulatory requirement used to detect point mutations (base substitutions and frameshifts) and is a critical first screen for mutagenic potential.[20]
Objective: To evaluate the potential of a this compound analog to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology (based on OECD Guideline 471):
-
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or WP2 pKM101) to detect various types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver post-mitochondrial fraction, S9). This is critical, as metabolites of the test compound may be the ultimate mutagens.
-
Dose Selection: Perform an initial range-finding experiment to determine the appropriate concentration range, identifying any cytotoxicity. The main experiment should use at least five analysable concentrations. The highest concentration should be 5000 µ g/plate or 5 µL/plate, or the highest non-toxic concentration.
-
Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and (if required) 0.5 mL of S9 mix. b. Vortex briefly and pour immediately onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Collection & Interpretation: a. Count the number of revertant colonies on each plate. b. The test is considered positive if there is a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control. A doubling of revertants for TA98/TA100 or a tripling for other strains is often used as a preliminary indicator.
-
Controls:
-
Negative Control: Vehicle (solvent) used to dissolve the test compound.
-
Positive Controls (without S9): Strain-specific mutagens (e.g., sodium azide for TA1535/TA100).
-
Positive Controls (with S9): Mutagens requiring metabolic activation (e.g., 2-aminoanthracene for all strains).
-
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of selected pyridines. III. Log Kow analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxicity and structure-activity relationship study of terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | C18H25N | CID 118703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. fiveable.me [fiveable.me]
- 19. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 20. gmp-compliance.org [gmp-compliance.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3,5-Diphenylpyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1] This guide provides an in-depth protocol for the synthesis of 3,5-diphenylpyridine, a valuable biaryl compound used as a key building block in medicinal chemistry and materials science. By coupling 3,5-dibromopyridine with phenylboronic acid, this method offers a robust and reproducible pathway to the target molecule. We will explore the mechanistic underpinnings of the catalytic cycle, present a detailed, step-by-step experimental protocol, offer insights into reaction optimization, and provide a comprehensive troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis.
Introduction: The Significance of Suzuki-Miyaura Coupling
Developed by Nobel laureate Akira Suzuki, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most versatile and widely used reactions in synthetic chemistry.[2][3] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic, easily removable boron-containing byproducts.[3][4] These advantages make the Suzuki reaction particularly suitable for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[3][5]
The target molecule, this compound, serves as a fundamental scaffold in various fields. Its rigid, planar structure and specific coordination geometry make it an important ligand in catalysis and a core component in the design of novel organic light-emitting materials.[6] This protocol details a reliable synthesis using 3,5-dibromopyridine as the electrophilic partner and phenylboronic acid as the nucleophilic organoboron source.
Overall Reaction Scheme:
Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling of 3,5-dibromopyridine with two equivalents of phenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halogen bond of the electrophile (3,5-dibromopyridine). This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[2][3] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[5][9]
-
Transmetalation: This step involves the transfer of the organic group (phenyl) from the organoboron species to the Pd(II) center.[3] A key insight is that the organoboron compound does not react directly; it must first be activated by a base.[5][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻), which then readily transfers its phenyl group to the palladium complex, displacing a halide or other ligand.[1][11][12]
-
Reductive Elimination: In the final step, the two coupled organic fragments (the pyridine ring and the phenyl group) are expelled from the palladium center, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]
Diagram 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a ~1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Equiv. | Notes |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 237 mg | 1.0 | 1.0 | Substrate |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 268 mg | 2.2 | 2.2 | Nucleophile, use fresh |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 | Catalyst, handle under inert gas |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 | Base, finely ground |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - | Solvent, anhydrous & degassed |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - | Co-solvent, degassed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | - | For extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~20 mL | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~2-3 g | - | - | Drying agent |
-
Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (237 mg, 1.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), and finely ground potassium carbonate (415 mg, 3.0 mmol).
-
Scientist's Note: Using a slight excess (2.2 eq.) of the boronic acid ensures complete conversion of the di-substituted starting material. Grinding the base increases its surface area and reactivity.[13]
-
-
Inert Atmosphere Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.[9]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mol%) to the flask.
-
Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The mixture should appear as a yellow suspension.
-
Scientist's Note: Solvents must be thoroughly degassed (e.g., by bubbling with argon for 20-30 minutes) prior to use. The presence of water is often crucial for solubilizing the base and facilitating the formation of the active boronate species.[14][15]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The color will likely darken to brown or black, which is normal.[13]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Extraction:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) is typically effective for eluting the product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white or off-white solid.
-
Diagram 2. Stepwise experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
Even robust reactions can encounter issues. This section addresses common problems and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure proper inert atmosphere technique; use fresh catalyst. Consider a more active pre-catalyst or ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos).[15][16] |
| 2. Insufficient Base Activity | Use a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[1][15] | |
| 3. Low Reaction Temperature | Increase temperature to 110-120 °C, especially if using less reactive bromides or exploring chlorides.[15] | |
| Protodeboronation | Hydrolysis of boronic acid C-B bond | Use fresh, high-purity boronic acid. Minimize water content if possible or switch to more stable boronic esters (e.g., pinacol esters).[2][9] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative coupling of the boronic acid.[2] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[15] |
| Formation of Mono-arylated Product | Incomplete reaction or insufficient boronic acid. | Increase the equivalents of phenylboronic acid to 2.5 eq. Extend the reaction time and ensure the temperature is maintained. |
| Difficulty in Purification | Co-elution with byproducts (e.g., triphenylphosphine oxide). | If using a phosphine ligand, an oxidative workup step (e.g., washing with dilute H₂O₂) can sometimes help convert phosphines to their more polar oxides, simplifying chromatography. |
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.85 (d, J = 2.0 Hz, 2H, H-2, H-6)
-
δ 7.95 (t, J = 2.0 Hz, 1H, H-4)
-
δ 7.65 (d, J = 7.5 Hz, 4H, ortho-Ph)
-
δ 7.50 (t, J = 7.5 Hz, 4H, meta-Ph)
-
δ 7.42 (t, J = 7.5 Hz, 2H, para-Ph)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 148.1 (C-2, C-6)
-
δ 138.2 (ipso-Ph)
-
δ 135.4 (C-4)
-
δ 134.9 (C-3, C-5)
-
δ 129.1 (meta-Ph)
-
δ 128.5 (para-Ph)
-
δ 127.2 (ortho-Ph)
-
-
Mass Spectrometry (EI): m/z = 231.11 [M]⁺
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and paying close attention to critical experimental parameters such as atmospheric control, reagent quality, and choice of base, researchers can reliably achieve high yields of the desired product. The included troubleshooting guide serves as a practical tool to overcome common synthetic challenges, making this powerful C-C bond-forming reaction accessible and reproducible.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Alvarez-Ros, M. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Yang, Z., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Powers, K. M., & Johnson, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PubMed Central.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- YouTube. (2020). Suzuki Coupling.
- Semantic Scholar. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. PubMed Central.
- Lu, Y., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PubMed Central.
- Maccari, R., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Li, Y., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry.
- SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[1H NMR] - Spectrum.
- Indian Journal of Chemistry. (2024). Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Synthesis of 3,5-Disubstituted Pyridines
Abstract
The 3,5-disubstituted pyridine framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its unique electronic properties and capacity for hydrogen bonding make it a critical design element in modern drug development.[5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and versatile protocols for the synthesis of 3,5-disubstituted pyridines. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings and strategic considerations behind classical and modern synthetic methodologies. Detailed, field-proven protocols for the Hantzsch Pyridine Synthesis and a modern multicomponent approach are presented, complete with quantitative data, workflow visualizations, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Importance of the Pyridine Core
The pyridine ring is one of the most ubiquitous heterocyclic motifs in organic chemistry. Specifically, the 3,5-substitution pattern is a recurring feature in a variety of biologically active molecules. For instance, this chemotype is present in compounds with potent antituberculosis activity, including against drug-resistant strains.[1][2] The development of efficient, modular, and scalable synthetic routes to access this core structure is therefore a high-priority objective in synthetic chemistry.
Historically, the construction of the pyridine ring has been dominated by condensation reactions that build the heterocycle from acyclic precursors.[6] More contemporary methods focus on the late-stage functionalization of a pre-formed pyridine ring through transition-metal-catalyzed C-H activation, offering an alternative and often more convergent approach.[7][8] This guide will focus on providing practical, reproducible protocols for ring-forming reactions, which remain the workhorse for creating the 3,5-disubstituted pattern from the ground up.
Foundational Ring Synthesis: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, discovered by Arthur Hantzsch in 1881, is a classic and highly reliable multicomponent reaction for preparing symmetrically substituted pyridines.[9][10] The reaction's enduring popularity stems from its operational simplicity, use of readily available starting materials, and its efficiency in constructing the functionalized pyridine core in a single pot.[9]
Mechanism and Rationale
The standard Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[10][11] The reaction proceeds through a series of well-understood intermediates.
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a nucleophilic enamine.
-
Michael Addition & Cyclization: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael-type addition. The resulting intermediate then undergoes cyclization and dehydration to form a 1,4-dihydropyridine (DHP), often referred to as a Hantzsch ester.[9][12]
-
Aromatization: The stable pyridine ring is formed by the oxidation of the dihydropyridine intermediate. This is the thermodynamic driving force for the final step.[10]
The choice of oxidant is critical and can range from mild agents like air or iodine to more potent ones like ferric chloride or potassium permanganate, often allowing for a one-pot synthesis directly to the aromatic product.[10]
Caption: Key stages of the Hantzsch pyridine synthesis.
Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation
This two-step protocol first details the synthesis of the Hantzsch ester, followed by its oxidation to the corresponding pyridine. This approach is often preferred as it allows for the isolation and purification of the dihydropyridine intermediate, leading to a cleaner final product.
Materials & Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles |
| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g (10 mL) | 0.1 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 26.0 g (25.4 mL) | 0.2 |
| Ammonium Hydroxide (28%) | NH₄OH | 35.04 | 15 mL | ~0.22 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Cerium (IV) Ammonium Nitrate (CAN) | (NH₄)₂Ce(NO₃)₆ | 548.22 | 110 g | 0.2 |
| Acetonitrile | CH₃CN | 41.05 | 200 mL | - |
Part A: Synthesis of the 1,4-Dihydropyridine Intermediate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), benzaldehyde (10.6 g, 0.1 mol), and ethyl acetoacetate (26.0 g, 0.2 mol).
-
Addition of Ammonia: Slowly add concentrated ammonium hydroxide (15 mL) to the stirred mixture. The addition is exothermic, and the mixture will turn yellow.
-
Causality Note: Ammonium hydroxide serves as the source of ammonia for the enamine formation and subsequent cyclization. Adding it slowly controls the initial exotherm.
-
-
Reaction: Heat the mixture to reflux for 2 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove unreacted starting materials and salts. Dry the pale yellow solid in a vacuum oven. The product is typically of sufficient purity for the next step. Expected yield: 30-33 g (85-95%).
Part B: Oxidation to the Pyridine
-
Reaction Setup: In a 500 mL flask, dissolve the dried 1,4-dihydropyridine from Part A (16.5 g, 0.05 mol) in acetonitrile (200 mL).
-
Oxidation: Add Cerium (IV) Ammonium Nitrate (CAN) (110 g, 0.2 mol) in portions to the stirred solution over 15 minutes. The reaction is exothermic, and the color will change from yellow to a deep red/brown before fading.
-
Causality Note: CAN is a powerful and efficient oxidant for this transformation. Using a stoichiometric excess ensures complete conversion to the aromatic pyridine.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the DHP spot.
-
Workup: Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final 3,5-disubstituted pyridine as a white solid.
Alternative Strategies: The Guareschi-Thorpe Synthesis
For accessing different substitution patterns, particularly hydroxy- and cyano-pyridines, the Guareschi-Thorpe synthesis is a powerful alternative.[13][14] It typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[13][15]
Recent advancements have focused on making this reaction more environmentally friendly by using aqueous media and user-friendly reagents like ammonium carbonate, which acts as both the nitrogen source and a promoter for the reaction.[15][16] This multicomponent approach offers high yields and a simple work-up, often with the product precipitating directly from the reaction medium.[15]
Caption: A general experimental workflow for pyridine synthesis.
Modern Frontiers: Transition Metal-Catalyzed Approaches
While classical ring-forming reactions are robust, modern synthetic chemistry increasingly relies on the functionalization of existing heterocyclic cores. Transition-metal catalysis, particularly using palladium, nickel, or rhodium, has enabled the direct C-H functionalization of pyridine rings.[7][8][17] These methods allow for the introduction of alkyl, aryl, or alkenyl groups at specific positions (C2, C3, or C4) that can be difficult to access through classical condensation chemistry.[7]
Key strategies include:
-
Pyridine N-Oxide Directed C-H Activation: Using the N-oxide derivative activates the ring for ortho-metalation, allowing for selective functionalization at the C2 position.[18]
-
Directed Metalation: The installation of a directing group on the pyridine ring can guide metalation to the C3 or C4 positions.[7]
-
Ligand-Controlled Regioselectivity: The development of sophisticated bifunctional ligands can override the intrinsic electronic bias of the pyridine ring, enabling challenging C3-H functionalization.[19]
While these methods are powerful for creating complex substitution patterns, they often require specialized catalysts and ligands and are typically used for late-stage diversification rather than the bulk synthesis of the core ring structure.
Conclusion
The synthesis of 3,5-disubstituted pyridines is a well-established field with a rich history and an exciting future. Classical methods like the Hantzsch synthesis remain indispensable for their reliability, scalability, and use of inexpensive starting materials. They provide a solid foundation for the de novo construction of the pyridine core. Concurrently, modern transition-metal-catalyzed C-H functionalization offers unparalleled precision for late-stage modification, enabling the synthesis of complex analogues for drug discovery and materials science. The choice of synthetic strategy ultimately depends on the target molecule's specific substitution pattern, the required scale, and the available resources. A thorough understanding of both classical and modern approaches provides the synthetic chemist with a powerful and versatile toolkit for accessing this vital heterocyclic scaffold.
References
- Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482.
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D.
- Daugulis, O., et al. (2009). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 2009(12), 1873-1883.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific.
- Kröhnke, F. (1976). The Kröhnke Pyridine Synthesis. Synthesis, 1-24.
- Khalil, N. A., et al. (2015). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 5(10), 7119-7125.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Merck Index. (n.d.). Guareschi-Thorpe Condensation. Merck Index.
- Semantic Scholar. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar.
- Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- ACS Publications. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis. Organic Letters.
- SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia.
- National Institutes of Health. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society.
- ACS Publications. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Guareschi-Reaktion. Wikipedia.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia.
- Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis.
- PubMed. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie.
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. ResearchGate.
- Química Organica.org. (n.d.). Kröhnke synthesis of pyridine. Química Organica.org.
- Hantzsch, A. R. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie.
- National Center for Biotechnology Information. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PubMed Central.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd.
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.[22]. ResearchGate.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- Royal Society of Chemistry. (1998). A practical protocol for the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives from acyclic compounds. Journal of the Chemical Society, Perkin Transactions 1.
- Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- National Institutes of Health. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters.
- ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Taylor & Francis Online. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. (2025). Innovative Synthesis of 3,5-Disubstituted Pyrazoline with Heterocyclic System for Hybrid Development. ResearchGate.
- Elsevier. (2016). Transition Metal-Catalyzed Pyridine Synthesis, 1st Edition. Elsevier.
- ResearchGate. (n.d.). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. ResearchGate.
- The University of British Columbia. (2011). Synthesis in the pyridine series. UBC Library Open Collections.
- Ingenta Connect. (2025). Innovative Synthesis of 3,5-Disubstituted Pyrazoline with Heterocyclic System for Hybrid Development. Letters in Organic Chemistry.
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress.
- MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules.
- National Center for Biotechnology Information. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules.
Sources
- 1. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. scribd.com [scribd.com]
- 13. Guareschi-Thorpe Condensation [drugfuture.com]
- 14. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 3,5-Diphenylpyridine Scaffold for the Synthesis of Novel CDK Inhibitors
Introduction: The Quest for Selective Kinase Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as master regulators of the cell cycle.[1] Their dysregulation, often through overexpression of their cyclin partners or loss of endogenous inhibitors, is a hallmark of cancer, leading to uncontrolled cellular proliferation.[2] This has made CDKs highly attractive targets for therapeutic intervention.
The journey of CDK inhibitors has evolved through several generations. Early, non-selective "pan-inhibitors" like flavopiridol showed promise but were hampered by toxicity due to off-target effects.[3][4] The subsequent development of third-generation inhibitors, such as the FDA-approved Palbociclib, Ribociclib, and Abemaciclib, demonstrated the profound clinical benefit of selectively targeting CDK4 and CDK6 in certain cancers, notably HR+/HER2- breast cancer.[2][4][5]
At the core of many successful kinase inhibitors lies a "privileged scaffold"—a molecular framework that is amenable to chemical modification and capable of interacting with multiple biological targets.[6][7][8] The pyridine ring is one such scaffold, prized for its versatile chemistry and its presence in numerous approved drugs.[6][7][9] Specifically, the 3,5-disubstituted pyridine motif serves as a structurally robust and synthetically accessible core for building libraries of potential CDK inhibitors.[10][11][12]
This guide provides a detailed framework for utilizing the 3,5-diphenylpyridine scaffold in the discovery of novel CDK inhibitors. We will cover the rationale behind its selection, provide detailed protocols for its synthesis and derivatization, and outline methodologies for its comprehensive biological evaluation.
Part I: Synthesis of this compound-Based Scaffolds
Rationale for Scaffold Selection
The this compound core offers an ideal starting point for inhibitor design. The central pyridine ring acts as a stable anchor, while the two phenyl groups at the C3 and C5 positions provide vectors for chemical elaboration. These positions allow for the introduction of functional groups designed to interact with key residues within the ATP-binding pocket of CDKs, mimicking the interactions of known ligands and enabling the fine-tuning of potency and selectivity.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
A highly efficient and versatile method for constructing the this compound core is the Suzuki-Miyaura cross-coupling reaction.[11] This reaction involves the palladium-catalyzed coupling of an organoboron compound (a phenylboronic acid) with a halide (3,5-dibromopyridine). This approach is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of substituted phenylboronic acids, allowing for rapid library generation.
Sources
- 1. Assays for Cyclin-Dependent Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of CDK4/6 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 5. Breast Cancer | A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib’s Journey from Discovery to Approval and What’s Next in CDK Inhibition in Breast Cancer | springermedicine.com [springermedicine.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Diphenylpyridine in Organic Light-Emitting Diodes (OLEDs): A Technical Guide for Researchers
Introduction: The Strategic Role of Pyridine-Based Architectures in OLEDs
The relentless pursuit of higher efficiency, greater stability, and enhanced color purity in Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space for functional materials. Among these, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, have emerged as a cornerstone in the design of high-performance OLEDs. The inherent electron-deficient nature of the pyridine ring makes it an excellent building block for materials intended for electron transport and hole blocking layers. This technical guide focuses on the application of a fundamental pyridine-based structure, 3,5-diphenylpyridine, and its closely related derivatives in the architecture of modern OLEDs. We will delve into the synthesis, photophysical properties, and device integration of these materials, providing a comprehensive resource for researchers and professionals in the field of organic electronics.
While direct and extensive data on the application of the unsubstituted this compound molecule in OLEDs is not widespread in publicly available literature, the principles of its utility can be thoroughly understood through the extensive research on its derivatives, particularly those incorporating 3,5-dipyridylphenyl moieties. These derivatives have demonstrated significant promise in enhancing device performance, primarily by facilitating efficient electron transport and effectively confining excitons within the emissive layer. This guide will therefore provide a detailed overview of the functional roles of these materials, supported by specific data from closely related and well-studied compounds, to offer a predictive and practical framework for the application of the this compound core.
Core Concepts: Why this compound Scaffolds are Effective in OLEDs
The efficacy of this compound and its derivatives in OLEDs stems from a combination of their electronic and structural properties. The central pyridine ring, being electron-deficient, facilitates the acceptance and transport of electrons. The phenyl substituents at the 3 and 5 positions contribute to the material's morphological stability and can be functionalized to fine-tune the electronic and photophysical properties.
Key functionalities of this compound-based materials in OLEDs include:
-
Electron Transport Layer (ETL): These materials possess suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels that facilitate the injection of electrons from the cathode and their efficient transport to the emissive layer.
-
Hole Blocking Layer (HBL): A deep Highest Occupoccupied Molecular Orbital (HOMO) energy level is a critical feature, creating a significant energy barrier for holes and preventing their leakage from the emissive layer to the ETL. This confinement of both electrons and holes within the emissive layer enhances the probability of their recombination and subsequent light emission.
The strategic placement of nitrogen atoms in the pyridine ring and the potential for further molecular design allow for the optimization of these properties to match the energy levels of other materials within the OLED stack, thereby improving overall device efficiency and stability.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives for OLED applications demands high purity and precise structural control. Two primary synthetic strategies are commonly employed: the Suzuki cross-coupling reaction and the Kröhnke pyridine synthesis.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, making it ideal for synthesizing biaryl compounds like this compound. This reaction typically involves the palladium-catalyzed coupling of a boronic acid with a halide.
Protocol for the Synthesis of a this compound Derivative via Suzuki Coupling:
Reactants:
-
3,5-Dihalopyridine (e.g., 3,5-dibromopyridine)
-
Phenylboronic acid (or a substituted phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF/water mixture)
Procedure:
-
To a reaction flask, add the 3,5-dihalopyridine, phenylboronic acid (2.2 equivalents), palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.
Diagram: Suzuki Cross-Coupling for this compound Synthesis
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 3,5-Diphenylpyridine Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold in Modern Oncology
The pyridine ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. Within the vast landscape of cancer research, pyridine derivatives have emerged as a particularly fruitful area of investigation, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide focuses specifically on the 3,5-diphenylpyridine core, a symmetrical scaffold that offers a versatile platform for creating novel therapeutic agents. The strategic placement of two phenyl groups at the 3 and 5 positions provides a rigid framework that can be functionalized to optimize interactions with biological targets. Recent studies have identified this compound derivatives with significant cytotoxic effects against various cancer cell lines, making them promising candidates for further development.[3][4]
Here, we provide a detailed overview of robust synthetic strategies for accessing these derivatives, explain the rationale behind key experimental choices, and present protocols for evaluating their anticancer efficacy.
Part 1: Synthetic Strategies for this compound Derivatives
The efficient construction of the 3,5-diarylpyridine scaffold is critical for exploring its therapeutic potential. While several methods exist for pyridine synthesis, modern cross-coupling reactions and classic multicomponent reactions are particularly well-suited for generating diverse libraries of these compounds.
Suzuki-Miyaura Cross-Coupling: A Modern Approach
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, especially between sp²-hybridized carbons. This makes it an ideal strategy for synthesizing 3,5-diphenylpyridines starting from a readily available 3,5-dihalopyridine precursor. The reaction's tolerance for a wide range of functional groups allows for the late-stage introduction of diverse phenyl groups, facilitating the exploration of structure-activity relationships (SAR).[3]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3,5-dihalopyridine.
-
Transmetalation: The organoboron species (phenylboronic acid) transfers its phenyl group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of 3,5-dibromopyridine with phenylboronic acid.
Materials:
-
3,5-Dibromopyridine
-
Phenylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3,5-dibromopyridine (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.2 mmol). The phosphine ligand is crucial for stabilizing the palladium catalyst.
-
Solvent & Degassing: Add the toluene/water (4:1) solvent mixture (10 mL). Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Kröhnke Pyridine Synthesis: A Classic Convergent Method
The Kröhnke synthesis is a highly effective method for preparing 2,4,6-trisubstituted pyridines.[5][6] While the primary target here is a 3,5-disubstituted pyridine, variations of this methodology or related multicomponent reactions can be adapted. The core principle involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[7][8]
The reaction proceeds via a Michael addition followed by cyclization and aromatization.
-
Michael Addition: An enolate, formed from an α-pyridinium methyl ketone, adds to an α,β-unsaturated carbonyl compound (a chalcone, for example) to form a 1,5-dicarbonyl intermediate.[7][9]
-
Ring Closure: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine ring.
-
Aromatization: The intermediate undergoes dehydration and elimination of the pyridinium group to yield the final, stable pyridine product.[5]
Diagram 2: Kröhnke Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Kröhnke pyridine synthesis.
This protocol provides a general example of the Kröhnke synthesis. To specifically target this compound derivatives, one would need to select starting materials that yield this substitution pattern, which can be more complex than the Suzuki approach.
Materials:
-
1-(2-Oxo-2-phenylethyl)pyridinium bromide (α-pyridinium methyl ketone salt)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the 1-(2-oxo-2-phenylethyl)pyridinium bromide (1.0 mmol), the appropriate chalcone (1.0 mmol), and a molar excess of ammonium acetate (e.g., 6.0 mmol).
-
Solvent: Add glacial acetic acid (10-15 mL) as the solvent.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water.
-
Purification: The solid product that precipitates is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to afford the pure triarylpyridine.
Part 2: Anticancer Activity & Structure-Activity Relationships (SAR)
A growing body of evidence demonstrates the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Analysis of various synthesized derivatives has revealed key structural features that influence their anticancer efficacy:
-
Enhancing Activity: The introduction of electron-donating groups such as methoxy (-OCH₃) and hydroxyl (-OH) on the phenyl rings often leads to a significant increase in antiproliferative activity.[1][10] For example, derivatives with multiple methoxy groups have shown IC₅₀ values in the low micromolar and even nanomolar range against cell lines like A549 (lung), HeLa (cervical), and MDA-MB-231 (breast).[10]
-
Decreasing Activity: Conversely, the presence of bulky groups or certain halogens can sometimes reduce the cytotoxic effect.[1]
-
Mechanism of Action: The anticancer effects of these compounds are not always correlated with DNA binding.[3][4] Some derivatives have been shown to act as inhibitors of key cellular proteins. For instance, pyrazolo[3,4-b]pyridines, which incorporate the phenylpyridine scaffold, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[11] Other related compounds, such as 3,5-diphenyl-2-pyrazolines, inhibit tubulin polymerization by interacting with the colchicine binding site, leading to cell cycle arrest in the G2/M phase and apoptosis.[12][13]
Quantitative Anticancer Data
The following table summarizes the reported in vitro cytotoxicity of selected pyridine derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Derivative 14g | HCT-116 (Colon) | 1.98 | [11] |
| MCF-7 (Breast) | 4.66 | [11] | ||
| Diphenylpyridine | Compound 18 | CEM (Leukemia) | 5-15 (range) | [3] |
| Diphenylpyridine | Compound 22 | CEM (Leukemia) | 5-15 (range) | [3] |
| Methoxy-substituted Pyridine | Derivative 57 | MDA-MB-231 (Breast) | 0.069 | [10] |
| Methoxy-substituted Pyridine | Derivative 58 | MDA-MB-231 (Breast) | 0.0046 | [10] |
| 3,5-Dicyanopyridine | Various | Multiple Lines | Effective at 10⁻⁶ M | [14][15] |
Part 3: Protocol for In Vitro Cytotoxicity Evaluation
To assess the anticancer potential of newly synthesized this compound derivatives, a standard cell viability assay is required. The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for another 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.
Diagram 3: General Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation of anticancer agents.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient and modular access to a wide array of derivatives. By systematically modifying the peripheral phenyl rings and evaluating the compounds through established in vitro protocols like the MTT assay, researchers can delineate clear structure-activity relationships. The insights gained from such studies, which point towards mechanisms like tubulin polymerization and CDK inhibition, will pave the way for the rational design of next-generation pyridine-based anticancer drugs.
References
- Kröhnke pyridine synthesis. (n.d.). In Wikipedia.
- Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.
- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (2023). RSC Advances.
- Kröhnke Pyridine Synthesis. (n.d.). Organic Syntheses.
- Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. (n.d.). ResearchGate.
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). PubMed.
- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024). SciSpace.
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). SciSpace.
- Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. (n.d.). Benchchem.
- Synthesis in the pyridine series. (2011). UBC Library Open Collections.
- Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. (2012). Semantic Scholar.
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). Bohrium.
- Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022). Journal of Chemistry.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI.
- Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. (n.d.). ResearchGate.
- Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022). ResearchGate.
- Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives. (2007). PubMed.
- 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024). PubMed Central.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate.
- Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. (2005). European Journal of Medicinal Chemistry.
- Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives. (n.d.). Europe PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review (2024) | Md Imam Faizan [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Kröhnke Pyridine Synthesis [drugfuture.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Researcher's Guide to the Photophysical Characterization of 3,5-Diphenylpyridine
Introduction: Unveiling the Luminescent Potential of 3,5-Diphenylpyridine
In the landscape of materials science and drug development, pyridine-based aromatic compounds are of significant interest due to their unique electronic and structural properties. This compound, a molecule characterized by a central pyridine ring flanked by two phenyl groups, presents a compelling subject for photophysical investigation. Its rigid, conjugated structure suggests potential applications as a fluorescent probe, an organic light-emitting diode (OLED) component, or a photosensitizer. A thorough understanding of its interaction with light—what it absorbs and how it subsequently dissipates that energy—is paramount to unlocking its utility.
This comprehensive guide provides a detailed experimental framework for the systematic measurement of the key photophysical properties of this compound. We will delve into the theoretical underpinnings and provide step-by-step protocols for determining its UV-Visible absorption, fluorescence emission, fluorescence quantum yield, and excited-state lifetime. This document is intended for researchers, scientists, and professionals in drug development who seek to not only measure but also comprehend the photophysical behavior of this and similar aromatic compounds.
Core Photophysical Parameters: A Conceptual Overview
The interaction of a molecule like this compound with light can be dissected into several key processes. These are quantified by specific parameters that together define its photophysical profile.
-
UV-Visible Absorption: This fundamental property dictates which wavelengths of light the molecule absorbs to transition from its ground electronic state to an excited state. The absorption spectrum is a fingerprint of the molecule's electronic structure.[1][2]
-
Fluorescence Emission: Following absorption of light and a rapid relaxation to the lowest vibrational level of the first excited singlet state, the molecule can return to the ground state by emitting a photon. This emitted light is known as fluorescence and is invariably of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.[3][4]
-
Fluorescence Quantum Yield (ΦF): This critical parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[5][6] A high quantum yield is often a desirable trait for applications requiring bright fluorescence.
-
Excited-State Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that is sensitive to the molecule's environment and can provide insights into the various de-excitation pathways available to the molecule.
The interplay of these properties is visually summarized in the Jablonski diagram.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Materials and Methods
Synthesis of this compound
For the purposes of these protocols, it is assumed that this compound has been synthesized and purified. A common synthetic route involves a Suzuki coupling reaction. A series of 2,5- and this compound derivatives have been synthesized in high yields, demonstrating the versatility of this chemical strategy.[7]
Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for accurate absorbance measurements.
-
Fluorometer (Fluorescence Spectrophotometer): An instrument equipped with an excitation and an emission monochromator is essential for recording fluorescence spectra.
-
Time-Correlated Single Photon Counting (TCSPC) System: For lifetime measurements, a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive detector is required.[8][9][10]
-
Quartz Cuvettes: 1 cm path length quartz cuvettes are to be used for all solution-based measurements.
Reagents and Solvents
-
This compound: High purity, confirmed by techniques such as NMR and mass spectrometry.
-
Spectroscopic Grade Solvents: Solvents such as cyclohexane, toluene, dichloromethane, and acetonitrile should be of spectroscopic grade to minimize interference from absorbing or fluorescent impurities. The choice of solvent can significantly influence the photophysical properties.[11]
-
Quantum Yield Standard: Quinine sulfate in 0.1 M perchloric acid is a reliable fluorescence quantum yield standard.[6][12] Its quantum yield is well-characterized and it shows minimal temperature dependence.[12]
Experimental Protocols
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the molar absorption coefficient (ε) of this compound.
Underlying Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen spectroscopic grade solvent (e.g., cyclohexane) at a concentration of approximately 1 x 10-3 M.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1 x 10-5 M to 5 x 10-5 M.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.[13]
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and perform a baseline correction.
-
Replace the blank in the sample holder with the cuvette containing the most dilute this compound solution.
-
Acquire the absorption spectrum. The maximum absorbance should ideally be below 1.0 to ensure linearity.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance at λmax versus concentration.
-
According to the Beer-Lambert Law (A = εcl), the slope of the resulting linear fit will be the molar absorption coefficient (ε) in M-1cm-1, where 'c' is the concentration and 'l' is the path length (1 cm).
-
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Protocol 2: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum of this compound.
Underlying Principle: Molecules emit fluorescence at longer wavelengths than they absorb. The emission spectrum is characteristic of the molecule and provides information about its excited state energy levels.[14]
Step-by-Step Procedure:
-
Solution Preparation:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent and record a blank spectrum to check for any background fluorescence.
-
Fill the cuvette with the this compound solution.
-
Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline (e.g., if λex = 280 nm, scan from 290 nm to 600 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.
Underlying Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to those of a standard with a known quantum yield.[5][16]
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a series of at least five dilutions for both this compound (the sample) and quinine sulfate (the standard) in their respective solvents (e.g., cyclohexane for the sample and 0.1 M HClO4 for the standard).
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1.
-
-
Measurement:
-
Choose an excitation wavelength where both the sample and the standard have significant absorbance.
-
For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.
-
For each solution, record the fluorescence emission spectrum using a fluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
Where:
-
ΦF,std is the known quantum yield of the standard (0.60 for quinine sulfate in 0.1 M HClO4).[6]
-
msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol 4: Measurement of Excited-State Lifetime
Objective: To determine the fluorescence lifetime (τ) of this compound using Time-Correlated Single Photon Counting (TCSPC).
Underlying Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[8][9][17]
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of this compound, with an absorbance of approximately 0.1 at the excitation wavelength.
-
If necessary, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench the excited state.
-
-
Instrument Setup:
-
Set up the TCSPC system with a pulsed light source at the excitation wavelength (λmax).
-
The emission wavelength should be set to the fluorescence maximum (λem) using a monochromator or a bandpass filter.
-
The repetition rate of the light source should be adjusted to be at least 5-10 times shorter than the expected decay time to allow for complete decay between pulses.
-
-
Measurement:
-
First, measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Replace the scattering solution with the this compound solution and acquire the fluorescence decay curve until a sufficient number of counts (e.g., 10,000 in the peak channel) is collected for good statistics.
-
-
Data Analysis:
-
The fluorescence decay data is fitted to an exponential function, convoluted with the IRF. For a single exponential decay, the function is: I(t) = A * exp(-t/τ).
-
The fitting procedure will yield the fluorescence lifetime (τ). The quality of the fit should be assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Caption: Workflow for Excited-State Lifetime Measurement using TCSPC.
Data Presentation and Interpretation
The culmination of these experimental procedures is a set of quantitative data that provides a comprehensive photophysical profile of this compound. This data should be presented in a clear and organized manner to facilitate interpretation and comparison with other compounds.
Table 1: Summary of Photophysical Properties of this compound
| Parameter | Symbol | Value | Solvent |
| Absorption Maximum | λmax | TBD nm | Cyclohexane |
| Molar Absorptivity | ε | TBD M-1cm-1 | Cyclohexane |
| Emission Maximum | λem | TBD nm | Cyclohexane |
| Stokes Shift | Δν | TBD cm-1 | Cyclohexane |
| Fluorescence Quantum Yield | ΦF | TBD | Cyclohexane |
| Fluorescence Lifetime | τ | TBD ns | Cyclohexane |
TBD: To Be Determined experimentally following the protocols outlined above.
Interpretation of Results:
The obtained values will provide critical insights into the behavior of this compound. A large molar absorptivity indicates a strongly allowed electronic transition. The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited states. A high quantum yield suggests that fluorescence is a dominant de-excitation pathway, making the compound a potentially efficient emitter. The fluorescence lifetime is a sensitive probe of the excited state's environment and can be used to study quenching processes.
Conclusion and Future Directions
This application note has provided a detailed and scientifically grounded set of protocols for the comprehensive measurement of the photophysical properties of this compound. By following these experimental procedures, researchers can obtain reliable and reproducible data that is essential for evaluating its potential in various applications.
Further investigations could explore the effect of solvent polarity on the photophysical properties, the influence of substituents on the pyridine and phenyl rings, and the potential for this compound to act as a photosensitizer by measuring its triplet state properties. The robust characterization outlined herein serves as a fundamental first step in the exciting journey of exploring the full potential of this and other novel aromatic compounds.
References
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- El-Sayed, R. (2020). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Pharmaceutical and Bio-Medical Science.
- Kallmann, H., & Furst, M. (1951). Fluorescence Efficiencies of Organic Compounds. The Journal of Chemical Physics, 19(5), 644-648.
- Kumar, S. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Guru Nanak Dev University.
- Kubicki, J., & Szymański, M. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9474-9479.
- Pascu, S., et al. (2015). Current Experimental Techniques of Lifetime Measurements and Their Importance for the Nuclear Structure. Romanian Reports in Physics, 67(4), 1361-1376.
- HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095.
- Sreejith, S., & Divya, K. L. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 4(6), 11-15.
- Nolan, P. J., & Sharpey-Schafer, J. F. (1979). The measurement of the lifetimes of excited nuclear states. Reports on Progress in Physics, 42(1), 1-89.
- Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview.
- Das, T. P., & Chakraborty, A. (2006). Lifetime measurement of excited atomic and ionic states of some noble gases using the high-frequency deflection technique. Pramana, 66(5), 937-947.
- de la Peña, A. M., & Winefordner, J. D. (2001). Fluorescence Spectroscopy, Organic Chemistry Applications. Encyclopedia of Analytical Chemistry.
- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
- Boiko, D. L., et al. (2015). Measuring excited state lifetime of Rb atoms with pump-probe technique. Applied Physics Letters, 107(9), 091107.
- Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Fluorescence Spectroscopy (pp. 1-25). Springer.
- Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095.
- Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.
- Sivaraman, S. K., et al. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(5), 983-989.
- HORIBA. (n.d.). What is Fluorescence Spectroscopy?.
- Wikipedia. (n.d.). Fluorescence spectroscopy.
- Wikipedia. (n.d.). Quantum yield.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Boukheddaden, K., et al. (2021).
- Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions, 54(44), 16268-16284.
- Al-Mokhtar, M. A., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 126-136.
- Sivaraman, S. K., et al. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(5), 983-989.
- Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions, 54(44), 16268-16284.
- Motaung, K. E., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of the Iranian Chemical Society, 19(11), 4769-4784.
- Ramos, C. L., et al. (2021). Temperature Dependent Emission Properties of Re I Tricarbonyl Complexes with Dipyrido-Quinoxaline and Phenazine Ligands. Journal of the Brazilian Chemical Society, 32(11), 2216-2225.
- Li, C., et al. (2005). Photophysics of aromatic molecules with low-lying πσ* states: Fluorinated benzenes. The Journal of Chemical Physics, 122(14), 144314.
- Birks, J. B. (1970).
- Widmer, F., & Keller, J. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. arXiv preprint arXiv:2203.13480.
- Luchowski, R., et al. (2010). Fluorescence Instrument Response Standards in Two-Photon Time-Resolved Spectroscopy. Journal of Fluorescence, 20(4), 917-924.
- Chen, C.-H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC.
- Pollum, M., et al. (2017). Photostability of Pyrimidine and Purine: The Role of Functionalization. The Journal of Physical Chemistry A, 121(38), 7114-7122.
- Chemsrc. (n.d.). This compound.
- Wang, Y., et al. (2019).
- Ghedini, M., et al. (2021). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Inorganic Chemistry, 60(13), 9573-9584.
- Ghosh, S., et al. (2024). Synthesis, structure and photophysical properties of near-infrared 3,5-diarylbenzoBODIPY fluorophores. New Journal of Chemistry, 48(10), 4425-4431.
- Niko, Y., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 4. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 5. static.horiba.com [static.horiba.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 9. picoquant.com [picoquant.com]
- 10. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for 3,5-Diphenylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Advantage of 3,5-Diphenylpyridine as a Ligand
In the landscape of palladium-catalyzed cross-coupling reactions, the design and selection of ligands are of paramount importance, directly influencing catalytic activity, stability, and selectivity. While phosphine-based and N-heterocyclic carbene (NHC) ligands have traditionally dominated the field, there is a growing interest in the exploration of pyridine-based ligands due to their unique electronic and steric properties, as well as their general air and moisture stability. Among these, this compound emerges as a ligand of significant potential, particularly in Suzuki-Miyaura and Heck cross-coupling reactions.
The strategic positioning of the phenyl groups at the 3 and 5 positions of the pyridine ring imparts a distinct set of characteristics to this ligand. Unlike 2-substituted pyridines, the nitrogen atom in this compound is unencumbered, allowing for efficient coordination to the metal center. The phenyl substituents, while not directly flanking the coordination site, exert a significant electronic influence on the pyridine ring, modulating the electron density at the palladium center upon complexation. This electronic tuning can be critical in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Furthermore, the rigid backbone of the diphenylpyridine scaffold can enhance the thermal stability of the catalytic complex.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura reaction as a representative application.
PART 1: Mechanistic Insights and the Role of this compound
The efficacy of a ligand in a catalytic cycle is determined by its ability to modulate the electronic and steric environment of the metal center, thereby influencing the kinetics of the elementary steps. In the context of the Suzuki-Miyaura reaction, this compound is postulated to play a crucial role in several stages of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle with a [Pd(this compound)₂Cl₂] Pre-catalyst
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4] The this compound ligand is expected to influence this cycle in the following ways:
-
Ligand Dissociation and Activation: The pre-catalyst, typically a Pd(II) complex such as [Pd(this compound)₂Cl₂], is first reduced in situ to the active Pd(0) species. The lability of the this compound ligands is crucial for creating a coordinatively unsaturated Pd(0) complex that can enter the catalytic cycle.
-
Oxidative Addition: The electron-donating nature of the pyridine nitrogen can increase the electron density on the palladium center, which may facilitate the oxidative addition of the aryl halide. The steric profile of the diphenylpyridine ligand, while not overly bulky around the nitrogen, can still influence the rate and selectivity of this step.
-
Transmetalation: The electronic properties of the ligand can affect the rate of transmetalation, where the organic group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The final step of the cycle, reductive elimination, is often accelerated by bulky ligands. While this compound is not as sterically demanding as many phosphine ligands, its rigid structure can still promote the formation of the C-C bond and the release of the product.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
PART 2: Experimental Protocols
The following section provides a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This protocol is designed to be a robust starting point for a variety of aryl halide and boronic acid coupling partners.
Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid, catalyzed by a palladium complex with this compound.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
4-Bromotoluene
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Figure 2: Detailed step-by-step experimental protocol workflow.
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask, combine Palladium(II) Acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Reaction Setup: To the flask, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyltoluene.
-
Characterization: Confirm the identity and purity of the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
PART 3: Data Presentation and Expected Outcomes
The performance of the this compound ligand should be evaluated against established ligand systems to understand its relative efficacy. The following tables provide a template for summarizing quantitative data from such comparative studies.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | Expected: 85-95 |
| PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95[5] |
| SPhos | 1.5 | K₃PO₄ | Toluene | 110 | 12 | >90[5] |
| (none) | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
Table 2: Substrate Scope and Anticipated Yields using the this compound/Palladium Catalyst System
| Aryl Halide | Boronic Acid | Expected Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | >90 |
| 4-Chlorotoluene | Phenylboronic acid | 70-85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | >95 |
| 2-Bromopyridine | Phenylboronic acid | 80-90 |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | >90 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of palladium catalysis.[1][4] To ensure the trustworthiness and reproducibility of the results, the following self-validating measures are recommended:
-
Control Experiments: Always perform a control reaction without the ligand to confirm its essential role in the catalytic process.
-
Purity of Reagents: The purity of the ligand, palladium precursor, and other reagents is critical. This compound can be synthesized via a Suzuki-Miyaura coupling of 3,5-dibromopyridine with phenylboronic acid and should be purified by recrystallization or column chromatography.
-
Atmospheric Control: Strict adherence to inert atmosphere techniques is crucial, as the active Pd(0) species is susceptible to oxidation.
-
Analytical Verification: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques (NMR, MS, etc.).
Conclusion
This compound represents a promising class of N-based ligands for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, coupled with its stability, make it a valuable tool for synthetic chemists. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers to explore the full potential of this versatile ligand in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical and materials science industries.
References
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Fisher Scientific. (n.d.).
- Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 13(5), 1260-1266. [Link]
- Molecules. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Semantic Scholar. (2012). Palladium‐Catalyzed Suzuki‐Miyaura Type Coupling Reaction of Aryl Halides with Triphenylborane‐Pyridine. [Link]
- Chemistry LibreTexts. (2020). 17.
Sources
- 1. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium‐Catalyzed Suzuki‐Miyaura Type Coupling Reaction of Aryl Halides with Triphenylborane‐Pyridine | Semantic Scholar [semanticscholar.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 3,5-Diphenylpyridine Core
Introduction: The Strategic Importance of the 3,5-Diphenylpyridine Scaffold
The this compound motif is a privileged scaffold in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties of the pyridine ring and the appended phenyl groups, provides a versatile platform for the development of novel therapeutic agents and functional materials. In drug discovery, derivatives of this core have been explored for their potential as anticancer agents and for their ability to interact with biological targets such as DNA.[1][2] In materials science, the photophysical properties of functionalized this compound derivatives make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.
The strategic functionalization of the this compound core is paramount to modulating its biological activity, tuning its photophysical properties, and enhancing its utility in various applications. This guide provides an in-depth exploration of key functionalization strategies, complete with detailed experimental protocols and insights into the rationale behind these synthetic choices.
I. C-H Activation: Direct Functionalization of the Phenyl Rings
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic systems.[3] In the context of this compound, the pyridine nitrogen atom can act as a directing group, facilitating the regioselective functionalization of the ortho C-H bonds on the flanking phenyl rings through the formation of a palladacycle intermediate.[4] This approach avoids the need for pre-functionalization of the starting material, offering a more streamlined synthetic route.
Causality Behind the Experimental Choices:
The choice of a palladium catalyst is crucial, as palladium has a high affinity for the nitrogen atom of the pyridine ring, which initiates the cyclometalation process. The oxidant is necessary to regenerate the active Pd(II) catalyst and complete the catalytic cycle. Acetic acid often serves as both the solvent and a proton source in the C-H activation step.
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of this compound
This protocol is adapted from established procedures for the C-H arylation of 2-phenylpyridine derivatives.[5]
Materials:
-
This compound
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 equiv.).
-
Add pivalic acid (20-30 mol%) as a co-catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF or dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ortho-arylated this compound derivative.
Data Presentation:
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 5 | K₂CO₃ | DMF | 110 | 18 | 75 |
| 2 | 1-Bromo-4-methoxybenzene | 10 | Cs₂CO₃ | Dioxane | 120 | 24 | 68 |
| 3 | 1-Iodo-3-nitrobenzene | 5 | K₂CO₃ | DMF | 100 | 16 | 82 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualization of the C-H Activation Workflow:
II. Halogenation and Subsequent Cross-Coupling: Functionalization of the Pyridine Core
A robust and versatile strategy for functionalizing the pyridine core of this compound involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling. This two-step approach allows for the introduction of a wide variety of substituents at specific positions on the pyridine ring.
Step 1: Halogenation of the this compound Core
Electrophilic halogenation of the pyridine ring is generally challenging due to its electron-deficient nature. However, under forcing conditions, bromination can be achieved. Iodination can also be performed using specific reagents.
This protocol is based on general methods for the bromination of pyridines.[6]
Materials:
-
This compound
-
Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Oleum
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound in concentrated sulfuric acid or oleum at 0 °C.
-
Slowly add bromine dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 130-140 °C and stir for 7-8 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately 8.
-
Extract the aqueous layer with an organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the halogenated this compound. The primary products are expected to be 2-bromo- and 2,6-dibromo-3,5-diphenylpyridine.
This protocol utilizes iodic acid for the iodination of aromatic compounds.[7]
Materials:
-
This compound
-
Iodic acid (HIO₃)
-
Acetic acid
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend iodic acid in a mixture of glacial acetic acid and acetic anhydride.
-
Add this compound to the mixture with stirring.
-
Cool the mixture to approximately 5 °C and slowly add concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture in an ice-water bath for 1 hour, then at room temperature for 1 hour, and finally at 45-50 °C for 2 hours.
-
Cool the reaction and pour it into a mixture of ice and water.
-
Collect the precipitated solid by filtration, wash with water, and then with a dilute sodium thiosulfate solution to remove any unreacted iodine.
-
Dry the solid to obtain the iodinated this compound.
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[1][8]
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halopyridines.[9]
Materials:
-
2-Bromo-3,5-diphenylpyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-bromo-3,5-diphenylpyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and Na₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
III. Nucleophilic Aromatic Substitution via N-Oxidation: Activating the Pyridine Core
Direct nucleophilic aromatic substitution (SNA) on the electron-deficient pyridine ring of this compound is challenging. However, the reactivity of the pyridine core towards nucleophiles can be significantly enhanced by N-oxidation. The resulting N-oxide activates the 2-, 4-, and 6-positions for nucleophilic attack.[10][11]
Step 1: Synthesis of this compound N-oxide
Experimental Protocol:
This protocol is based on the general oxidation of pyridines.[12][13]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂) in acetic acid
-
Dichloromethane (DCM) or Acetic acid
-
Sodium bicarbonate solution
Procedure:
-
Dissolve this compound in DCM or acetic acid.
-
If using m-CPBA, add it portion-wise to the solution at 0 °C. If using H₂O₂/acetic acid, add the hydrogen peroxide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, if using m-CPBA, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. If using H₂O₂/acetic acid, carefully neutralize the solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound N-oxide.
Step 2: Nucleophilic Aromatic Substitution on this compound N-oxide
The N-oxide can then be reacted with various nucleophiles, with substitution occurring preferentially at the 2- and 6-positions.[14]
Materials:
-
This compound N-oxide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully heat a mixture of this compound N-oxide and an excess of POCl₃ at reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography to yield 2-chloro-3,5-diphenylpyridine.
IV. Directed ortho-Lithiation: A Powerful but Challenging Approach
Directed ortho-lithiation is a potent method for the functionalization of aromatic rings, where a directing group guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[2][15] While the pyridine nitrogen can act as a directing group, the presence of two phenyl groups and multiple potential lithiation sites on the this compound core makes regioselectivity a significant challenge. Lithiation could potentially occur at the C2/C6 positions of the pyridine ring or the ortho-positions of the phenyl rings. The use of hindered lithium bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can sometimes favor deprotonation over nucleophilic addition to the C=N bond.[2]
Due to the complexity and the need for careful optimization for this specific substrate, a general protocol is provided as a starting point for exploration.
Exploratory Protocol for Directed Lithiation:
Materials:
-
This compound
-
n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi), or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, iodine)
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise and stir at -78 °C for 1-2 hours.
-
Add the chosen electrophile at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, dry, concentrate, and analyze the product mixture to determine the regioselectivity of the functionalization. Purification by column chromatography will be necessary to separate the potential isomers.
Conclusion
The functionalization of the this compound core offers a rich landscape for chemical exploration, enabling the synthesis of a diverse array of molecules with tailored properties. The choice of functionalization strategy—be it direct C-H activation, a halogenation/cross-coupling sequence, or nucleophilic substitution via N-oxidation—will depend on the desired substitution pattern and the nature of the functional group to be introduced. The protocols and insights provided in this guide serve as a robust foundation for researchers, scientists, and drug development professionals to navigate the synthesis of novel this compound derivatives.
References
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095. [Link]
- El-Hiti, G. A., et al. (2015).
- Chen, X., et al. (2015). Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 137(4), 1548-1551. [Link]
- Ye, S., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-17. [Link]
- Lulinski, P., et al. (2010). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 15(12), 9039-9051. [Link]
- Google Patents. (2015). Preparation method of 3,5-dibromopyridine-N-oxide.
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
- Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
- MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3201. [Link]
- Wang, G. W., et al. (2009). Direct Ortho-Arylation of N-phenacylpyridinium Bromide by Palladium-Catalyzed C-H-bond Activation. Organic Letters, 11(24), 5654-5657. [Link]
- El-Hiti, G. A., & Smith, K. (2015).
- Wikipedia. (n.d.). Stille reaction. [Link]
- NROChemistry. (n.d.). Stille Coupling. [Link]
- Google Patents. (2017). Synthetic method of 3-bromopyridine.
- Semantic Scholar. (n.d.).
- MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
- Verbelen, B., et al. (2014). Direct palladium-catalysed C–H arylation of BODIPY dyes at the 3- and 3,5-positions.
- Casares, J. A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
- Sanford, M. S., et al. (2007). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 129(48), 14983-14988. [Link]
- Google Patents. (2019).
- ChemTube3D. (n.d.).
- Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
- ResearchGate. (n.d.). Regioselective amination of 3,5‐disubstituted pyridine N‐oxide.... [Link]
- Krasavin, M., et al. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Advances, 5(95), 78087-78097. [Link]
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
- Chemical Communications. (2014).
- MDPI. (2021).
- ResearchGate. (n.d.).
- YouTube. (2019).
- AIR Unimi. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]
- Chemistry LibreTexts. (2022). 16.
- Princeton University. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (2013).
- Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]
- Researcher.Life. (2015).
- PubMed. (2025).
- Semantic Scholar. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. rsc.org [rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. proprogressio.hu [proprogressio.hu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. researchgate.net [researchgate.net]
- 12. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
analytical techniques for the characterization of 3,5-Diphenylpyridine
An Integrated Approach to the Analytical Characterization of 3,5-Diphenylpyridine
This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and physicochemical characterization of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, these notes and protocols are grounded in established principles and field-proven methodologies. Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the rationale behind each analytical choice for a robust and self-validating characterization workflow.
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring a central pyridine ring substituted with two phenyl groups at the 3 and 5 positions. Its rigid, planar structure and unique electronic properties make it a valuable scaffold in medicinal chemistry and materials science.[1][2] Derivatives of this core structure have been explored for applications ranging from DNA recognition agents to potential anticancer therapeutics.[1][3] Accurate and comprehensive characterization is paramount to confirm molecular identity, assess purity, and understand its physical properties, which are critical for any subsequent application. This guide details an integrated workflow employing spectroscopic, chromatographic, and thermal analysis techniques.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.
Expertise & Rationale
For this compound, ¹H and ¹³C NMR are indispensable. The molecule's C₂ᵥ symmetry significantly simplifies its spectra.
-
¹H NMR reveals the distinct electronic environments of the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic rings. Coupling patterns (splitting) confirm the relative positions of protons.
-
¹³C NMR identifies all unique carbon atoms. The symmetry of the molecule means that chemically equivalent carbons will produce a single signal, reducing the total number of observed peaks compared to the total number of carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width appropriate for aromatic compounds (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Set a spectral width of approximately 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation: Expected NMR Data
| Technique | Expected Chemical Shift (δ, ppm) | Assignment | Rationale |
| ¹H NMR | ~8.8 ppm (d) | H2, H6 (Pyridine) | Protons adjacent to the electronegative nitrogen are deshielded. |
| ~7.9 ppm (t) | H4 (Pyridine) | Proton situated between the two phenyl groups. | |
| ~7.6 ppm (d) | Ortho-H (Phenyl) | Protons on the phenyl rings closest to the pyridine core. | |
| ~7.5 ppm (t) | Meta-H (Phenyl) | Phenyl ring protons. | |
| ~7.4 ppm (t) | Para-H (Phenyl) | Phenyl ring protons. | |
| ¹³C NMR | ~148 ppm | C2, C6 (Pyridine) | Carbons adjacent to nitrogen are deshielded. |
| ~135 ppm | C4 (Pyridine) | ||
| ~138 ppm | C1' (ipso-Carbon, Phenyl) | Quaternary carbon attached to the pyridine ring. | |
| ~129 ppm | C2', C6' or C3', C5' (Phenyl) | ||
| ~128 ppm | C4' (Phenyl) | ||
| ~127 ppm | C3', C5' or C2', C6' (Phenyl) | ||
| ~134 ppm | C3, C5 (Pyridine) | Quaternary carbons attached to the phenyl rings. |
Note: Exact chemical shifts can vary based on solvent and concentration. Assignments are predictive.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
Molecular Weight and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for confirming the molecular weight and assessing the purity of volatile compounds like this compound.
Expertise & Rationale
The choice of GC-MS is predicated on the thermal stability and volatility of this compound.
-
Gas Chromatography (GC) separates the analyte from volatile impurities based on its partitioning between a stationary phase (in the column) and a mobile phase (carrier gas).[4] The retention time is a characteristic property of the compound under specific conditions.
-
Mass Spectrometry (MS) , following GC separation, bombards the eluted compound with electrons (Electron Ionization - EI), causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the intact molecular ion (M⁺) confirms the molecular weight (231.29 g/mol ).[5] The fragmentation pattern provides a unique fingerprint that aids in structural confirmation.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate. Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.[4]
-
Instrument Parameters:
-
GC System: Agilent 7890B or equivalent.[6]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable first choice.[4][6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Inlet: Set to 250-280 °C with a split injection (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.[4] This program ensures the elution of the analyte and separation from potential impurities.
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 50 to 300.[4]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) at m/z ≈ 231.
-
Analyze the fragmentation pattern and compare it to library data or predicted pathways.
-
Data Presentation: Key Mass Spectral Data
| Parameter | Value | Significance |
| Molecular Formula | C₁₇H₁₃N | Confirmed by high-resolution MS. |
| Molecular Weight | 231.29 g/mol | Theoretical value.[5] |
| Molecular Ion (M⁺) | m/z 231 | Confirms the molecular weight of the intact molecule. |
| Key Fragments | m/z 230, 154, 77 | Corresponds to loss of H•, loss of a phenyl radical, and the phenyl cation, respectively. Provides structural fingerprint. |
Visualization: GC-MS Analysis Workflow
Caption: Stepwise workflow for GC-MS analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile or thermally sensitive compounds and is a staple in quality control environments. For this compound, a reverse-phase HPLC method with UV detection provides excellent resolution and sensitivity for impurity profiling.
Expertise & Rationale
A reverse-phase (RP-HPLC) method is chosen because this compound is a relatively non-polar molecule.
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering robust hydrophobic interactions.
-
Mobile Phase: A mixture of a weak acid in water and an organic solvent (like acetonitrile or methanol) is used. The acid (e.g., formic or phosphoric acid) helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.[7]
-
Detection: The extensive conjugation in this compound makes it a strong UV chromophore, allowing for sensitive detection with a UV-Vis or Diode Array Detector (DAD).[8]
Experimental Protocol: RP-HPLC Method
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL using the mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrument & Conditions:
-
HPLC System: Standard system with a binary pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 254 nm, or scan from 200-400 nm with a DAD to capture the full UV profile.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Expected Result | A sharp, major peak for this compound, with any impurities appearing as smaller, well-resolved peaks. |
Electronic Properties by UV-Vis Spectroscopy
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, it provides insight into the electronic transitions within its conjugated π-system.
Expertise & Rationale
The conjugated system spanning the two phenyl rings and the central pyridine ring is expected to exhibit strong π→π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The spectrum can be influenced by the solvent polarity.[9]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a highly dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10 µg/mL.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Presentation: Expected UV-Vis Data
| Parameter | Expected Value | Interpretation |
| λmax | ~250-260 nm | Corresponds to the primary π→π* electronic transition of the conjugated aromatic system. |
Thermal Properties by DSC and TGA
Thermal analysis techniques are crucial for characterizing the physical properties of a material, including its melting point, thermal stability, and decomposition profile.[10]
Expertise & Rationale
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[11] For this compound, it will show a sharp endothermic peak corresponding to its melting point, which is a key indicator of purity.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[12] It reveals the decomposition temperature, providing a measure of the compound's thermal stability. For a pure, anhydrous sample, the TGA curve should show a stable baseline until the onset of decomposition.[13]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC or TGA pan.
-
DSC Analysis:
-
Place the pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Use a heating rate of 10 °C/min from ambient temperature to a temperature well above the expected melting point (e.g., 25 °C to 200 °C).
-
The melting point is determined from the onset or peak of the endothermic event.
-
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Use a heating rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C).
-
The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T₅).
-
Data Presentation: Expected Thermal Properties
| Technique | Parameter | Expected Result |
| DSC | Melting Point (Tm) | A sharp endothermic peak. The literature value can be used for comparison. |
| TGA | Onset of Decomposition | A single, sharp weight loss step at elevated temperatures, indicating good thermal stability. |
Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. NMR spectroscopy serves as the primary tool for structural confirmation, while GC-MS validates the molecular weight and provides an initial purity screen. HPLC with UV detection offers the most accurate method for quantitative purity analysis. Finally, UV-Vis spectroscopy and thermal analysis provide essential data on the compound's electronic and physical properties. Together, these techniques provide a self-validating system, ensuring the identity, purity, and stability of the material for its intended application.
References
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity.
- SIELC Technologies. (n.d.). Separation of 3-Phenylpyridine on Newcrom R1 HPLC column.
- NIST. (n.d.). Pyridine, 3,5-diphenyl-. NIST Chemistry WebBook.
- Jacquemard, U., et al. (2008). Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry.
- SpectraBase. (n.d.). 3,5-Bis(4-methoxyphenyl)-2,6-diphenylpyridine.
- ResearchGate. (n.d.). UV/Vis molar absorption spectra of 3, 5 and TpyP in dichloromethane at 298 K.
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Indian Journal of Chemistry. (2024). Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory.
- MDPI. (n.d.). (3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing.
- The Royal Society of Chemistry. (2019). Electronic supplementary information.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- ACS Publications. (n.d.). Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists.
- ResearchGate. (n.d.). Techniques and Methods of Identification.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- NIST. (n.d.). 3,5-Dibromopyridine. NIST Chemistry WebBook.
- Semantic Scholar. (n.d.). Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents.
- APS Meeting Archive. (2025). A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties.
- ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex....
- NIST. (n.d.). 3,5-Dibromopyridine. NIST Chemistry WebBook.
- JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- PubMed. (2013). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- ResearchGate. (n.d.). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning.
- MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.
- Chegg.com. (2022). Solved 1. Predict the 'H NMR spectrum of....
Sources
- 1. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine, 3,5-diphenyl- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 3-Phenylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. tainstruments.com [tainstruments.com]
- 13. A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 [archive.aps.org]
Application Notes and Protocols for In Vitro Evaluation of 3,5-Diphenylpyridine Derivatives
These comprehensive application notes provide a strategic guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3,5-diphenylpyridine derivatives. This document offers a suite of detailed protocols for assessing the biological activity of this versatile chemical scaffold across key therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices and data interpretation to ensure robust and reproducible results.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features allow for diverse functionalization, leading to compounds with potent and selective effects on various biological targets. This guide outlines a systematic approach to characterizing the bioactivity of novel this compound derivatives through a series of well-established in vitro assays.
Part 1: Anticancer Activity Assessment
A significant number of pyridine derivatives have shown promise as anticancer agents.[1][2][3][4][5] The following assays are designed to evaluate the cytotoxic and anti-proliferative potential of this compound compounds.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Causality of Experimental Choices: This assay is selected as a primary screening tool due to its high-throughput capability, cost-effectiveness, and sensitivity in detecting cytotoxic effects.[6] The use of a solubilization agent is critical as the formazan product is insoluble.[8]
Self-Validating System: The inclusion of untreated control wells establishes the baseline for 100% cell viability, while a known cytotoxic agent (e.g., doxorubicin) serves as a positive control to validate the assay's responsiveness.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: MTT Assay Results
| Compound | Concentration (µM) | % Cell Viability (48h) | IC₅₀ (µM) |
| Derivative 1 | 1 | 95.2 ± 3.1 | 15.4 |
| 10 | 62.8 ± 4.5 | ||
| 50 | 21.3 ± 2.8 | ||
| Derivative 2 | 1 | 88.7 ± 2.9 | 8.9 |
| 10 | 45.1 ± 3.7 | ||
| 50 | 10.5 ± 1.9 | ||
| Doxorubicin | 1 | 55.6 ± 4.2 | 0.8 |
Anchorage-Independent Growth: Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to proliferate in an anchorage-independent manner, a hallmark of tumorigenicity.[3] Inhibition of colony formation in soft agar is a strong indicator of a compound's potential to suppress tumor growth in vivo.
Causality of Experimental Choices: This assay is more biologically relevant than monolayer culture as it mimics the three-dimensional growth environment of tumors. The use of two agar layers prevents cells from adhering to the plastic dish.[9][10]
Self-Validating System: Untreated cells should form robust colonies, serving as a positive control for growth. A known anticancer agent that inhibits anchorage-independent growth can be used as a validation control.
-
Prepare Base Agar Layer: Mix 1.6% agarose solution with 2x growth medium in a 1:1 ratio to get a final concentration of 0.8% agarose. Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Cell-Agar Layer: Trypsinize and count the cells. Prepare a cell suspension in 2x growth medium at twice the desired final cell density. Mix this cell suspension with a 0.8% agarose solution in a 1:1 ratio to obtain a final concentration of 0.4% agarose and the desired cell density (e.g., 5,000 cells/well).
-
Plating: Carefully layer 1 mL of the cell-agar mixture on top of the solidified base layer.
-
Compound Treatment: After the top layer has solidified, add 1 mL of growth medium containing the this compound derivative at the desired concentration.
-
Incubation and Feeding: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks. Feed the cells twice a week by adding fresh medium containing the test compound.
-
Staining and Counting: After the incubation period, stain the colonies with a solution of 0.005% crystal violet in PBS for 1 hour. Count the number of colonies using a microscope.
Targeting Key Oncogenic Pathways: In Vitro Kinase Assays
Many anticancer drugs target specific kinases involved in cell proliferation and survival.[1][4] this compound derivatives can be screened for their inhibitory activity against key oncogenic kinases like EGFR and VEGFR-2.
Causality of Experimental Choices: Kinase assays provide a direct measure of a compound's ability to inhibit a specific enzyme, offering mechanistic insights. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[1][2][11]
Self-Validating System: The inclusion of a "no enzyme" control (blank) and a "no inhibitor" control (100% activity) is essential. A known inhibitor for the specific kinase (e.g., Gefitinib for EGFR, Sunitinib for VEGFR-2) should be included as a positive control.
-
Reagent Preparation: Prepare serial dilutions of the this compound derivatives in the kinase assay buffer. The final DMSO concentration should typically be below 1%.
-
Reaction Setup: In a 384-well plate, add the test compound, the respective kinase (e.g., recombinant human EGFR or VEGFR-2), and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent like ADP-Glo™, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualization: Simplified EGFR Signaling Pathway
Caption: Inhibition of EGFR signaling by a this compound derivative.
Part 2: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Heterocyclic compounds, including pyridine derivatives, are known to possess anti-inflammatory properties.[12][13][14][15]
Inhibition of Pro-inflammatory Enzymes: COX-2 Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[16] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.
Causality of Experimental Choices: A fluorometric or colorimetric assay provides a direct and sensitive measure of COX-2 enzymatic activity.[16] Screening for selectivity against COX-1 is also crucial to assess the potential for gastrointestinal side effects.
Self-Validating System: A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin) should be used as controls to validate the assay's specificity and sensitivity.
-
Reagent Preparation: Prepare a reaction buffer containing heme and a fluorometric probe. Dilute the human recombinant COX-2 enzyme in the assay buffer.
-
Inhibitor Addition: In a 96-well plate, add the this compound derivatives at various concentrations.
-
Enzyme Addition: Add the diluted COX-2 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding arachidonic acid, the substrate for COX-2.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition to calculate the IC₅₀ value.
Modulation of Inflammatory Signaling: NF-κB Nuclear Translocation Assay
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[17][18] Its activation involves translocation from the cytoplasm to the nucleus.
Causality of Experimental Choices: An immunofluorescence-based assay provides a visual and quantifiable measure of NF-κB nuclear translocation, a key step in its activation.[19][20] High-content imaging can be employed for automated quantification.
Self-Validating System: Cells stimulated with a known inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) will show significant NF-κB nuclear translocation (positive control). Unstimulated cells will show predominantly cytoplasmic NF-κB (negative control).
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) on coverslips in a 24-well plate. Pre-treat the cells with the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of NF-κB p65 to determine the extent of translocation.
Visualization: NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Anti-denaturation of Proteins
Protein denaturation is a well-documented cause of inflammation.[21][22][23] The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.
Causality of Experimental Choices: This simple in vitro assay uses bovine serum albumin (BSA) as a model protein. Heating causes denaturation, leading to turbidity which can be measured spectrophotometrically.
Self-Validating System: A known anti-inflammatory drug like diclofenac sodium is used as a positive control, which will show significant inhibition of protein denaturation.
-
Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of BSA and the this compound derivatives at various concentrations.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Denaturation: Heat the samples at 57°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.
Part 3: Antimicrobial Activity Screening
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been explored for their antibacterial and antifungal activities.[20]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][24][25][26][27]
Causality of Experimental Choices: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously in a 96-well format, providing a quantitative MIC value.[27]
Self-Validating System: A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are essential. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a positive control.
-
Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well with the prepared bacterial or fungal suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: MIC Values
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Derivative 3 | 16 | 32 | >64 |
| Derivative 4 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Part 4: Neuroprotective Activity Assessment
Neurodegenerative diseases like Alzheimer's disease are characterized by neuronal loss. Compounds that can protect neurons from damage are of great therapeutic interest.
Inhibition of Beta-Secretase 1 (BACE1)
BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.[28]
Causality of Experimental Choices: A Fluorescence Resonance Energy Transfer (FRET) assay is a sensitive and homogeneous method for measuring BACE1 activity and screening for its inhibitors.[7][28][29][30][31] The cleavage of a FRET substrate by BACE1 results in a detectable increase in fluorescence.
Self-Validating System: The assay includes a "no enzyme" control and a "no inhibitor" control. A known BACE1 inhibitor should be used as a positive control to validate the assay.
-
Reagent Preparation: Prepare the BACE1 assay buffer and a FRET peptide substrate.
-
Reaction Setup: In a black 96-well plate, add the assay buffer, the FRET substrate, and the this compound derivatives at various concentrations.
-
Reaction Initiation: Start the reaction by adding the purified recombinant human BACE1 enzyme.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of BACE1 inhibition to derive the IC₅₀ values.
Visualization: BACE1 Activity and Inhibition
Caption: Workflow of the BACE1 FRET assay for inhibitor screening.
Protection Against Glutamate-Induced Excitotoxicity
Excitotoxicity, primarily mediated by excessive glutamate, is a common mechanism of neuronal cell death in various neurological disorders.[32][33][34][35]
Causality of Experimental Choices: Using primary neuronal cultures or neuronal cell lines (e.g., HT22) provides a relevant in vitro model of excitotoxicity.[33] Cell viability is assessed using assays like MTT or LDH release.
Self-Validating System: Glutamate treatment alone should induce significant cell death (positive control for toxicity). A known neuroprotective agent (e.g., MK-801, an NMDA receptor antagonist) can be used as a positive control for protection.
-
Cell Culture: Plate primary neurons or a neuronal cell line in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the this compound derivatives for 24 hours.
-
Glutamate Insult: Expose the cells to a neurotoxic concentration of L-glutamic acid (e.g., 5 mM for HT22 cells) for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 1.1, or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the glutamate-treated control.
References
- StarrLab.
- Creative Bioarray.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
- JoVE.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. [Link]
- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Cephalon. [Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Broth Microdilution | MI. Microbiology. [Link]
- Measurement of NF-κB activation in TLR-activ
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Data Sheet - BACE1 FRET Assay Kit. BPS Bioscience. [Link]
- Broth Dilution Method for MIC Determin
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. PMC - PubMed Central. [Link]
- BACE1 (β−Secretase) FRET Assay Kit, Red.
- In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
- NF-κB translocation immunofluorescence assay. Bio-protocol. [Link]
- Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Methods. [Link]
- Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence. PubMed. [Link]
- Bovine serum assay, Diclofenac, Flower extracts, Protein denatur
- A Continuous Time-Resolved Fluorescence Assay for Identification of BACE1 Inhibitors. SLAS Discovery. [Link]
- Excitotoxicity in vitro assay. Innoprot. [Link]
- Glutamate Excitotoxicity Assay. NeuroProof. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Research on heterocyclic compounds. XXIV.
- Quantitative imaging assay for NF-kappa B nuclear translocation in primary human macrophages.
- In vitro anti-inflammatory activity of Ficus racemosa L.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. clyte.tech [clyte.tech]
- 5. rsc.org [rsc.org]
- 6. Soft Agar Colony Formation Assay: A Method to Test Effects of Novel Compounds on Cancer Cell Proliferation [jove.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. millerlaboratory.org [millerlaboratory.org]
- 10. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. texaschildrens.org [texaschildrens.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innpharmacotherapy.com [innpharmacotherapy.com]
- 22. jcdr.net [jcdr.net]
- 23. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 34. innoprot.com [innoprot.com]
- 35. neuroproof.com [neuroproof.com]
Application Notes and Protocols for the Formulation of 3,5-Diphenylpyridine for Biological Testing
Introduction
3,5-Diphenylpyridine is a heterocyclic aromatic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its rigid, planar structure and the presence of aromatic rings make it a candidate for interaction with biological macromolecules. As with many novel chemical entities, the exploration of its biological activity is a critical step in the drug discovery and development pipeline. However, a significant hurdle in the biological evaluation of compounds like this compound is their inherent low aqueous solubility, a consequence of their hydrophobic nature[1][2][3]. This poor solubility can lead to challenges in achieving the desired concentrations in biological assays, potentially resulting in inaccurate or misleading data.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for biological testing. It offers a detailed analysis of formulation strategies, step-by-step protocols, and the scientific rationale behind the recommended approaches. The aim is to provide a robust framework for the preparation of consistent and reliable formulations to facilitate the accurate assessment of the biological activity of this compound.
Understanding the Formulation Challenge: The Physicochemical Properties of this compound
The formulation of this compound for biological assays is primarily dictated by its physicochemical properties. With a molecular formula of C17H13N, its structure is dominated by two phenyl rings attached to a central pyridine ring[2]. This high degree of aromaticity and lack of polar functional groups contribute to its significant hydrophobicity and, consequently, its poor solubility in aqueous media.
| Property | Value/Description | Implication for Formulation |
| Molecular Weight | 231.29 g/mol | Moderate molecular weight. |
| LogP (Octanol/Water Partition Coefficient) | High (predicted) | Indicates high lipophilicity and poor water solubility[1]. |
| Aqueous Solubility | Very low (predicted) | Direct dissolution in aqueous buffers is not feasible for most biological assays. |
| Chemical Stability | Pyridine derivatives can be stable, but pH sensitivity should be considered[4][5]. | Formulation pH should be controlled to prevent degradation. |
Given these properties, a systematic approach to formulation is required to ensure that the compound is delivered to the biological system in a soluble and bioavailable form. The choice of formulation strategy will depend on the specific requirements of the biological assay, including the desired concentration range, the cell type or organism being tested, and the duration of the experiment.
Formulation Strategies: A Decision-Making Framework
The selection of an appropriate formulation strategy for this compound is a critical step that will influence the outcome of biological experiments. The following decision-making framework, illustrated in the diagram below, can guide researchers in choosing the most suitable approach.
Caption: A workflow for preparing and using formulations.
Conclusion
The successful biological evaluation of this compound hinges on the development of appropriate and well-characterized formulations. By understanding the physicochemical properties of the compound and selecting a formulation strategy that aligns with the experimental requirements, researchers can obtain reliable and reproducible data. The protocols provided in this guide offer a starting point for the formulation of this compound, with a strong emphasis on the importance of proper controls and a thorough understanding of the scientific principles behind each method. For complex delivery challenges, the exploration of advanced formulation technologies may be warranted.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- Cheméo. (n.d.). Chemical Properties of Pyridine, 3,5-diphenyl- (CAS 92-07-9).
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- El-Saber Batiha, G., Al-Ghamdi, A., Al-Z K, M., & Hetta, H. F. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Marczak, W., Chmurzyński, L., & Sokół, B. (2011). Molecular clusters in aqueous solutions of pyridine and its methyl derivatives. Physical Chemistry Chemical Physics.
- protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
- PubChem. (n.d.). This compound.
- Chemsrc. (n.d.). This compound.
- Xtalks. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
- The Pharma Review. (n.d.). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
- European Medicines Agency. (2010). Formulation of poorly soluble compounds.
- Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs.
- Philosophical Transactions of the Royal Society A. (n.d.). Determining drug release rates of hydrophobic compounds from nanocarriers.
- Catalent. (n.d.). Drug Formulation: Suspension Q&A.
- PharmaTutor. (n.d.). Pharmaceutical Suspensions: Pharmacist has the Very Best Possible Formulation for the Job at Hand.
- Creative Biolabs. (n.d.). Suspensions.
Sources
- 1. Pyridine, 3,5-diphenyl- (CAS 92-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C17H13N | CID 66692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:92-07-9 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular clusters in aqueous solutions of pyridine and its methyl derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Diphenylpyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3,5-diphenylpyridine, a key structural motif in medicinal chemistry and materials science. Recognizing the challenges that often accompany the transition from bench-scale to larger-scale production, this guide offers a comparative analysis of prominent synthetic strategies, including the Kröhnke pyridine synthesis and modern palladium-catalyzed cross-coupling reactions. A detailed, field-tested protocol for a scalable Suzuki-Miyaura coupling approach is presented, emphasizing process safety, optimization, and analytical validation. This application note is designed to equip researchers and process chemists with the necessary insights and methodologies to achieve efficient, reliable, and safe large-scale production of this compound.
Introduction: The Significance of the this compound Scaffold
The this compound framework is a privileged scaffold found in a diverse array of biologically active compounds and functional materials. Its rigid, planar structure and tunable electronic properties make it an attractive building block in drug discovery, particularly for targeting protein-protein interactions and for the development of novel kinase inhibitors. Furthermore, its unique photophysical properties have led to its incorporation into organic light-emitting diodes (OLEDs) and other advanced materials.[1] The growing demand for this versatile molecule necessitates robust and scalable synthetic routes to ensure a consistent and cost-effective supply for research and development.
Strategic Selection of a Scale-Up Synthetic Route
The choice of synthetic strategy for the scale-up of this compound is a critical decision that impacts yield, purity, cost, and safety. While several methods exist for the synthesis of substituted pyridines, not all are amenable to large-scale production. This section evaluates the most pertinent approaches.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classical and powerful method for preparing highly functionalized pyridines.[2][3] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[4] While versatile for generating a wide range of substituted pyridines, its application in the scale-up of this compound presents certain challenges.[5] The multi-component nature of the reaction can sometimes lead to complex product mixtures and purification difficulties, which are exacerbated at a larger scale.[6]
The Chichibabin Pyridine Synthesis
Another classical approach, the Chichibabin pyridine synthesis, involves the condensation of aldehydes, ketones, or their combination with ammonia.[7] While effective for the synthesis of certain pyridine derivatives, the often harsh reaction conditions, such as high temperatures and the use of oxide catalysts, can limit its applicability for more complex or sensitive substrates.[7][8] Furthermore, controlling regioselectivity to exclusively obtain the 3,5-disubstituted product can be challenging.
Modern Catalytic Approaches: The Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a highly efficient and scalable method for the formation of carbon-carbon bonds.[9] This reaction involves the coupling of an organoboron species (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[9] For the synthesis of this compound, a dihalopyridine serves as a key starting material. The Suzuki-Miyaura reaction offers several advantages for scale-up, including mild reaction conditions, high functional group tolerance, and generally high yields.[10][11] The commercial availability of a wide range of boronic acids and the development of highly active and robust palladium catalysts further enhance its appeal for industrial applications.[12]
Decision Pathway for Route Selection
The following diagram illustrates a logical decision-making process for selecting the optimal synthetic route for the scale-up of this compound.
Caption: Decision workflow for selecting a scale-up synthetic route.
Based on this analysis, the Suzuki-Miyaura cross-coupling reaction is selected as the most promising route for the scale-up synthesis of this compound due to its robustness, scalability, and high efficiency.
Detailed Application Protocol: Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 3,5-dibromopyridine and phenylboronic acid on a multi-gram scale.
Materials and Equipment
| Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3,5-Dibromopyridine | 625-92-3 | 236.89 | 1.0 equiv. | Ensure high purity |
| Phenylboronic acid | 98-80-6 | 121.93 | 2.2 equiv. | |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 equiv. | Handle in an inert atmosphere |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.0 equiv. | Anhydrous |
| Toluene | 108-88-3 | 92.14 | As per protocol | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | As per protocol | 200 Proof |
| Deionized Water | 7732-18-5 | 18.02 | As per protocol | |
| Ethyl Acetate | 141-78-6 | 88.11 | As per protocol | Reagent grade |
| Brine (saturated NaCl solution) | N/A | N/A | As per protocol | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As required |
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.[6]
-
Temperature controller and heating/cooling circulator.
-
Addition funnel.
-
Standard laboratory glassware.
-
Vacuum filtration apparatus.
-
Rotary evaporator.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Protocol
-
Reactor Setup: To a clean and dry jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 3,5-dibromopyridine (1.0 equiv.), phenylboronic acid (2.2 equiv.), and anhydrous potassium carbonate (4.0 equiv.).
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (v/v) to the reactor. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Inerting the System: Begin stirring the mixture and sparge with nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[11]
-
Catalyst Introduction: Under a positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white to off-white solid.
-
Final Drying: Dry the purified product under vacuum to a constant weight.
Process Safety and Scale-Up Considerations
Scaling up chemical reactions introduces challenges that may not be apparent at the laboratory scale.[6] Careful consideration of safety and process parameters is crucial for a successful and safe scale-up.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a walk-in hood to minimize exposure to volatile organic compounds and pyridine, which has a strong, unpleasant odor and is toxic.[14][15]
-
Inert Atmosphere: The use of a pyrophoric catalyst is not required for this specific Suzuki protocol, but maintaining an inert atmosphere is critical to prevent catalyst degradation.[6]
-
Exothermic Reactions: While the Suzuki-Miyaura coupling is not typically strongly exothermic, it is good practice to monitor the internal temperature of the reactor, especially during the initial heating phase.[6]
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with local environmental regulations.[14]
Scale-Up Optimization
-
Heat Transfer: In larger reactors, surface area-to-volume ratio decreases, which can lead to inefficient heat transfer.[6] A jacketed reactor with precise temperature control is essential.[6]
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized overheating. The use of an overhead mechanical stirrer is critical.[6]
-
Catalyst Loading: While the protocol suggests 2 mol% of the palladium catalyst, it may be possible to reduce the catalyst loading on a larger scale to improve process economics. However, this should be optimized experimentally.
-
Purification: Recrystallization is a scalable purification method. However, for very large quantities, alternative methods such as slurry washing or distillation under reduced pressure might be considered.[16]
Analytical Characterization
The purity and identity of the final product should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To compare with literature values.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust, scalable, and efficient route for the synthesis of this compound. By following the detailed protocol and adhering to the safety and scale-up considerations outlined in this application note, researchers and drug development professionals can confidently produce this valuable compound on a larger scale. The principles and methodologies described herein are intended to serve as a practical guide for the successful transition from laboratory-scale synthesis to pilot-plant or industrial production.
References
- Grokipedia. (n.d.). Chichibabin reaction.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Cambridge University Press. (n.d.). Chichibabin Reaction.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Wikipedia. (n.d.). Chichibabin pyridine synthesis.
- ResearchGate. (n.d.). Chichibabin Pyridine Synthesis.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.). Kröhnke Pyridine Synthesis.
- Wikipedia. (n.d.). Chichibabin reaction.
- Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2011, December 4). Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
- Royal Society of Chemistry. (2021, May 13). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (n.d.). (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Wikipedia. (n.d.). Suzuki reaction.
- National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
- American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- ResearchGate. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity.
- National Center for Biotechnology Information. (2024, August 22). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
- Royal Society of Chemistry. (2022, March 15). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Google Patents. (n.d.). CN105037251A - 3,5-dimethylpyridine purifying method.
- ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). EP0929523A1 - Preparation of 3,5-lutidine.
Sources
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 16. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis and Evaluation of 3,5-Diphenylpyridine Analogs as Potent Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of 3,5-diphenylpyridine analogs as a promising class of antimitotic agents. Microtubules, dynamic polymers essential for mitotic spindle formation, represent a clinically validated target for cancer chemotherapy.[1][2] This document details a robust synthetic strategy for generating diarylpyridine scaffolds, outlines protocols for assessing their biological activity, and discusses the underlying mechanism of action. By targeting the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This guide is intended to equip researchers with the necessary protocols and theoretical framework to explore this chemical space for the development of novel anticancer therapeutics.
Introduction: The Rationale for Targeting Microtubule Dynamics
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Microtubules, cylindrical polymers of α- and β-tubulin heterodimers, are critical components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.[2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Interference with this dynamic equilibrium can trigger the mitotic spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] This makes tubulin an attractive target for the development of anticancer drugs.
Several clinically successful antimitotic agents, such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), function by targeting microtubule dynamics. However, challenges such as acquired drug resistance and neurotoxicity limit their efficacy. This necessitates the discovery of new agents with novel scaffolds and potentially different binding modes or improved pharmacological profiles. 3,5-diarylpyridine derivatives have emerged as a promising class of tubulin polymerization inhibitors that often bind to the colchicine site, a pocket on β-tubulin distinct from the taxane and vinca alkaloid binding sites.[3][4] The rigid pyridine core can serve as a scaffold to orient the two phenyl rings in a conformation suitable for high-affinity binding.
Synthetic Strategies for 3,5-Diarylpyridine Analogs
The synthesis of 3,5-diarylpyridines can be achieved through various established methods in heterocyclic chemistry. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two classical and versatile methods are the Kröhnke and Hantzsch pyridine syntheses. A more modern and efficient approach involves a one-pot synthesis from readily available starting materials.
One-Pot Synthesis of 3,5-Diarylpyridines
A highly efficient one-pot procedure for the synthesis of 3,5-diarylpyridines involves the base-promoted annulation of aromatic terminal alkynes with benzamides.[6] This method offers the advantage of using readily available starting materials and proceeding under transition-metal-free conditions.
Protocol 1: One-Pot Synthesis of this compound [6]
-
Reactants:
-
Phenylacetylene (4.0 mmol)
-
Benzamide (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol)
-
Sulfolane (4.0 mL)
-
-
Procedure:
-
In a 25 mL screw-capped, thick-walled Pyrex tube, combine phenylacetylene, benzamide, and cesium carbonate in sulfolane.
-
Stir the mixture at 135 °C for 24 hours in an oil bath.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (25 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Classical Synthetic Approaches
The Kröhnke synthesis is a powerful method for preparing highly functionalized pyridines.[7] It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[8]
This method is highly versatile, tolerating a wide range of functional groups on the reactants.[7] For the synthesis of this compound analogs, a suitably substituted benzoylmethylpyridinium salt would react with a chalcone derivative (an α,β-unsaturated ketone with two aromatic substituents).
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[9][10]
This method is particularly useful for preparing symmetrically substituted pyridines.[9] To synthesize this compound analogs, one could potentially use a β-ketoester bearing a phenyl group.
Biological Evaluation of this compound Analogs
The antimitotic activity of the synthesized compounds is assessed through a series of in vitro assays designed to measure their effects on tubulin polymerization and cell viability.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The increase in turbidity as tubulin polymerizes is monitored spectrophotometrically.
Protocol 2: Tubulin Polymerization Assay
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4 or Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a 2X tubulin solution (e.g., 3-5 mg/mL) in General Tubulin Buffer containing glycerol on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM. Keep on ice and use within one hour.
-
In a pre-chilled 96-well plate, add serial dilutions of the test compounds and controls. Include a vehicle control (DMSO). The final DMSO concentration should not exceed 1-2%.
-
Initiate the polymerization reaction by adding the 2X tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] It is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Protocol 3: MTT Cytotoxicity Assay [11]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, SGC-7901)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
Mechanism of Action and Structure-Activity Relationship (SAR)
3,5-diarylpyridine analogs typically exert their antimitotic effect by inhibiting tubulin polymerization.[3] Molecular modeling studies suggest that these compounds bind to the colchicine binding site on β-tubulin.[3][4] This binding prevents the tubulin dimers from assembling into microtubules, thereby disrupting the formation of the mitotic spindle.
Structure-Activity Relationship (SAR) studies have revealed several key features for potent antimitotic activity in this class of compounds:
-
The Pyridine Core: The rigid pyridine scaffold is crucial for orienting the two aryl groups in a conformation that mimics the cis-stilbene structure of combretastatin A-4, a potent natural tubulin inhibitor.[3]
-
Aryl Ring Substituents: The nature and position of substituents on the phenyl rings significantly influence activity. For instance, in some series, an indole moiety as one of the aryl groups has been shown to enhance antiproliferative activity.[3]
-
Methoxy Groups: The presence of methoxy groups on one of the phenyl rings, particularly a 3,4,5-trimethoxyphenyl group, is often associated with high potency, as this moiety is known to interact favorably with the colchicine binding site.
Quantitative Data Summary
The following table summarizes the biological activity of representative diarylpyridine analogs from the literature.
| Compound ID | Modifications | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
| 10t [3] | Diarylpyridine with an indole moiety | Similar to CA-4 | HeLa: 0.19, SGC-7901: 0.30, MCF-7: 0.33 |
| 13d [4] | 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine | Potent inhibitor | SGC-7901: 0.013 |
| S22 [5] | 3,4-dihydropyridine-2(1H)-thione with a thiophene ring | Dose-dependent inhibition | A375: 1.71 |
| Combretastatin A-4 (CA-4) [3] | Reference Compound | Potent inhibitor | HeLa: <0.01, SGC-7901: <0.01, MCF-7: <0.01 |
Conclusion
This compound analogs represent a promising and synthetically accessible class of antimitotic agents. Their ability to inhibit tubulin polymerization by binding to the colchicine site provides a clear mechanism of action for their potent cytotoxic effects against a range of cancer cell lines. The synthetic and biological protocols detailed in this guide offer a solid foundation for researchers to further explore the structure-activity relationships within this scaffold, with the ultimate goal of developing novel and effective anticancer drugs. The versatility of pyridine synthesis methods allows for the generation of diverse libraries of analogs, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
References
- Yang, S., Wang, C., Shi, L., Chang, J., Zhang, Y., Meng, J., Liu, W., Zeng, J., Zhang, R., Shao, Y., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2755-2764. [Link]
- Yang, S., Wang, C., Shi, L., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Taylor & Francis Online. [Link]
- Li, M., et al. (2019). 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 168, 426-435. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
- MDPI. (2023). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI. [Link]
- ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative...
- Hindawi. (2022).
- PubMed. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. PubMed. [Link]
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]
- ResearchGate. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors.
- ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization.
- National Center for Biotechnology Information. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- ResearchGate. (2022). Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization.
- MDPI. (2022).
- ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.
- National Center for Biotechnology Information. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.
- NISCAIR. (n.d.). Regioselective one-pot synthesis of 3,5-diarylpyrazoles. NISCAIR. [Link]
- Wikipedia. (2023). Kröhnke pyridine synthesis. Wikipedia. [Link]
- MDPI. (2020). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. MDPI. [Link]
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
- PubMed. (2009). Diversity-oriented synthesis of Kröhnke pyridines. PubMed. [Link]
- Oriental Journal of Chemistry. (2016). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Oriental Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.
- ResearchGate. (n.d.). Kröhnke Pyridin Synthese.
- PubMed. (2021).
- PubMed. (2008). Novel diaryl or heterocyclic sulfonamides as antimitotic agents. PubMed. [Link]
- PubMed. (2004). Synthesis and SAR of[1][3][12]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
- PubMed. (1992). Antimitotic agents: ring analogues and derivatives of ethyl [(S)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling for 3,5-Diphenylpyridine Synthesis
Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction to synthesize 3,5-diphenylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and efficiency of this specific transformation. Drawing from established protocols and troubleshooting experience, this resource provides in-depth, practical solutions in a direct question-and-answer format.
The Suzuki-Miyaura reaction is a fundamental tool for creating carbon-carbon bonds, yet its application to heteroaromatic systems like pyridines can present unique challenges.[1][2] The presence of the nitrogen atom in the pyridine ring can lead to catalyst inhibition and other side reactions, making careful optimization of reaction parameters essential for success.[3] This guide will walk you through common issues and provide robust strategies to overcome them.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis of this compound from a dihalopyridine (e.g., 3,5-dibromopyridine) and phenylboronic acid.
Problem 1: Low or No Conversion of the Dihalopyridine Starting Material
You're observing a significant amount of unreacted 3,5-dihalopyridine in your reaction mixture by TLC or GC-MS analysis.
Possible Causes & Solutions:
-
Catalyst Inactivity or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3]
-
Solution 1: Ligand Selection: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective for this substrate.[4] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][5] These ligands promote the desired catalytic cycle and can prevent catalyst deactivation.
-
Solution 2: Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, it may not be optimal.[2] Consider using a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable ligand, or more robust pre-catalysts like PEPPSI-IPr.[2]
-
Solution 3: Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[3]
-
-
Inefficient Oxidative Addition: The carbon-halogen bond of your dihalopyridine may not be sufficiently reactive for the palladium catalyst to insert itself, which is the first step of the catalytic cycle.[6]
Problem 2: Formation of Significant Side Products
Your analysis shows the presence of undesired compounds, such as mono-arylated pyridine, dehalogenated starting material, or homocoupled biphenyl.
Possible Causes & Solutions:
-
Incomplete Double Coupling: The reaction stalls after the first Suzuki coupling, leaving 3-bromo-5-phenylpyridine as a major byproduct.
-
Solution 1: Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress closely. Increasing the temperature can also drive the reaction to completion, but be mindful of potential catalyst decomposition at excessive heat.[1] A temperature range of 80-110 °C is a good starting point to screen.[7]
-
Solution 2: Stoichiometry of Phenylboronic Acid: Use a slight excess of phenylboronic acid (e.g., 2.2-2.5 equivalents for a dihalopyridine) to ensure there is enough nucleophile to react at both positions.
-
-
Protodeboronation of Phenylboronic Acid: The phenylboronic acid is converted to benzene before it can couple with the pyridine. This is often promoted by the presence of water and base.[3]
-
Solution 1: Use Boronic Esters: Pinacol esters of phenylboronic acid are generally more stable towards hydrolysis and can be a good alternative.[3][8]
-
Solution 2: Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation.[7] Consider using anhydrous solvents and bases.
-
Solution 3: Choice of Base: A milder base might reduce the rate of this side reaction.[3]
-
-
Dehalogenation of the Pyridine: One or both of the halogen atoms are replaced by a hydrogen atom.
-
Homocoupling of Phenylboronic Acid (Biphenyl Formation): This side reaction is often exacerbated by the presence of oxygen.[4]
-
Solution: Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 3,5-dibromopyridine or 3,5-dichloropyridine?
A1: 3,5-dibromopyridine is generally more reactive than 3,5-dichloropyridine in Suzuki couplings due to the lower bond strength of the C-Br bond compared to the C-Cl bond.[6] This facilitates the initial oxidative addition step. While couplings with dichloropyridines are possible, they often require more active and specialized catalyst systems.[9]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[10] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8]
-
K₃PO₄ is often a good choice for challenging couplings, including those with heteroaryl substrates.[2]
-
Cs₂CO₃ is a stronger base and can be effective, but may also promote side reactions.
-
K₂CO₃ is a milder and often effective base. The choice of base is often interdependent with the solvent and catalyst system, and empirical screening is recommended.
Q3: What is the ideal solvent for this reaction?
A3: Aprotic polar solvents or mixtures are typically used. Common examples include:
-
1,4-Dioxane: A very common and effective solvent for Suzuki couplings.[11]
-
Toluene: Another widely used solvent, often in a mixture with water.[2]
-
Tetrahydrofuran (THF): Can also be a good choice.[12]
-
Dimethylformamide (DMF): Its high boiling point can be advantageous, but it can be difficult to remove during workup.[13]
Often, a mixture of an organic solvent with a small amount of water is beneficial, as it can help to dissolve the inorganic base and facilitate the reaction.[14] However, the effect of the solvent can be complex and may influence reaction selectivity.[13]
Q4: My reaction mixture turned black. What does this mean?
A4: The formation of a black precipitate, known as palladium black, indicates decomposition of the palladium catalyst.[5] This can be caused by:
-
Presence of Oxygen: Inadequate degassing is a common culprit.[15]
-
High Temperatures: Running the reaction at too high a temperature can lead to catalyst degradation.[7]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[12][16] Ensure thorough degassing, use pure reagents and solvents, and optimize the reaction temperature to prevent catalyst decomposition.
Q5: How should I purify the final this compound product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts and water-soluble components.[7] The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system to isolate the pure this compound.[17]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Caption: A decision tree for troubleshooting the Suzuki coupling of 3,5-dihalopyridine.
Recommended Protocol for this compound Synthesis
This protocol provides a robust starting point for the synthesis of this compound from 3,5-dibromopyridine and phenylboronic acid. Optimization may be required based on your specific laboratory conditions and reagent purity.
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | 3,5-Dibromopyridine | More reactive than the corresponding dichloride. |
| Boronic Acid | Phenylboronic Acid | 2.2 - 2.5 equivalents |
| Catalyst System | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | A highly active system for challenging heteroaryl couplings.[2] |
| Base | K₃PO₄ (3.0 equivalents) | A strong, non-nucleophilic base effective for these substrates.[2] |
| Solvent | 1,4-Dioxane/Water (e.g., 10:1 v/v) | A common and effective solvent system.[1] |
| Temperature | 100 °C | Balances reaction rate with catalyst stability.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and side reactions.[15] |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 mmol), phenylboronic acid (2.2 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem. URL
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem. URL
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem. URL
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem. URL
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem. URL
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. URL
- Suzuki Coupling of different chloropyridines with phenylboronic acids a.
- Suzuki reaction. Wikipedia. URL
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. URL
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. URL
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. URL
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Optimization of the reaction conditions.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. URL
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- Suzuki Coupling. Organic Chemistry Portal. URL
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. URL
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
- How can I solve my problem with Suzuki coupling?
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. URL
- Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling. Benchchem. URL
- optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis. Benchchem. URL
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aidic.it [aidic.it]
- 15. quora.com [quora.com]
- 16. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3,5-Diphenylpyridine
Welcome to the Technical Support Center for the purification of crude 3,5-diphenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity this compound. Drawing from established chemical principles and extensive laboratory experience, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Introduction to Purification Challenges
This compound is a solid compound with a relatively high melting point of 193-194 °C and a boiling point of 395.6 °C at 760 mmHg.[1][2] Its purification can be complicated by the presence of unreacted starting materials, byproducts from synthesis, and colored impurities. The basic nature of the pyridine nitrogen can also introduce specific challenges during chromatographic purification. This guide will equip you with the knowledge to select the appropriate purification strategy and troubleshoot any issues that may arise.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My crude this compound is an oil or a low-melting solid, making it difficult to handle.
-
Question: I've completed the synthesis, and after the initial workup, my product is an oily or waxy substance instead of a solid. What's causing this, and how can I solidify it?
-
Answer: This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point of the final product. Here’s how to address it:
-
Trituration: This is a highly effective technique for inducing crystallization and removing soluble impurities.[3] Add a non-polar solvent in which this compound is poorly soluble, such as cold hexanes or diethyl ether. Stir the mixture vigorously with a glass rod. The impurities will dissolve in the solvent, and the desired product should precipitate as a solid. You can then collect the solid by filtration.
-
Thorough Solvent Removal: Ensure that all reaction and extraction solvents have been completely removed using a rotary evaporator. For high-boiling point solvents, it may be necessary to use a high-vacuum pump.
-
Seeding: If you have a small crystal of pure this compound, adding it to the oil can initiate crystallization.[3]
-
Scratching: Gently scratching the inside of the flask at the surface of the oil with a glass rod can create nucleation sites and induce crystallization.[4]
-
Issue 2: After recrystallization, the yield of this compound is very low.
-
Question: I performed a recrystallization, but my final yield is significantly lower than expected. What are the possible reasons, and how can I improve it?
-
Answer: Low recovery after recrystallization can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] If the compound is too soluble in the cold solvent, you will lose a significant portion of your product in the mother liquor.
-
Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Using an excess will keep more of your product dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize out along with the impurities.[7] To prevent this, use a pre-heated funnel and filter flask for hot gravity filtration.
-
Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.[4] Using an ice bath after the solution has slowly cooled to room temperature can further increase the yield.
-
Issue 3: My "purified" this compound is still showing impurities by TLC or NMR.
-
Question: I've recrystallized my product, but analytical data shows it's still not pure. What should I do?
-
Answer: If a single recrystallization is insufficient, you may need to consider the nature of the impurities.
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove persistent impurities.
-
Decolorizing Carbon: If your product has a persistent color, this may be due to highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[8] However, use it sparingly as it can also adsorb your product.
-
Column Chromatography: For impurities with similar solubility profiles to your product, column chromatography is the most effective purification method.[9] A silica gel column with a hexane/ethyl acetate eluent system is a good starting point.
-
Issue 4: During column chromatography, I'm observing significant peak tailing for my this compound.
-
Question: I'm trying to purify my compound using silica gel chromatography, but the peaks are broad and tailing. How can I get sharper peaks?
-
Answer: Peak tailing for pyridine derivatives on silica gel is a common problem due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[10] Here are some solutions:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks.[10]
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solvent system containing triethylamine.[11]
-
Alternative Stationary Phase: In some cases, using a different stationary phase like alumina (basic or neutral) may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: The ideal solvent must be determined experimentally. Good starting points for solvent screening include ethanol, ethyl acetate, toluene, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes.[3] The goal is to find a solvent or solvent system where this compound is highly soluble when hot and sparingly soluble when cold.
Q2: How can I confirm the purity of my final this compound product?
A2: A combination of analytical techniques should be used to assess purity:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range that is close to the literature value (193-194 °C) suggests high purity.[2] Impurities will typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide quantitative information about the purity of the sample.[9]
Q3: What are the main safety precautions I should take when working with this compound and the solvents used for its purification?
A3: Always consult the Safety Data Sheet (SDS) for all chemicals used.[12] General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[12]
-
Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[13]
-
Keep flammable solvents away from ignition sources.[13]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Column Chromatography of this compound
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For less soluble compounds, you can perform a solid-loading by adsorbing the crude product onto a small amount of silica gel.[11] Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃N | [15] |
| Molecular Weight | 231.29 g/mol | [1] |
| Melting Point | 193-194 °C | [2] |
| Boiling Point | 395.6 °C at 760 mmHg | [1] |
| Appearance | White to light yellow solid | [2] |
| LogP | 4.41560 | [1] |
Visualizations
Purification Method Selection Workflow
Caption: A decision-making workflow for selecting the appropriate purification method.
Troubleshooting Recrystallization
Caption: Troubleshooting common causes of low yield in recrystallization.
References
- Chemical Properties of Pyridine, 3,5-diphenyl- (CAS 92-07-9). (n.d.). Cheméo.
- This compound | CAS#:92-07-9. (n.d.). Chemsrc.
- Recrystallization, filtration and melting point. (n.d.).
- This compound. (n.d.). PubChem.
- TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf. (1992, September).
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester.
- Pyridine, 3,5-diphenyl-. (n.d.). NIST WebBook.
- CN105037251A - 3,5-dimethylpyridine purifying method. (n.d.). Google Patents.
- RECRYSTALLIZATION. (n.d.). ResearchGate.
- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.
- Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. (2011, May 8). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. (n.d.). ResearchGate.
- Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. (2005, November). European Journal of Medicinal Chemistry.
- This compound | CAS 92-07-9. (n.d.). Matrix Fine Chemicals.
- EP0929523A1 - Preparation of 3,5-lutidine. (n.d.). Google Patents.
Sources
- 1. This compound | CAS#:92-07-9 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 92-07-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Recrystallization [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. Pyridine, 3,5-diphenyl- [webbook.nist.gov]
Technical Support Center: Overcoming Solubility Challenges of 3,5-Diphenylpyridine in Synthetic Chemistry
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5-diphenylpyridine. The unique biphenyl substitution on the pyridine core imparts significant hydrophobicity, often leading to solubility challenges that can hinder reaction kinetics, reduce yields, and complicate purification processes. This guide is designed to provide you with in-depth technical advice, troubleshooting strategies, and practical protocols to effectively address and overcome these solubility issues in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in many common organic solvents?
A1: The poor solubility of this compound stems from its molecular structure. The two phenyl groups are large, non-polar, and rigid, leading to strong intermolecular π-π stacking and van der Waals forces in the solid state. These forces require a significant amount of energy to overcome, and many common solvents may not provide favorable enough solute-solvent interactions to effectively dissolve the molecule. While the nitrogen atom in the pyridine ring adds some polarity, the overall character of the molecule is dominated by the hydrophobic phenyl substituents.
Q2: I'm observing incomplete conversion in my reaction involving this compound, even with extended reaction times. Could this be a solubility issue?
A2: Yes, incomplete conversion is a classic symptom of poor substrate solubility. If this compound is not fully dissolved in the reaction mixture, its effective concentration in the solution phase is low, leading to slow reaction rates. The undissolved solid has a very limited surface area available for reaction, which can cause the reaction to stall or proceed very slowly. This is a common issue in heterogeneous reaction mixtures.[1]
Q3: My reaction seems to work at a small scale, but I'm having trouble with reproducibility and yield when scaling up. Is solubility a likely culprit?
A3: Absolutely. Solubility issues are often exacerbated during scale-up. At a small scale, it might be easier to achieve a seemingly homogeneous solution, or the impact of a small amount of undissolved solid might be less pronounced. However, as you increase the scale, mass transfer limitations become more significant, and achieving and maintaining a homogeneous solution becomes more challenging. This can lead to inconsistent results and lower yields.
Q4: What is the first and simplest thing I should try to improve the solubility of this compound for my reaction?
A4: The most straightforward initial approach is to perform a systematic solvent screening. The principle of "like dissolves like" is a good starting point. Given the aromatic nature of this compound, solvents with similar characteristics, such as toluene or dioxane, might be more effective than highly polar or non-polar aliphatic solvents. It is highly recommended to experimentally determine the solubility in a range of solvents at your intended reaction temperature.
Troubleshooting Guides: A Deeper Dive
This section provides a more detailed, question-and-answer-based approach to troubleshooting common solubility-related problems encountered when working with this compound.
Scenario 1: My this compound starting material is not dissolving in the chosen reaction solvent.
Question: I've chosen a standard solvent for my Suzuki coupling (e.g., Toluene/Water), but my this compound derivative won't dissolve. What should I do?
Answer: This is a very common challenge. Here’s a systematic approach to address this:
-
Elevate the Temperature: The solubility of most organic solids increases with temperature. Cautiously increasing the reaction temperature while monitoring for any potential degradation of your starting materials or catalyst can be a simple and effective solution.
-
Employ a Co-solvent: If a single solvent isn't effective, a co-solvent system can be used to fine-tune the polarity of the reaction medium. For instance, in a Suzuki coupling, if your this compound is soluble in an aprotic polar solvent like DMF or DMSO, you can use it as a co-solvent with a less polar solvent like toluene. Be mindful that the choice of co-solvent can also influence the reaction mechanism and catalyst stability.[2]
-
Consider Alternative High-Boiling Point Solvents: Solvents like dioxane, DMF, DMSO, or NMP have higher boiling points and often possess better solvating power for large, aromatic molecules. However, be aware of their potential reactivity and the increased difficulty of removal during workup.
-
Physical Dissolution Aids: The use of a bath sonicator can help break down solid aggregates and increase the surface area, facilitating dissolution.[3][4] This is a non-invasive technique that can be applied to the reaction mixture.
Data-Driven Decision Making: Solubility Screening
Given the scarcity of published quantitative solubility data for this compound, an empirical approach is essential. The following table provides a qualitative guide to expected solubility based on solvent properties.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate to Good | "Like dissolves like" principle; favorable π-π interactions. |
| Ethers | THF, Dioxane, DME | Moderate | Moderate polarity and ability to solvate the pyridine nitrogen. |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Good to Excellent | High polarity and dipole moment can overcome intermolecular forces. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Polarity is suitable, but hydrogen bonding capability may not be as effective for the large hydrophobic structure. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Good solvating power for many organics, but lower boiling points may limit their use in reactions requiring heat. |
| Non-polar Aliphatic | Hexane, Heptane | Poor | Lacks the polarity and aromatic character to effectively solvate this compound. |
| Water | - | Very Poor | Highly hydrophobic nature of the diphenyl groups prevents dissolution in water.[5][6] |
Advanced Solubilization Strategies
When conventional methods are insufficient, consider these advanced techniques:
Deep Eutectic Solvents (DESs)
Question: I've heard about "green solvents" like Deep Eutectic Solvents. Can they be useful for my reaction with this compound?
Answer: Yes, DESs are an excellent option to explore. They are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components.
-
Why they work: DESs can be tailored to have specific polarities and can be excellent solvents for a wide range of organic compounds, including poorly soluble ones. They can be prepared from inexpensive and biodegradable components.
-
How to use them: A common DES is formed from choline chloride and urea. You can use the DES as the reaction solvent itself. They have been successfully used in various organic reactions, including those involving pyridine derivatives.
Micellar Catalysis using Surfactants
Question: My reaction involves both a hydrophobic substrate (this compound) and a water-soluble reagent. How can I bring them together?
Answer: Micellar catalysis is an ideal solution for this scenario.
-
The Principle: Surfactants, above their critical micelle concentration (CMC), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can be partitioned into the hydrophobic core, while the water-soluble reagent remains in the aqueous phase. The reaction then occurs at the interface of the micelle.
-
Choosing a Surfactant: Non-ionic surfactants like Tween® or Triton™ are often good starting points as they are less likely to interfere with catalytic cycles compared to ionic surfactants.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Toluene, Dioxane, DMF, DMSO, Ethanol, Acetonitrile, DCM)
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
HPLC or GC for quantitative analysis (optional)
Procedure:
-
Qualitative Assessment:
-
To a series of labeled vials, add approximately 10 mg of this compound.
-
Add 1 mL of each solvent to the respective vials.
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Visually inspect for complete dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
For partially soluble or insoluble samples, gently heat the vials (e.g., to 50 °C and then 80 °C) and observe any changes in solubility.
-
-
Quantitative Assessment (Isothermal Shake-Flask Method):
-
Add an excess of solid this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC or GC method.
-
Protocol 2: Troubleshooting a Sluggish Suzuki Coupling of a 3,5-Disubstituted Pyridine
Objective: To provide a systematic approach to improving the yield of a Suzuki coupling where the pyridine substrate has poor solubility.
Workflow:
Caption: A decision-making workflow for troubleshooting a low-yielding Suzuki coupling reaction with a poorly soluble this compound derivative.
References
- Liu, Y., & Kuo, C. (1997). Environmental behavior of pyridine and its derivatives.
- Lide, D. R., & Milne, G. W. A. (Eds.). (1996). Properties of organic compounds on CD-ROM. CRC press.
- Technical Support Center: Accelerating Sluggish Suzuki Couplings. (2025). BenchChem.
- Pyridine. (n.d.). chemeurope.com.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit.
- Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry.
- How can I solve my problem with Suzuki coupling? (2014, December 23).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
- Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
- Approaches to the Heck reaction on challenging substrates. (n.d.).
- Optimization of reaction conditions. (n.d.).
- solubility of 3,5-Dichloropyridine in organic solvents. (n.d.). BenchChem.
- Pyridine. (n.d.). Wikipedia.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Developing Ligands for Palladium (II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 44(8), 635-647.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Strategies for sustainable palladium catalysis. (n.d.).
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A simple, general, and efficient method for the Heck reaction. Organic letters, 9(23), 4761-4763.
- Miller, D. J., Hawthorne, S. B., & Gizir, A. M. (1998). Method for Determining the Solubilities of Hydrophobic Organics in Subcritical Water. Analytical chemistry, 70(8), 1618-1621.
- de Lacerda, L. S. M., da Silva, A. C. M., & de Souza, R. O. M. A. (2021). Enantioselective Heck-Matsuda Reactions: From Curiosity to a Game-Changing Methodology. The Chemical Record, 21(10), 2688-2701.
- Representation of substituted pyridines. (n.d.).
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2025, August 8).
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). Industrial & Engineering Chemistry Research.
- solubility d
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
- An In-depth Technical Guide to the Solubility of Phenyl(pyridin-2-yl)methanol in Organic Solvents. (n.d.). BenchChem.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
Sources
Technical Support Center: Navigating the Challenges of Diphenylpyridine Scale-Up Production
Welcome to the Technical Support Center for the scale-up production of diphenylpyridines. This guide is designed for researchers, chemists, and drug development professionals who are transitioning diphenylpyridine synthesis from the laboratory bench to pilot or manufacturing scale. We understand that scaling up is not merely about using larger flasks; it involves complex challenges in reaction kinetics, thermodynamics, purification, and safety.[1][2]
This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Synthesis and Reaction Scale-Up
Scaling a chemical reaction introduces non-linear challenges where variables like heat transfer, mixing efficiency, and reaction kinetics behave differently than at the bench scale.[1][2] This section addresses common hurdles encountered during the scale-up of diphenylpyridine synthesis.
FAQ 1: My reaction yield drops significantly upon scale-up. What are the likely causes?
A drop in yield during scale-up is a frequent and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations.
-
Causality Explained: In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to maintain uniform temperature and efficient mixing.[1][2] This can lead to the formation of "hot spots" where reagents or intermediates decompose, or "dead zones" where mixing is poor, resulting in incomplete reactions. These thermal gradients and inefficient mixing can amplify minor side reactions that were negligible at the lab scale, consuming starting materials and generating impurities.[2]
-
Troubleshooting Steps:
-
Re-evaluate Mixing Dynamics: A magnetic stir bar's efficiency does not scale. Ensure your reactor's mechanical stirrer (impeller type, position, and speed) is appropriate for the vessel geometry and reaction viscosity.
-
Improve Heat Transfer: Use a jacketed reactor with a reliable heating/cooling system. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.[3]
-
Perform Calorimetry Studies: Before scaling, use reaction calorimetry to understand the reaction's thermal profile (heat of reaction, onset temperature). This data is critical for designing a safe and efficient cooling strategy and calculating the Maximum Temperature of Synthesis Reaction (MTSR) in a worst-case scenario.[3][4][5]
-
Experimental Protocol: Basic Reaction Calorimetry Setup
This protocol outlines a simplified approach to estimate reaction exothermicity, crucial for safe scale-up.
-
Setup: Place a well-insulated reaction vessel (e.g., a Dewar flask) on a stir plate with a thermocouple submerged in the reaction mixture.
-
Execution: Run the reaction at the intended scale-up concentration. Add the limiting reagent portion-wise or via a syringe pump.
-
Monitoring: Record the temperature change (ΔT) after each addition and over the entire reaction time.
-
Analysis: A rapid, significant temperature increase indicates a highly exothermic process that requires careful management during scale-up. This data helps in assessing if the plant's cooling capacity will be sufficient to keep the reaction isothermal.[3]
Diagram: Troubleshooting Yield Loss in Scale-Up
Caption: Decision workflow for diagnosing yield loss during reaction scale-up.
Section 2: Purification, Isolation, and Impurity Control
Purification is often the bottleneck in scale-up production. Methods that are straightforward in the lab, like column chromatography, can become impractical and costly at larger scales.[6] Crystallization becomes the preferred method for purification.[7]
FAQ 2: I am struggling to crystallize my diphenylpyridine product at scale. What should I try?
Crystallization is governed by thermodynamics (solubility) and kinetics (nucleation and growth). Scale-up issues often arise from changes in cooling rates and mixing, which affect these parameters.
-
Causality Explained: Slower, uncontrolled cooling in large vessels can lead to the formation of oils or amorphous solids instead of well-defined crystals. Impurities that were previously removed by chromatography might now inhibit crystal formation. The choice of solvent is paramount; it must not only dissolve the compound at a high temperature but also allow for low solubility upon cooling, while keeping impurities in the mother liquor.[7]
-
Troubleshooting Steps:
-
Solvent System Screening: The ideal solvent should be cheap, non-toxic, have a suitable boiling range, and allow the product to crystallize while retaining impurities.[7] Screen a variety of solvents and solvent/anti-solvent mixtures (e.g., Ethanol/water, Toluene/heptane) in parallel at a small scale.
-
Control Cooling Profile: Implement a programmed, gradual cooling ramp rather than simply letting the reactor cool at its own rate. A slower cool often yields larger, purer crystals.
-
Seeding: Introduce a small quantity of pure crystalline material at the point of supersaturation to encourage nucleation and control crystal size.
-
Consider Anti-Solvent Addition: Adding an anti-solvent (in which the product is insoluble) to a solution of the product can be a more controllable method of inducing crystallization than cooling.
-
Table: Common Solvents for Crystallization in Scale-Up
| Solvent Class | Preferred for Scale-Up | Rationale & Considerations | Source |
| Alcohols | Ethanol, Isopropanol | Good solubilizing power, miscible with water (good for anti-solvent systems), low toxicity. | [7] |
| Esters | Isopropyl Acetate | Preferred over ethyl acetate due to higher flash point and better stability. | [7] |
| Ketones | Methyl Ethyl Ketone (MEK) | Preferred over acetone for its higher boiling point, providing a greater safety margin. | [7] |
| Aromatics | Toluene | Robust solvent with good properties, often used as a substitute for chlorinated solvents. | [7] |
| Alkanes | Heptane, Hexane | Often used as anti-solvents due to their low solubilizing power. | [7] |
FAQ 3: My final product is contaminated with residual palladium catalyst. How can I remove it to meet regulatory limits (e.g., <10 ppm)?
Residual palladium from cross-coupling reactions (like Suzuki or Stille) is a common and critical issue, as heavy metal contamination is strictly regulated in pharmaceuticals.
-
Causality Explained: The choice of removal method depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the properties of your diphenylpyridine product. Simple filtration is often insufficient for homogeneously dissolved catalysts.
-
Troubleshooting & Optimization:
-
Activated Carbon: This is a cost-effective first-line treatment. However, it can sometimes lead to product loss through non-specific adsorption.[8] Tip: Wash the carbon cake with fresh solvent after filtration to recover adsorbed product.[8]
-
Metal Scavengers: Silica- or polymer-based scavengers with functional groups (e.g., thiols, amines) that chelate palladium are highly effective.[8] They are more selective than carbon but also more expensive. Tip: The scavenger's efficiency can be dependent on solvent, temperature, and pH. Increasing temperature can improve kinetics.[8]
-
Aqueous Extraction: Washing the organic solution with an aqueous solution of a chelating agent (e.g., EDTA, thiourea) can extract the metal into the aqueous phase.
-
Crystallization: Carefully selecting a solvent system can sometimes cause the product to crystallize out, leaving the majority of the palladium impurities behind in the mother liquor.[9]
-
Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude diphenylpyridine in a suitable organic solvent (e.g., Toluene, THF).
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 5-10 equivalents relative to the palladium content).
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 45-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Analysis: Wash the scavenger with fresh solvent.[8] Combine the filtrates and concentrate. Analyze a sample for residual palladium using ICP-MS to confirm it meets the required specification.
Section 3: Process Safety Considerations
Process safety is not an afterthought; it is integral to successful scale-up. A thermal runaway reaction can have catastrophic consequences.[4]
FAQ 4: How do I assess the thermal risk of my diphenylpyridine synthesis before scaling up?
A thorough hazard assessment is mandatory before any scale-up operation.[4][10]
-
Causality Explained: Exothermic reactions that are easily managed in a small flask can generate heat faster than it can be removed in a large reactor, leading to a rapid increase in temperature and pressure—a thermal runaway.[3][4] You must understand the thermal stability of all reactants, intermediates, and the final product.
-
Hazard Assessment Workflow:
-
Preliminary Assessment: Determine the thermal stability of all individual components (reactants, solvents, products) using techniques like Differential Scanning Calorimetry (DSC). This identifies decomposition temperatures.[4]
-
Reaction Calorimetry: As mentioned in Section 1, measure the heat evolved during the desired reaction to calculate the required cooling capacity of your plant equipment.[3]
-
Adiabatic Calorimetry: For high-risk reactions, use advanced techniques like Accelerating Rate Calorimetry (ARC) to simulate a worst-case "cooling failure" scenario. This provides critical data on the time to maximum rate and the maximum temperature and pressure that could be reached, which is essential for designing emergency relief systems.[4]
-
Diagram: Process Safety Assessment Workflow
Caption: A stepwise workflow for assessing thermal hazards during scale-up.
References
- Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research, 13(12).
- De, S., et al. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- CatSci Ltd. (n.d.). Technical Piece SOLVENTS IN SCALE-UP.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- Marciniec, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(6), 477-484.
- MDPI. (2019, February 20). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine.
- Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-839.
- Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. helgroup.com [helgroup.com]
- 4. fauske.com [fauske.com]
- 5. helgroup.com [helgroup.com]
- 6. Scale up synthesis [chemdiv.com]
- 7. catsci.com [catsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Diphenylpyridine Synthesis
Welcome to the technical support center for the synthesis of 3,5-diphenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important chemical scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
Overview of this compound Synthesis
The synthesis of this compound can be approached through several synthetic routes, with the most common being variations of pyridine synthesis reactions such as the Kröhnke and Chichibabin methods, as well as cross-coupling reactions like the Suzuki-Miyaura coupling. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. This guide will focus on troubleshooting common issues encountered in these synthetic pathways.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Formation
Question: My reaction has resulted in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation is a common issue that can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. A systematic approach is crucial to pinpoint the problem.
Possible Cause 1: Purity of Starting Materials
The purity of your starting materials is paramount for a successful reaction. Impurities can interfere with the reaction mechanism, poison the catalyst, or lead to the formation of side products.
-
Troubleshooting Steps:
-
Verify Starting Material Integrity: Ensure the purity of your starting materials, such as chalcones, α-pyridinium methyl ketone salts, or aryl halides and boronic acids, through techniques like NMR or melting point analysis.[1]
-
Purify if Necessary: If impurities are detected, purify the starting materials before use. Recrystallization is a common and effective method for solid compounds, while distillation or column chromatography can be used for liquids.[1]
-
Possible Cause 2: Inactive Catalyst or Reagents
For reactions involving catalysts, such as Suzuki-Miyaura couplings, the activity of the catalyst is critical. Similarly, other reagents can degrade over time.
-
Troubleshooting Steps:
-
Test Catalyst Activity: If you suspect your palladium catalyst is inactive, you can test it with a reliable, high-yielding reaction, such as the coupling of bromobenzene with phenylboronic acid.[2]
-
Check Reagent Quality: Boronic acids, in particular, can be prone to degradation.[2] Store them under appropriate conditions (cool, dry, and dark) and consider using a fresh batch if degradation is suspected.
-
Ensure Anhydrous Conditions: For many of these reactions, especially those involving organometallic reagents, the presence of water can be detrimental. Ensure all glassware is oven-dried and use anhydrous solvents.[3]
-
Possible Cause 3: Suboptimal Reaction Conditions
The reaction temperature, time, and solvent can significantly impact the yield.
-
Troubleshooting Steps:
-
Temperature Optimization: The optimal temperature can be substrate-dependent. It is advisable to screen a range of temperatures to find the ideal condition for your specific reaction. For instance, Kröhnke synthesis is typically conducted between 120-140 °C.[4]
-
Reaction Time Monitoring: Prolonged reaction times can sometimes lead to product decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time to stop the reaction.[1][5]
-
Solvent Selection: The choice of solvent can influence reactant solubility and reaction kinetics. For Suzuki couplings, aprotic polar solvents like 1,4-dioxane or DMF, often with water, are common.[2] For Kröhnke synthesis, glacial acetic acid is frequently used.[1] A solvent screen may be necessary to find the best option.[5]
-
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart for diagnosing the cause of low yield.
Formation of Impurities and Side Products
Question: My reaction produces the desired product, but it is contaminated with significant amounts of impurities. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a common challenge in pyridine synthesis. Understanding the potential side reactions for your chosen synthetic route is key to minimizing their formation.
Common Side Reactions in Pyridine Synthesis:
-
Incomplete Cyclization or Aromatization: In reactions like the Kröhnke synthesis, the intermediate 1,5-dicarbonyl compound may not fully cyclize and aromatize, leading to dihydropyridine or other intermediates as impurities.
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): A common side reaction in Suzuki couplings is the formation of biphenyl from the homocoupling of phenylboronic acid.
-
Protodeborylation (Suzuki-Miyaura): This side reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of benzene from phenylboronic acid.[2]
-
Polymerization: Under certain conditions, especially at high temperatures, starting materials or the product can polymerize, leading to tarry residues.[3]
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes lead to side product formation.
-
Catalyst and Ligand Choice (for Suzuki-Miyaura): The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates, catalyst systems that promote rapid oxidative addition are preferred. Buchwald ligands can be effective for challenging couplings.[2] Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling.[2]
-
Anhydrous and Inert Conditions: As mentioned previously, minimizing water and oxygen is critical to prevent side reactions like protodeborylation and catalyst deactivation.[2][3]
-
Temperature Control: Avoid excessively high temperatures that can promote polymerization and other decomposition pathways.
Purification Challenges
Question: I have synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?
Answer: The purification of this compound can sometimes be challenging due to the presence of structurally similar impurities.
-
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid this compound. A suitable solvent or solvent system (e.g., ethanol, ethanol/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: Flash column chromatography on silica gel is a versatile method for separating the product from impurities. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[6]
-
Washing: After the reaction, washing the crude product with water and a small amount of a cold organic solvent (like ethanol) can help remove inorganic salts and some organic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods include the Kröhnke pyridine synthesis, which involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[4][7] Another prevalent method is the Suzuki-Miyaura cross-coupling reaction, typically coupling 3,5-dihalopyridine with phenylboronic acid in the presence of a palladium catalyst.[8][9] The Chichibabin pyridine synthesis, a condensation reaction of carbonyl compounds with ammonia, can also be used, although it may suffer from lower yields.[10][11][12]
Q2: What is the role of ammonium acetate in the Kröhnke pyridine synthesis?
A2: Ammonium acetate serves as the nitrogen source for the formation of the pyridine ring. It provides the ammonia required for the cyclization step with the 1,5-dicarbonyl intermediate that is formed from the Michael addition of the initial reactants.[4][13]
Q3: How can I prepare the chalcone precursor for the Kröhnke synthesis?
A3: Chalcones (α,β-unsaturated ketones) are typically synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between an appropriate acetophenone and a benzaldehyde.[14]
Q4: What are the key parameters to optimize in a Suzuki-Miyaura coupling for this synthesis?
A4: The critical parameters to optimize for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The reactivity of the aryl halide (I > Br > Cl) will also significantly influence the reaction conditions required.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources. Some of the reagents and catalysts may be toxic or corrosive, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
General Protocol for Kröhnke Pyridine Synthesis of this compound
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1.0 mmol, 1 equiv.), the α,β-unsaturated carbonyl compound (chalcone) (1.0 mmol, 1 equiv.), and ammonium acetate (10.0 mmol, 10 equiv.).
-
Solvent Addition: Add glacial acetic acid (10 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
General Protocol for Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add 3,5-dibromopyridine (1.0 mmol, 1 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism: Kröhnke Pyridine Synthesis
Caption: A simplified mechanism of the Kröhnke pyridine synthesis.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Solvent | Typical Temp. (°C) | Reported Yields |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, Chalcone | Ammonium Acetate | Glacial Acetic Acid | 120-140 | Moderate to High (>60%)[1] |
| Suzuki-Miyaura | 3,5-Dihalopyridine, Phenylboronic Acid | Palladium Catalyst, Base | Dioxane/Water, DMF | 80-100 | High |
| Chichibabin Synthesis | Carbonyl compounds | Ammonia | None (gas phase) | 350-500 | Generally Low (~30%)[12] |
References
- Mechanism of the Kröhnke pyridine synthesis. - ResearchGate.
- Kröhnke pyridine synthesis - Wikipedia.
- Kröhnke synthesis of pyridine - Química Organica.org.
- Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry.
- Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. | Request PDF - ResearchGate.
- Mechanism of the Kröhnke pyridine synthesis.[16] - ResearchGate.
- Chichibabin Pyridine Synthesis.
- Chichibabin pyridine synthesis - Wikipedia.
- Hantzsch pyridine synthesis - Wikipedia.
- Chichibabin pyridine synthesis - Chemistry Notes.
- (PDF) Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions - ResearchGate.
- Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions - arXiv.
- Pyridine - Wikipedia.
- On the formation of pyridine in the interstellar medium - RSC Publishing.
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry.
- Chichibabin Pyridine Synthesis - ResearchGate.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson.
- SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE.
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity.
- Pyridine Synthesis: Cliff Notes - Baran Lab.
- Synthesis and Characterization of Some New Heterocyclic Compounds From Chalcone Derivatives.
- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC.
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - MDPI.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Scheme (1). Synthesis of Pyridine incorporated chalcone derivatives. - ResearchGate.
- Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. | Semantic Scholar.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine - DigitalCommons@TMC.
- CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents.
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
- Optimization reaction conditions for the synthesis of Pydip derivatives. - ResearchGate.
- Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Chichibabin Pyridine Synthesis [drugfuture.com]
- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. science2016.lp.edu.ua [science2016.lp.edu.ua]
removing palladium catalyst from 3,5-Diphenylpyridine product
Technical Support Center: Palladium Catalyst Removal
Topic: Efficient Removal of Palladium Catalyst from 3,5-Diphenylpyridine Product
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with residual palladium in their synthesis of this compound, a common scaffold in medicinal chemistry. Synthesized typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the final product can be contaminated with palladium residues.[1][2] These residues can interfere with downstream biological assays and are strictly regulated in active pharmaceutical ingredients (APIs).[3]
This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the required purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
Palladium is a heavy metal with known toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in drug products.[4] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[4][5] For a standard 10g daily dose, this translates to a concentration limit of 10 parts per million (ppm).[6] Beyond regulatory compliance, residual palladium can catalyze unintended side reactions or interfere with biological screening assays, leading to false positives or negatives.[3]
Q2: I've filtered my reaction mixture through Celite®, but the product is still gray and high in palladium. Why?
This is a common issue. Filtration through a pad of Celite is effective at removing heterogeneous palladium, such as palladium on carbon (Pd/C) or metallic palladium black that has precipitated.[7][8] However, Suzuki and other cross-coupling reactions often involve homogeneous palladium complexes that are soluble in the reaction medium. Furthermore, the catalyst can decompose into highly dispersed, colloidal palladium nanoparticles that are too small to be trapped by standard filtration methods.[7][9] The persistent gray or black color is indicative of these fine Pd(0) particles, which require more advanced removal techniques.
Q3: What are the main strategies for removing soluble or colloidal palladium?
There are three primary strategies, often used in combination:
-
Adsorption (Scavenging): This is the most widely used method. It involves adding a material with a high affinity for palladium to the solution. These "scavengers" bind the metal, and the resulting complex is then removed by filtration. Common scavengers include activated carbon and functionalized silica or polymers.[4][10]
-
Crystallization: A well-executed crystallization can be highly effective. The goal is to have the this compound product crystallize out of solution, leaving the palladium impurities behind in the mother liquor.[4][10] The efficiency can be enhanced by adding a competing ligand (e.g., N-acetylcysteine) to keep the palladium soluble.[10]
-
Extraction: Performing an aqueous wash with a solution containing a chelating agent (like EDTA or thiourea) can sometimes extract palladium salts into the aqueous phase. This is generally less effective for zerovalent palladium (Pd(0)).
Q4: How do I choose between activated carbon and a specialized scavenger?
The choice depends on cost, selectivity, and the nature of your product.
-
Activated Carbon: It is inexpensive and effective at adsorbing a range of palladium species.[4] However, its primary drawback is a lack of selectivity. It can adsorb your this compound product, leading to significant yield loss.[4][11]
-
Specialized Scavengers: These are materials (often silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[10][12] They are much more selective than carbon, resulting in lower product loss. While more expensive upfront, they can be more cost-effective when considering the value of the final product.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Product has a persistent gray/black color after initial workup.
-
Symptom: The isolated solid product is off-white, gray, or black, even after filtration.
-
Causality: This indicates the presence of finely dispersed, colloidal Pd(0). These particles are often stabilized by ligands or the product itself and are too small to be removed by simple filtration.
-
Troubleshooting Steps:
-
Re-dissolve and Treat with a Scavenger: Dissolve the crude product in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add Activated Carbon or a Scavenger: Add a scavenger known to be effective for Pd(0). See the table below for options.
-
Heat and Stir: Gently heat the mixture (e.g., 40-50 °C) and stir for several hours (2-24 h) to allow for complete adsorption.
-
Filter Hot: Filter the hot solution through a fresh, tightly packed Celite pad to remove the scavenger-palladium complex. The filtrate should be colorless.
-
Concentrate and Analyze: Remove the solvent and analyze the product for residual palladium via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Issue 2: Palladium levels remain high (>100 ppm) after scavenger treatment.
-
Symptom: ICP-MS analysis shows unacceptable palladium levels despite using a scavenger.
-
Causality: This can be due to several factors: incorrect scavenger choice for the palladium's oxidation state, insufficient scavenger amount, or inadequate reaction time/temperature. Thiol-based scavengers, for example, are generally more effective for Pd(II), whereas other types may be better for Pd(0).[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient palladium scavenging.
Issue 3: Significant product loss during purification.
-
Symptom: Final yield of this compound is low after palladium removal.
-
Causality: This is a classic problem when using non-selective adsorbents like activated carbon, which can bind your product.[4] It can also occur if your product co-precipitates with the scavenger or is highly soluble in the crystallization mother liquor.
-
Troubleshooting Steps:
-
Reduce Carbon Amount: If using activated carbon, reduce the amount to the minimum effective level (start with 5 wt% relative to the product).
-
Switch to a Selective Scavenger: Change to a functionalized silica scavenger that has a lower affinity for your non-polar aromatic product.
-
Optimize Crystallization: If using crystallization, perform a solvent screen to find a system where your product has high solubility at elevated temperatures but poor solubility at room temperature, while impurities remain dissolved.
-
Wash the Filter Cake: After filtering off the scavenger, wash the filter cake thoroughly with fresh, hot solvent to recover any adsorbed product. Combine this wash with the main filtrate.[4]
-
Section 3: Standard Operating Protocols
These protocols provide a starting point for palladium removal. Optimization may be required for your specific conditions.
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.[4]
-
Treatment: Add 5-10 wt% of activated carbon (relative to the mass of your crude product).
-
Adsorption: Heat the suspension to 40-60 °C and stir vigorously for 2-4 hours.
-
Filtration: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel. Pre-wet the pad with the solvent.[7] Filter the hot mixture through the Celite pad.
-
Washing: Wash the Celite pad with an additional portion of hot solvent to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample for ICP-MS analysis to quantify residual palladium.
Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., THF, DCM).[4]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents based on the initial palladium loading).
-
Scavenging: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours. The optimal time should be determined by monitoring the palladium concentration.
-
Filtration: Filter the mixture to remove the silica scavenger. A simple cotton plug or filter paper is usually sufficient.
-
Washing: Wash the collected silica with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content.
Section 4: Method Selection Guide
Choosing the right purification strategy from the outset can save significant time and resources. The following table and decision tree provide guidance.
Table 1: Comparison of Common Palladium Removal Methods
| Method | Selectivity | Cost | Scalability | Pros | Cons |
| Activated Carbon | Low | Low | High | Widely applicable, removes many Pd species.[4] | Low selectivity can lead to high product loss.[4][11] |
| Functionalized Scavengers | High | Medium-High | High | High selectivity, minimal product loss, very effective.[10][12] | Higher initial cost, may require screening to find the best one. |
| Crystallization | Variable | Low | High | Can be very effective and economical at scale. | Success is highly dependent on the product's properties; may require extensive solvent screening. |
| Column Chromatography | High | High | Low | Very effective at lab scale for high purity. | Generates significant solvent waste, not ideal for large scale.[3][11] |
Decision Tree for Palladium Removal Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usp.org [usp.org]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arborassays.com [arborassays.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3,5-Diphenylpyridine
Welcome to the technical support center for the crystallization of 3,5-diphenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity crystalline this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound fails to crystallize from solution upon cooling.
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What's going wrong?
Answer: This is a common issue that typically points to one of a few root causes: the solution is not sufficiently supersaturated, the chosen solvent is inappropriate, or nucleation has been inhibited.
-
Causality of the Problem: For crystallization to occur, the concentration of this compound in the cold solvent must exceed its solubility limit, creating a supersaturated solution. If the compound is too soluble in the chosen solvent even at low temperatures, or if too much solvent was used, the solution will not become supersaturated upon cooling and crystals will not form.[1]
-
Troubleshooting Workflow:
dot graph TD { A[Start: No Crystals Formed] --> B{Is the solution clear or cloudy?}; B -->|Clear| C{Induce Nucleation}; B -->|Cloudy| D{Solution is likely supersaturated but nucleation is inhibited}; C --> E[1. Scratch the inner surface of the flask with a glass rod]; E --> F[2. Add a seed crystal of pure this compound]; F --> G[3. Reduce the temperature further with an ice bath]; D --> E; G --> H{Crystals Formed?}; H -->|Yes| I[Proceed to crystal collection]; H -->|No| J{Reduce Solvent Volume}; J --> K[Gently heat the solution to evaporate some solvent]; K --> L[Allow to cool again]; L --> H; I --> M[End]; }
Caption: Troubleshooting logic for lack of crystal formation.
-
Detailed Protocol to Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[2]
-
Solvent Evaporation: A simple trick is to dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.
-
Reduce Solvent Volume: If nucleation techniques fail, it's likely your solution is not supersaturated. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[1] Then, allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution too quickly, trapping impurities.
-
Issue 2: An oil has formed instead of crystals.
Question: Upon cooling my solution of this compound, it separated into a viscous liquid or oil, not the solid crystals I was expecting. What should I do?
Answer: "Oiling out" is a phenomenon where the solute comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase. For this compound, with a melting point of 193-194 °C, this is more likely due to the presence of impurities that depress the melting point of the mixture or a very high concentration of the solute.[1]
-
Causality of the Problem: The presence of impurities can significantly lower the melting point of a compound. If the solution becomes supersaturated at a temperature that is above the melting point of the impure mixture, the compound will separate as a liquid. Alternatively, if the cooling is too rapid, the high concentration of the solute does not have time to organize into a crystal lattice and separates as a disordered, supercooled liquid.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the saturation temperature.[1]
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature overnight. This gives the molecules more time to orient themselves into a crystal lattice.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or one in which this compound is slightly less soluble at higher temperatures may be required. Consider using a mixed solvent system.
-
Issue 3: The resulting crystals are very small, like a powder, or the yield is very low.
Question: I managed to get crystals, but they are extremely fine, almost like a powder. Separately, on another attempt, my final yield was less than 50%. What causes these issues?
Answer: The formation of very small crystals is often due to rapid cooling, while a low yield can be caused by using too much solvent or premature filtration.
-
Causality of Small Crystals: When a solution is cooled too quickly, a large number of nucleation sites form simultaneously, leading to the growth of many small crystals rather than a few large ones. Rapid crystallization can also trap impurities.[1]
-
Causality of Low Yield: A low yield is often a result of using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[1] Another possibility is filtering the crystals while the solution is still warm, as the compound will have a higher solubility at elevated temperatures.
-
Optimization Strategies:
| Issue | Probable Cause | Recommended Solution |
| Fine, Powdery Crystals | Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Solution was agitated during cooling. | Avoid disturbing the solution as it cools to allow for the formation of larger, more well-defined crystals. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. If the mother liquor is suspected to contain a large amount of product, a portion of the solvent can be evaporated and a second crop of crystals can be collected.[1] |
| Filtration was performed while the solution was still warm. | Ensure the solution has cooled completely (ideally in an ice bath for at least 30 minutes) before collecting the crystals by filtration. | |
| The compound has significant solubility in the cold solvent. | Choose a solvent in which the compound has lower solubility at cold temperatures. A mixed solvent system can be beneficial here. |
Experimental Protocols
Protocol 1: Solvent Screening for this compound Crystallization
Due to the limited public data on the solubility of this compound, an empirical approach to solvent selection is recommended.
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound when hot but not when cold.
Materials:
-
Crude this compound
-
A selection of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, and water)
-
Small test tubes
-
Heating apparatus (e.g., hot plate or sand bath)
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise, starting with about 0.5 mL.
-
Vortex each tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube while stirring. Add more solvent in small increments until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will show a significant amount of precipitate upon cooling.
-
For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (one in which it is soluble at room temperature) and then add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Then add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common mixed solvent systems for N-heterocycles include ethanol/water and hexane/ethyl acetate.[2][3]
Protocol 2: Standard Recrystallization of this compound
Objective: To purify crude this compound using a suitable solvent identified from the screening protocol.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask. Continue adding solvent until the compound just dissolves.
-
If the solution is colored, and the pure compound is known to be colorless or pale yellow, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely before determining their weight and melting point.
The Impact of Impurities
The presence of impurities can significantly affect the crystallization process of this compound. Structurally related impurities can be incorporated into the crystal lattice, disrupting crystal growth and affecting purity.[4] Other impurities may inhibit crystal nucleation altogether. If you are facing persistent issues with crystallization, it may be necessary to first purify the crude product by other means, such as column chromatography, to remove impurities that are hindering the crystallization process.
References
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of California, Irvine. (n.d.). Recrystallization, filtration and melting point.
- Levilain, G., & Févotte, G. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 25(11), 2470-2480.
Sources
stability of 3,5-Diphenylpyridine under different conditions
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of 3,5-Diphenylpyridine under diverse experimental conditions.
Introduction
This compound is a versatile heterocyclic compound with a rigid, planar structure that makes it a valuable scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have been explored for a range of biological activities, including as potential anticancer agents and DNA recognition molecules.[1] Given its importance, a thorough understanding of its stability under various experimental conditions is paramount to ensure the integrity of research data and the successful development of novel applications.
This guide provides in-depth technical support in a question-and-answer format, addressing common stability-related challenges encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[3] The solid form is generally stable at room temperature.[4][5] For long-term storage, refrigeration is recommended to minimize any potential for slow degradation.
Q2: Is this compound sensitive to air?
A2: While generally stable, prolonged exposure to air, especially at elevated temperatures, could potentially lead to gradual oxidation.[6] For reactions requiring strict anhydrous or oxygen-free conditions, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon).
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in a variety of common organic solvents. Due to its aromatic nature, it exhibits good solubility in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[7] Its solubility in polar protic solvents like ethanol and methanol is moderate, and it is sparingly soluble in water.
Troubleshooting Guide: Stability Under Specific Conditions
Acidic Conditions
Q4: My reaction involves acidic conditions. Is this compound stable?
A4: The pyridine nitrogen in this compound is basic and can be protonated under acidic conditions to form a pyridinium salt.[8] This protonation generally does not lead to the degradation of the core aromatic structure under mild acidic conditions. However, strongly acidic and high-temperature environments should be approached with caution as they could potentially promote side reactions or degradation.[3]
Troubleshooting Unexpected Side Products in Acidic Media:
-
Issue: Formation of unknown impurities detected by HPLC or TLC analysis.
-
Possible Cause: While the this compound core is robust, harsh acidic conditions (e.g., concentrated mineral acids, high temperatures) could lead to unforeseen reactions, potentially involving the phenyl substituents.
-
Recommendation:
-
Buffer the System: If the reaction chemistry allows, use a buffered acidic solution to maintain a specific pH and avoid excessively harsh conditions.
-
Lower the Temperature: Perform the reaction at the lowest effective temperature to minimize potential degradation.
-
Alternative Acid Catalysts: Consider using milder acid catalysts, such as solid-supported acids (e.g., Amberlyst 15), which can be easily removed and may offer better control over the reaction.[2]
-
Basic Conditions
Q5: I am running a reaction under basic conditions. What is the stability of this compound?
A5: this compound is generally stable under a wide range of basic conditions. The pyridine ring is electron-deficient and therefore not susceptible to nucleophilic attack by common bases. It is compatible with common inorganic bases like potassium carbonate and sodium hydroxide, as well as organic bases like triethylamine.[9] A procedure involving refluxing in 2M NaOH solution has been reported in the synthesis of a derivative, indicating its stability under these conditions.[10]
Troubleshooting Guide for Basic Conditions:
-
Issue: Observation of discoloration or minor impurities after prolonged exposure to a strong base at high temperatures.
-
Possible Cause: While the core structure is stable, extremely harsh basic conditions (e.g., molten hydroxides, super-bases) could potentially lead to reactions on the phenyl rings, although this is unlikely under typical synthetic conditions.
-
Recommendation:
-
Use the Mildest Effective Base: Select the weakest base that can effectively promote the desired reaction.
-
Inert Atmosphere: For reactions sensitive to air, ensure an inert atmosphere to prevent base-catalyzed oxidation.
-
Thermal Stability
Q6: At what temperature does this compound decompose?
A6: this compound is a thermally stable compound with a high melting point of 193-194 °C and a predicted boiling point of 395.6 °C.[5] Significant thermal decomposition is not expected under typical laboratory heating conditions (e.g., refluxing in common organic solvents). Studies on related pyridine derivatives suggest good thermal stability.[11]
Experimental Protocol: Thermal Stress Testing
To evaluate the thermal stability of this compound in your specific experimental matrix, a simple stress test can be performed:
-
Prepare a solution of this compound in the intended solvent.
-
Heat the solution at the desired reaction temperature for the intended duration.
-
Analyze the sample by a suitable analytical method (e.g., HPLC, GC-MS) at different time points to monitor for any degradation.[12]
-
Compare the results to a control sample kept at room temperature.
Oxidative Stability
Q7: How does this compound behave in the presence of oxidizing agents?
A7: The pyridine nitrogen can be oxidized to an N-oxide.[6] Strong oxidizing agents should be used with caution. The phenyl rings could also be susceptible to oxidation under harsh conditions. The oxidation of dihydropyridine derivatives to their corresponding pyridine forms is a common synthetic strategy, indicating the relative stability of the pyridine ring to certain oxidizing conditions.[4][13]
Troubleshooting Guide for Oxidative Reactions:
-
Issue: Formation of N-oxide or other oxidation byproducts.
-
Possible Cause: Use of strong or non-selective oxidizing agents.
-
Recommendation:
-
Controlled Oxidation: If oxidation is desired, use controlled and selective oxidizing agents. For N-oxide formation, reagents like m-CPBA are often employed.[14]
-
Avoid Excess Oxidant: Use a stoichiometric amount of the oxidizing agent to minimize over-oxidation and side reactions.
-
Protective Measures: If oxidation is undesirable, avoid exposure to strong oxidizing agents and consider performing reactions under an inert atmosphere.
-
Photolytic Stability
Q8: Is this compound sensitive to light?
Experimental Workflow: Assessing Photostability (ICH Q1B Guideline Adaptation)
This workflow helps determine the photostability of this compound.[16][18]
Sources
- 1. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. This compound CAS#: 92-07-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 [archive.aps.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of polydithioacetals towards enhanced interchain interactions and oxidative stability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. q1scientific.com [q1scientific.com]
Technical Support Center: A Researcher's Guide to the NMR Spectrum of 3,5-Diphenylpyridine
Welcome to the Technical Support Center for the NMR analysis of 3,5-Diphenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we will delve into the interpretation of its NMR spectrum, addressing common questions and troubleshooting potential issues you might encounter during your experimental work. Our focus is on providing not just data, but a deeper understanding of the underlying principles that govern the spectral features of this molecule.
Understanding the Molecule: this compound
This compound is a fascinating molecule featuring a central pyridine ring substituted at the 3 and 5 positions with phenyl groups. This symmetrical substitution pattern significantly influences its NMR spectrum, leading to a unique set of signals that, once understood, can serve as a clear fingerprint of the compound's identity and purity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when interpreting the NMR spectrum of this compound.
Question 1: What are the expected chemical shifts for the protons in the 1H NMR spectrum of this compound?
Answer: Due to the symmetry of the molecule, we expect to see a simplified 1H NMR spectrum. The protons on the central pyridine ring and the two equivalent phenyl rings will give rise to distinct signals.
-
Pyridine Ring Protons: The protons at the 2, 6, and 4 positions of the pyridine ring are in unique chemical environments. The protons at the 2 and 6 positions (H-2, H-6) are equivalent and will appear as a single signal, as will the proton at the 4 position (H-4). Protons on a pyridine ring are typically deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current.[1] Therefore, their signals are expected to appear downfield, generally in the range of 8.5-9.0 ppm for H-2/H-6 and 7.8-8.2 ppm for H-4.
-
Phenyl Ring Protons: The two phenyl rings are equivalent. Within each phenyl ring, the protons at the ortho (2', 6'), meta (3', 5'), and para (4') positions will have distinct chemical shifts. These typically appear in the aromatic region of 7.2-7.8 ppm. The integration of these signals will correspond to 4H (ortho), 4H (meta), and 2H (para), respectively.
Question 2: What are the expected multiplicities for the signals in the 1H NMR spectrum?
Answer: The splitting patterns (multiplicities) of the signals are governed by the number of neighboring protons (n+1 rule).
-
Pyridine Ring Protons:
-
The H-2 and H-6 protons are coupled to the H-4 proton (a meta-coupling, 4J), which is a weak coupling. They will likely appear as a doublet or a narrow triplet, depending on the resolution.
-
The H-4 proton is coupled to the two H-2 and H-6 protons and will appear as a triplet.
-
-
Phenyl Ring Protons:
-
The ortho-protons (H-2', H-6') will be coupled to the meta-protons and will likely appear as a doublet of doublets or a multiplet.
-
The meta-protons (H-3', H-5') will be coupled to both the ortho- and para-protons, resulting in a triplet or a multiplet.
-
The para-proton (H-4') will be coupled to the meta-protons and will appear as a triplet.
-
Question 3: What are the expected chemical shifts in the 13C NMR spectrum of this compound?
Answer: Similar to the 1H NMR, the 13C NMR spectrum will reflect the molecule's symmetry. Aromatic carbons typically resonate in the 120-150 ppm range.
-
Pyridine Ring Carbons: The carbons of the pyridine ring will be deshielded by the nitrogen atom. We expect distinct signals for C-2/C-6, C-3/C-5, and C-4. The carbons directly bonded to the nitrogen (C-2/C-6) will be the most deshielded.
-
Phenyl Ring Carbons: The two phenyl rings are equivalent. We expect four signals for the phenyl carbons: C-1' (the carbon attached to the pyridine ring), C-2'/C-6' (ortho), C-3'/C-5' (meta), and C-4' (para).
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 8.8 - 9.0 | d or br s | 148 - 152 |
| H-4 | 7.9 - 8.2 | t | 134 - 138 |
| H-2', H-6' (ortho) | 7.6 - 7.8 | m | 128 - 130 |
| H-3', H-5' (meta) | 7.4 - 7.6 | m | 129 - 131 |
| H-4' (para) | 7.3 - 7.5 | m | 127 - 129 |
| C-3, C-5 | - | - | 135 - 140 |
| C-1' | - | - | 138 - 142 |
Troubleshooting Guide
Even with a good understanding of the expected spectrum, experimental realities can sometimes present challenges. This section provides guidance on how to troubleshoot common issues.
Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
Problem: The signals for the phenyl ring protons are clustered together, making it difficult to assign them definitively.
Causality: The electronic environments of the ortho, meta, and para protons on the phenyl rings are very similar, leading to closely spaced chemical shifts.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY experiment will show correlations between coupled protons. This can help to identify which protons are adjacent to each other in the spin systems of the phenyl rings.
-
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can reveal all the protons within a spin system, which is useful for confirming the assignments of all protons belonging to the phenyl rings.
-
Issue 2: Ambiguous assignment of quaternary carbons in the ¹³C NMR spectrum.
Problem: It is difficult to distinguish between the signals for the substituted carbons (C-3/C-5 of the pyridine and C-1' of the phenyl rings).
Causality: Quaternary carbons do not have attached protons, so they do not show up in a DEPT-135 experiment and can have weak signals in a standard 13C NMR spectrum.
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from the assigned protons (e.g., H-2/H-6, H-4, H-2'/H-6'), you can definitively assign the quaternary carbons. For example, the H-2/H-6 protons should show a correlation to the C-1' of the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): While this experiment primarily correlates protons to their directly attached carbons, it is a crucial first step to confidently assign the protonated carbons, which then serve as starting points for interpreting the HMBC spectrum.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
To obtain a reliable NMR spectrum of this compound, follow this detailed protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. This is crucial for obtaining sharp lines and good resolution, especially for resolving the fine coupling in the aromatic region.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the entire expected chemical shift range (e.g., 0-12 ppm).
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
A larger number of scans will likely be necessary compared to the 1H spectrum due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the expected range for aromatic carbons (e.g., 100-160 ppm).
-
-
2D NMR Acquisition (if necessary):
-
If signal overlap or assignment ambiguity is an issue, perform COSY, HSQC, and HMBC experiments using standard pulse programs available on your spectrometer.
-
Visualizing Molecular Structure and NMR Relationships
To aid in the interpretation, the following diagram illustrates the structure of this compound with labeled atoms.
Sources
avoiding the formation of by-products in pyridine synthesis
A Guide to Minimizing By-Product Formation and Maximizing Yield
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and yield in their synthesis of pyridine and its derivatives. Pyridine rings are fundamental scaffolds in pharmaceuticals and agrochemicals, making their efficient and clean synthesis a critical endeavor.[1]
This document moves beyond standard protocols to address the common, yet often frustrating, issues of by-product formation. By understanding the mechanisms behind these side reactions, you can strategically modify your experimental parameters to favor the desired product. We will explore common pitfalls in major synthetic routes and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) by Synthesis Type
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for producing 1,4-dihydropyridines (1,4-DHPs), which are subsequently oxidized to pyridines.[2][3] While robust, it is prone to issues that can significantly impact yield and purity.
Q1: My Hantzsch reaction results in a low yield of the final pyridine product, and I see a persistent intermediate. What is happening?
A1: This is the most common issue in Hantzsch synthesis and almost always points to incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate.[4] The aromatization of the 1,4-DHP to the pyridine ring is the driving force of the final step, but it often requires a dedicated oxidizing agent.[2]
Causality & Troubleshooting:
-
Inefficient Oxidant: Classical oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be effective but may also be harsh, leading to side reactions or difficult workups.[2][4]
-
Solution:
-
Verify Stoichiometry: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. An excess may be required, but gross excess can lead to degradation.
-
Consider Milder Reagents: For sensitive substrates, milder conditions such as using iodine in refluxing methanol can be effective.[4]
-
Monitor Completion: The most crucial step is to monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS. You should see the spot corresponding to the 1,4-DHP intermediate disappear as the pyridine product spot appears. Do not begin workup until the oxidation is complete.
-
Q2: I'm performing an unsymmetrical Hantzsch synthesis, and my yield is split between the desired product and other unexpected compounds. How can I improve regioselectivity?
A2: When using different β-keto esters to create an unsymmetrical pyridine, the order of reagent addition is critical. A random mixture of all components can lead to the formation of undesired symmetrical pyridines and other side products like tricyclic pyrans.[4]
Causality & Troubleshooting:
-
Mechanism: The reaction proceeds through the formation of an enamine and a Knoevenagel condensation product. If all components are mixed at once, these intermediates can react non-selectively.
-
Solution: Employ a stepwise approach instead of a one-pot dump. It is often beneficial to pre-form either the enamine or the Knoevenagel condensation product before introducing the final components for the cyclization step.[4] This directed approach significantly reduces the formation of undesired isomers.
Q3: My reaction requires very long reflux times, and the overall yield is still poor. Are there ways to accelerate the Hantzsch synthesis and improve efficiency?
A3: Yes, traditional Hantzsch conditions (e.g., refluxing in ethanol) are often inefficient.[4] Modern methods can dramatically improve both reaction times and yields.
Causality & Troubleshooting:
-
Energy Input & Catalysis: Standard heating provides slow, inefficient energy transfer. Catalysts can lower the activation energy of key steps.
-
Solutions & Optimization:
-
Ultrasonic Irradiation: Using a catalytic amount of p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation has been shown to boost yields to over 90%.[2][4][5]
-
Solvent-Free Conditions: Using catalysts like γ-Al₂O₃ nanoparticles at elevated temperatures (e.g., 90°C) can also provide high yields (up to 95%) in shorter times.[4]
-
Microwave Synthesis: Microwave irradiation offers rapid, uniform heating, which can reduce reaction times from hours to minutes and improve yields.[6]
-
| Parameter | Conventional Method | Modern Alternative 1 | Modern Alternative 2 |
| Energy Source | Oil Bath / Heating Mantle | Ultrasonic Bath | Microwave Reactor |
| Catalyst | None / Acetic Acid | p-Toluenesulfonic Acid (PTSA) | γ-Al₂O₃ Nanoparticles |
| Solvent | Ethanol | Aqueous Micelles (SDS) | Solvent-Free |
| Typical Time | 6-24 hours | 1-3 hours | 5-15 minutes |
| Reported Yield | Often < 60% | > 90%[4] | Up to 95%[4] |
Section 2: The Bohlmann-Rahtz Pyridine Synthesis
This method constructs pyridines from an enamine and an ethynylketone, forming an aminodiene intermediate that undergoes cyclodehydration.[7] Its primary challenges are related to the stability of the intermediate and the conditions required for the final ring-closing step.
Q1: The final cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to product decomposition. How can I achieve cyclization under milder conditions?
A1: This is a well-documented drawback of the classical Bohlmann-Rahtz synthesis. The high heat is necessary to induce a critical E/Z isomerization of the aminodiene intermediate before it can cyclize.[8][9] Decomposition and polymerization are common by-products of this harsh heating.[5]
Causality & Troubleshooting:
-
Isomerization Barrier: The energy barrier for the required geometric isomerization of the double bond is high.
-
Solution: Acid Catalysis: The introduction of a catalyst can dramatically lower the temperature required for cyclodehydration.[8]
-
Brønsted Acids: Adding acetic acid to the reaction mixture can facilitate the isomerization and subsequent cyclization at significantly lower temperatures.[8]
-
Lewis Acids: Catalysts such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) are also highly effective at promoting the ring-closing step under milder conditions.[9]
-
Solid Acids: Ion-exchange resins like Amberlyst 15 can also be used as a recyclable, heterogeneous catalyst to the same effect.[9]
-
Caption: Bohlmann-Rahtz pathway showing the critical isomerization step.
Q2: I am attempting a one-pot Bohlmann-Rahtz synthesis, but the yield is very low with many side products. What could be the cause?
A2: While a one-pot reaction is attractive for efficiency, it requires careful optimization. The initial Michael addition and the subsequent cyclodehydration have different optimal conditions. If the initial addition of the enamine to the ethynylketone is incomplete, unreacted starting materials will be carried into the heating step, leading to by-products.[5]
Causality & Troubleshooting:
-
Mismatched Conditions: The conditions that favor the initial Michael addition may not be ideal for the cyclization.
-
Solution:
-
Staged Temperature Profile: Instead of heating to a high temperature from the start, begin at a moderate temperature (e.g., 50°C) to allow the Michael addition to proceed to completion. Monitor by TLC.
-
Catalyst Addition: Once the intermediate is formed, add the acid catalyst (e.g., acetic acid) and then increase the temperature to induce cyclodehydration. This staged approach ensures the intermediate is cleanly formed before pushing the final, more demanding step.
-
Section 3: The Guareschi-Thorpe Synthesis
This reaction condenses a cyanoacetic ester with an acetoacetic ester (or a ketone) in the presence of ammonia to yield substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones).[5][10] The primary challenges involve hydrolysis and achieving clean, high-yielding reactions under environmentally friendly conditions.
Q1: My Guareschi-Thorpe reaction is giving me hydrolyzed by-products instead of the desired pyridone. How can I prevent this?
A1: The ester and nitrile functionalities in your starting materials and intermediates are susceptible to hydrolysis, especially in the presence of strong acids or bases often used in classical protocols.[5]
Causality & Troubleshooting:
-
pH Extremes: The reaction medium's pH can promote unwanted saponification of esters or hydrolysis of nitriles.
-
Solution: pH-Controlled Green Chemistry: A significant improvement to this synthesis is the use of ammonium carbonate in an aqueous medium.[11][12]
-
Dual Role: Ammonium carbonate serves as both the nitrogen source (releasing ammonia in situ) and a buffering agent, maintaining a controlled pH that prevents hydrolysis.[11]
-
Green Solvent: Conducting the reaction in water at a moderate temperature (e.g., 80°C) is not only environmentally friendly but often leads to the precipitation of the pure product directly from the reaction mixture, simplifying purification.[5][11]
-
General Troubleshooting Guide for Pyridine Synthesis
Low yields and by-product formation are not always specific to one synthetic method. The following workflow provides a logical process for diagnosing and solving general problems in your pyridine synthesis.
Caption: A logical workflow for troubleshooting pyridine synthesis reactions.
Optimized Experimental Protocols
Protocol 1: High-Yield, Green Guareschi-Thorpe Synthesis of a Hydroxy-Cyanopyridine[5][11]
This protocol utilizes ammonium carbonate in water for a clean and efficient synthesis.
-
Reactants:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
-
-
Procedure:
-
Combine all reactants in a sealed vessel equipped with a magnetic stir bar.
-
Heat the reaction mixture to 80°C with vigorous stirring. The product often begins to precipitate as the reaction progresses.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and dry to obtain the pure hydroxy-cyanopyridine, often without the need for further purification.
-
Protocol 2: One-Pot, Acid-Catalyzed Bohlmann-Rahtz Synthesis[8]
This protocol avoids harsh heating by using acetic acid to catalyze the final cyclization.
-
Reactants:
-
β-Enaminone (e.g., ethyl 3-aminocrotonate) (1 mmol)
-
Ethynylketone (e.g., 3-butyn-2-one) (1 mmol)
-
Toluene (5 parts, e.g., 5 mL)
-
Glacial Acetic Acid (1 part, e.g., 1 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the enamine and ethynylketone in the toluene/acetic acid solvent mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the aminodiene intermediate and the formation of the pyridine product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the substituted pyridine.
-
References
- Pyridine Synthesis: Technical Support & Troubleshooting Guide - Benchchem.
- Troubleshooting - Benchchem.
- Troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
- Pyridine - Wikipedia. [Link]
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
- Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
- Bohlmann–Rahtz pyridine synthesis - Wikipedia. [Link]
- Guareschi-Thorpe Condens
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [Link]
- Hantzsch pyridine synthesis - Wikipedia. [Link]
- Hantzsch pyridine synthesis. [Link]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
Sources
- 1. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3,5-Diphenylpyridine (CAS 92-07-9)
A Guide to Safe Handling, Storage, and Experimental Troubleshooting
Welcome to the technical support guide for 3,5-Diphenylpyridine. As a Senior Application Scientist, my goal is to provide you with the critical information and field-proven insights necessary for the safe and effective use of this compound in your research. This compound is a stable, solid aromatic heterocyclic compound, valuable as a synthetic building block in drug discovery, materials science, and chemical biology.[1][2][3] This guide is structured in a question-and-answer format to directly address potential challenges and ensure the integrity of your experiments.
Section 1: Core Safety & Handling FAQs
This section addresses the most common questions regarding the fundamental safety, handling, and storage protocols for this compound.
Q1: What is this compound and what are its primary hazards?
This compound (C₁₇H₁₃N) is a solid crystalline substance at room temperature.[4] According to the Globally Harmonized System (GHS), its primary hazards are associated with irritation.[5] The compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Therefore, it should be handled with appropriate care to avoid direct contact and inhalation of its dust.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Your first line of defense against chemical exposure is robust PPE. When working with this compound, the following should be considered non-negotiable:
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[7][8]
-
Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for pyridine-based compounds; however, it is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times.[7]
-
Body Protection: A fully buttoned laboratory coat is essential to prevent skin contact.[7][9]
-
Respiratory Protection: All handling of the solid powder that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.[7][9][10]
Q3: What are the ideal long-term storage conditions for this compound?
Proper storage is paramount to maintaining the compound's purity and stability. The causality behind these recommendations is to protect the compound from atmospheric moisture, light, and incompatible chemicals. While this compound is a stable solid, many pyridine derivatives can be hygroscopic over time.[7]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents degradation from heat; refrigeration is not typically necessary.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Minimizes exposure to air and moisture, which can affect purity over time.[9][11] |
| Location | Cool, dry, well-ventilated area. A desiccator is highly recommended. | Prevents moisture absorption and ensures a stable environment.[9][10] |
| Incompatibles | Segregate from strong oxidizing agents and strong acids. | Pyridine nitrogen is basic and will react with acids. Strong oxidizers can lead to vigorous, potentially hazardous reactions.[9][12] |
| Light | Store in an opaque or amber vial to protect from light. | While not highly photolabile, prolonged light exposure can degrade many organic compounds. |
Q4: How should I properly dispose of this compound waste?
Chemical waste disposal must adhere to local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[10]
-
Solid Waste: Collect waste solid and any contaminated materials (e.g., weigh paper, gloves) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Solutions: Collect solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated or nitrogenous organic waste, as per your institution's guidelines.
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) office to arrange for proper disposal.[9]
Section 2: Experimental Workflow & Troubleshooting
This section provides answers to specific issues you may encounter during experimental use, from solution preparation to reaction failure.
Q5: I need to prepare a stock solution. What solvents can I use and what is the best procedure?
Publicly available quantitative solubility data for this compound is limited.[13] Therefore, empirical determination in your specific solvent system is the most reliable approach. Based on its structure (a large, aromatic, and relatively non-polar molecule), it is expected to have low solubility in water but good solubility in many common organic solvents.
Protocol: Step-by-Step Guide for Preparing a Stock Solution
-
Solvent Selection: Start with common laboratory solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO).
-
Small-Scale Test: Before committing a large amount of material, perform a small-scale solubility test. Add a few milligrams of this compound to a vial and add the chosen solvent dropwise while vortexing until the solid dissolves. This will give you a qualitative sense of solubility.
-
Accurate Preparation:
-
Weigh the desired mass of this compound directly into a volumetric flask.
-
Add a portion of the solvent (approx. half the final volume) and gently swirl or sonicate until the solid is fully dissolved.
-
Once dissolved, carefully add the solvent to the calibration mark on the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage: Store the solution in a tightly capped vial, protected from light. If using a volatile solvent like DCM, consider sealing the cap with parafilm to prevent evaporation.
Q6: My solid this compound sample has developed a yellow tint over time. Is it still usable?
A change in appearance from white to yellow often indicates the presence of minor impurities or slight degradation. While it may not significantly impact all applications, it is a warning sign that requires investigation, especially for sensitive reactions.
Workflow: Assessing a Discolored Sample
Caption: Decision workflow for handling a discolored sample of this compound.
Q7: My reaction using this compound is failing or giving very low yields. What are the most common culprits?
Reproducibility issues are a common frustration in research.[14] A systematic approach is the key to identifying the problem.
-
Reagent Integrity: As discussed in Q6, confirm the purity of your this compound. An impurity could be poisoning your catalyst or participating in side reactions.
-
Solvent and Reagent Quality: Are your solvents anhydrous? Many organometallic reactions are highly sensitive to water. Consider using freshly distilled solvents or those from a solvent purification system.[14] The same applies to other reagents in the reaction.
-
Atmospheric Control: If your reaction involves sensitive reagents (e.g., organolithiums, Grignards, or certain palladium catalysts), ensure your technique for maintaining an inert atmosphere is rigorous. Degas your solvents and use proper Schlenk line or glovebox techniques.[14]
-
Reaction Parameters:
-
Temperature: Is the reaction being maintained at the correct temperature? An uncalibrated hot plate or an exothermic addition could be altering the reaction profile.
-
Stirring: Is the reaction mixture being stirred vigorously enough, especially in heterogeneous reactions?
-
Concentration: Sometimes, reactions behave differently at different concentrations. Double-check your calculations.
-
-
Controls: If possible, run a positive control (a reaction you know should work) to validate your reagents and setup, and a negative control (omitting a key reagent) to ensure no background reaction is occurring.[15]
Q8: Are there any known chemical incompatibilities I should be aware of during reaction setup?
Yes. The pyridine nitrogen atom has a lone pair of electrons, making it a base (predicted pKa ≈ 4.47) and a nucleophile.[4]
-
Strong Acids: It will react readily with strong acids (e.g., HCl, H₂SO₄) to form pyridinium salts. This can neutralize the compound or any acid-sensitive reagents in your flask.
-
Strong Oxidizing Agents: Avoid strong oxidizers (e.g., permanganates, perchlorates), as these can lead to vigorous and unpredictable reactions with pyridine rings.[9][12]
-
Electrophiles: Be mindful of its potential to react with strong electrophiles at the nitrogen atom.
Section 3: Emergency Response
Accidents can happen. Being prepared is critical for laboratory safety.
Q9: What is the first aid procedure for accidental exposure?
Immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][16]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][16]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]
Q10: How should I handle a small spill of solid this compound?
For small spills (e.g., <1 gram) in a fume hood, follow this procedure. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your EHS office.
Workflow: Small Spill Response
Caption: Step-by-step workflow for handling a minor spill of this compound.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 92-07-9 | [5] |
| Molecular Formula | C₁₇H₁₃N | [18] |
| Molecular Weight | 231.29 g/mol | [18] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 193-194 °C | [4] |
| Boiling Point | 395.6 °C @ 760 mmHg | [18] |
| Density | ~1.084 g/cm³ |[4][18] |
References
- Chemsrc. (2025). This compound | CAS#:92-07-9.
- Cheméo. (n.d.). Chemical Properties of Pyridine, 3,5-diphenyl- (CAS 92-07-9).
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66692, this compound.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78083, 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
- ResearchGate. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity.
- PubMed. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity.
- The Not-So-Boring-Scientist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- ACS Publications. (2021). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Inorganic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS#: 92-07-9 [m.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | C18H25N | CID 118703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Pyridine, 3,5-diphenyl- (CAS 92-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. carlroth.com [carlroth.com]
- 17. thermofishersci.in [thermofishersci.in]
- 18. This compound | CAS#:92-07-9 | Chemsrc [chemsrc.com]
Technical Support Center: A Researcher's Guide to Impurities in Commercial 3,5-Diphenylpyridine
Welcome to the Technical Support Center for 3,5-Diphenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding common impurities encountered in commercial batches of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate, identify, and resolve purity-related challenges in your experiments.
Introduction: The Importance of Purity in this compound Applications
This compound is a versatile heterocyclic building block utilized in a range of applications, from the synthesis of novel ligands for catalysis and metal-organic frameworks (MOFs) to the development of pharmacologically active compounds. The purity of this reagent is paramount, as even trace impurities can have significant downstream consequences. For instance, residual starting materials or by-products can interfere with polymerization reactions, poison catalysts, or lead to the formation of unintended side products in complex organic syntheses. This guide will equip you with the knowledge to diagnose and address common purity issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter with commercial this compound in a question-and-answer format.
Q1: I suspect my batch of this compound is impure. What are the most likely culprits and where do they come from?
A1: The impurity profile of commercial this compound is largely dictated by its synthetic route. The two most common industrial syntheses are the Suzuki-Miyaura cross-coupling reaction and the Kröhnke pyridine synthesis.
-
From Suzuki-Miyaura Synthesis: This method typically involves the palladium-catalyzed coupling of 3,5-dibromopyridine with phenylboronic acid.[1]
-
Unreacted Starting Materials: The most common impurities are unreacted 3,5-dibromopyridine and excess phenylboronic acid .
-
Partially Reacted Intermediates: Incomplete reaction can lead to the presence of 3-bromo-5-phenylpyridine .
-
Homocoupling By-products: A frequent side reaction is the homocoupling of phenylboronic acid to form biphenyl .[2]
-
Catalyst and Reagent Residues: Residual palladium catalysts and their degradation products (e.g., palladium black) are a significant concern.[3][4] Additionally, phosphine ligands (e.g., triphenylphosphine) used to stabilize the palladium catalyst can be present, often in their oxidized form, triphenylphosphine oxide .
-
-
From Kröhnke Pyridine Synthesis: This method involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, like ammonium acetate.[5][6]
-
Incomplete Cyclization Products: The reaction proceeds through a 1,5-dicarbonyl intermediate. Incomplete cyclization can lead to the presence of these or other related open-chain species.[7]
-
Side-Reaction Products: The Kröhnke synthesis and its variations can sometimes yield complex by-products depending on the specific substrates and reaction conditions.[8]
-
Unreacted Precursors: Depending on the specific variation of the Kröhnke synthesis used, unreacted starting materials can also be present.
-
The following diagram illustrates the potential sources of impurities from the Suzuki-Miyaura synthesis of this compound.
Caption: Impurity sources in the Suzuki-Miyaura synthesis of this compound.
Q2: How can I identify these specific impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities.
-
3,5-Dibromopyridine: In CDCl₃, the proton signals for 3,5-dibromopyridine typically appear around δ 8.61 (d) and 8.15 (t) ppm.
-
3-Bromo-5-phenylpyridine: This will show a more complex aromatic region than the desired product.
-
Biphenyl: This homocoupled product will show a distinct set of aromatic signals, which may overlap with the product signals, but can often be distinguished by careful integration.
-
Triphenylphosphine Oxide (TPPO): This common ligand by-product has characteristic multiplets in the aromatic region of the ¹H NMR spectrum, typically between δ 7.4-7.8 ppm. A ³¹P NMR spectrum can also be very informative, with TPPO showing a signal around δ 25-35 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities.[9]
-
Fragmentation Patterns: The mass spectrum of each impurity will have a unique fragmentation pattern. For example, halogenated compounds like 3,5-dibromopyridine will show a characteristic isotopic pattern for bromine. Biphenyl will have a strong molecular ion peak.
-
Retention Time: Each compound will have a characteristic retention time under a given set of GC conditions, allowing for separation and identification. A typical GC program for such an analysis would involve a temperature ramp to effectively separate compounds with different boiling points.[3]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a highly sensitive method for both identifying and quantifying impurities.[10][11]
-
Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) to separate the non-polar and moderately polar impurities from the this compound product.[10] Impurities will have different retention times, and a PDA detector can help in their identification by providing a UV spectrum for each peak.
-
The following table summarizes the primary analytical techniques for identifying common impurities:
| Impurity | Primary Analytical Technique(s) | Key Identifying Features |
| 3,5-Dibromopyridine | NMR, GC-MS | Distinct NMR signals, characteristic bromine isotope pattern in MS. |
| 3-Bromo-5-phenylpyridine | NMR, GC-MS, HPLC | Unique retention time and mass spectrum, more complex NMR than product. |
| Biphenyl | GC-MS, HPLC | Characteristic retention time and mass spectrum. |
| Residual Palladium | Inductively Coupled Plasma (ICP-MS/OES) | Highly sensitive elemental analysis for trace metal detection. |
| Triphenylphosphine Oxide | NMR (¹H and ³¹P), HPLC | Characteristic NMR signals, distinct retention time in HPLC. |
| Residual Solvents | Headspace GC-MS (HS-GC-MS) | Identification based on retention time and mass spectral library matching. |
Q3: My analysis confirms the presence of impurities. What are the best methods for purifying my this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective and scalable method for removing small amounts of impurities from a solid product.[12][13]
-
Solvent Selection: The key is to find a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Common solvents for the recrystallization of aromatic compounds include ethanol, isopropanol, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.[14]
-
Troubleshooting Recrystallization: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities that depress the melting point. In such cases, a multi-step purification involving chromatography followed by recrystallization may be necessary. The presence of impurities can inhibit crystal growth.[15]
-
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Stationary and Mobile Phase: For this compound and its common impurities, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate all components.
-
Palladium Removal: While column chromatography can remove a significant portion of residual palladium, it may not be sufficient to reduce it to very low levels (<100 ppm).[3][4] Specialized palladium scavengers can be used for this purpose.[16]
-
-
Activated Carbon Treatment: This can be used to remove colored impurities and some palladium residues. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is heated and then filtered hot to remove the carbon and the adsorbed impurities.
The following flowchart outlines a general strategy for the purification of this compound:
Caption: A general workflow for the purification of this compound.
Q4: What are the potential consequences of using impure this compound in my experiments?
A4: The impact of impurities can range from minor annoyances to catastrophic experimental failure.
-
In Polymerization Chemistry: If this compound is used as a monomer or a precursor to a monomer, impurities can act as chain terminators or alter the stoichiometry of the polymerization, leading to polymers with lower molecular weights and altered properties. Brominated impurities, in particular, can have a significant impact on polymerization processes.[17][18]
-
In Coordination Chemistry and Catalysis: When this compound is used as a ligand, impurities can compete for coordination to the metal center, leading to the formation of undesired complexes or poisoning of the catalyst. Residual phosphine ligands or their oxides can also coordinate to metal centers, affecting the catalytic activity.[11][19]
-
In Materials Science (e.g., MOFs): The synthesis of metal-organic frameworks requires high-purity linkers to ensure the formation of a well-ordered crystalline structure. Impurities can disrupt the crystal growth process, leading to amorphous materials or materials with poor porosity.[20][21]
-
In Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), impurities can be carried through to the final product, potentially affecting its safety, efficacy, and stability. Regulatory agencies have strict guidelines on the levels of impurities in pharmaceutical products.[22] Residual palladium is a major concern due to its potential toxicity.[16]
Detailed Experimental Protocols
Protocol 1: General Method for Purity Analysis by RP-HPLC
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its common impurities.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Gradient back to 70% A, 30% B
-
22-25 min: Hold at 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or use a PDA detector to monitor a wider range).
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the this compound in acetonitrile/water (50:50). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Brainly. (2018). A student performs a crystallization on an impure sample of biphenyl. [Link]
- University of Toronto.
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
- University of California, Los Angeles.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
- Waseda University.
- University of Rochester, Department of Chemistry.
- Wikipedia. Kröhnke pyridine synthesis. [Link]
- ResearchGate.
- ResearchGate.
- Wikipedia. Kröhnke pyridine synthesis. [Link]
- MIT OpenCourseWare.
- Adib, M., et al. (2006). Kroehnke Pyridines: An Efficient Solvent-Free Synthesis of 2,4,6-Triarylpyridines. Tetrahedron Letters, 47(34), 5957-5960. [Link]
- AMS Biotechnology (AMSBIO). (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- National Institutes of Health. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. [Link]
- MDPI. (2021).
- ResearchGate.
- MDPI. (2019).
- ACS Central Science. (2021).
- National Institutes of Health. Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. [Link]
- Gessner Group.
- Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]
- ResearchGate.
- ResearchG
- ResearchGate. Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. [Link]
- ResearchG
- ResearchGate.
- The Buchwald Group. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- RSC Publishing. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. [Link]
- European Journal of Medicinal Chemistry. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. [Link]
- ChemRxiv. Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melt- ing Metal Salts. [Link]
- National Institutes of Health. Metal organic framework synthesis in the presence of surfactants: towards hierarchical MOFs?. [Link]
- Acta Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Sources
- 1. 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recrystallization [sites.pitt.edu]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. 3-BROMO-5-PHENYLPYRIDINE(142137-17-5) 1H NMR spectrum [chemicalbook.com]
- 16. fda.gov [fda.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 21. Metal organic framework synthesis in the presence of surfactants: towards hierarchical MOFs? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Degradation Pathways of Diphenylpyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenylpyridine derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of studying the degradation pathways of these compounds. As you know, understanding the stability of your molecule is paramount for the integrity of your research and the success of any potential therapeutic application.[1] This guide is structured to address the common challenges and questions that arise during the handling, testing, and analysis of diphenylpyridine derivatives.
The Chemical Landscape of Diphenylpyridine Stability
Diphenylpyridine derivatives, which feature a central pyridine ring attached to two phenyl groups, are a significant class of compounds in medicinal chemistry.[2][3][4] Their stability is influenced by the electronic and steric properties of the pyridine ring and the substituents on the phenyl rings. The pyridine ring, being electron-deficient, has a different reactivity profile compared to benzene.[5] Understanding the inherent stability and potential degradation pathways is crucial for interpreting experimental results and developing stable formulations.[6][7]
Forced degradation studies are an essential tool to probe the intrinsic stability of these molecules.[6][7][8][9] By subjecting the compound to stress conditions such as acid, base, oxidation, light, and heat, we can predict the likely degradation products and establish stability-indicating analytical methods.[6][7][10]
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing the appearance of new, unexpected peaks in my HPLC chromatogram after storing my diphenylpyridine derivative in solution. What could be the cause?
Answer:
The appearance of new peaks upon storage in solution is a classic sign of degradation. The most likely culprits are hydrolysis, oxidation, or photodegradation, depending on your storage conditions.
-
Causality: Diphenylpyridine derivatives can be susceptible to degradation in solution, especially if exposed to light, oxygen, or non-neutral pH. The solvent itself can also play a role. For instance, protic solvents may facilitate hydrolytic degradation, while solvents prone to peroxide formation (like older ethers) can promote oxidation.[8]
-
Troubleshooting Steps:
-
Characterize the Degradants: Use HPLC-MS to get the mass of the new peaks. This is the first step in identifying the degradation products.[11][12][13] Common degradation pathways to consider are:
-
Oxidation: Look for the addition of one or more oxygen atoms (M+16, M+32, etc.). The nitrogen on the pyridine ring can be oxidized to an N-oxide.[14]
-
Hydrolysis: While the pyridine and phenyl rings are generally stable to hydrolysis, ester or amide substituents on the phenyl rings are susceptible.
-
Photodegradation: If your compound is a dihydropyridine derivative, a major photoproduct will be the corresponding oxidized pyridine derivative.[15][16][17]
-
-
Review Storage Conditions:
-
Light Exposure: Have the samples been rigorously protected from light? Many pyridine-containing compounds are light-sensitive.[15] Store solutions in amber vials and in the dark.
-
Oxygen Exposure: Has the solvent been degassed? Has the vial been flushed with an inert gas like nitrogen or argon? Dissolved oxygen can lead to oxidative degradation.
-
Solvent Purity: Are you using fresh, high-purity solvents? Older solvents, especially ethers like THF or dioxane, can form peroxides that are potent oxidizing agents.
-
-
Conduct a Mini-Forced Degradation Study: To confirm your hypothesis, take a fresh sample of your compound and subject it to controlled stress conditions (e.g., expose it to light, sparge with air, or add a small amount of AIBN as a radical initiator).[8] Compare the resulting chromatogram to your stored sample.
-
Question 2: My reaction work-up involves an acidic or basic wash, and I'm seeing a significant loss of my diphenylpyridine product. Is it degrading?
Answer:
Yes, it is highly probable that your compound is degrading under acidic or basic conditions, especially if elevated temperatures are involved in the work-up.
-
Causality: The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions. While this may not directly lead to degradation of the core structure, it can alter the compound's reactivity and solubility. Under strong acidic or basic conditions, especially with heat, forced hydrolysis of susceptible functional groups on the phenyl rings can occur.[8][9]
-
Troubleshooting Steps:
-
pH and Temperature Control: If possible, perform the washes at a lower temperature (e.g., in an ice bath). Use milder acids or bases (e.g., saturated sodium bicarbonate instead of NaOH).
-
Minimize Contact Time: Do not let your organic layer sit in contact with the acidic or basic aqueous phase for an extended period. Separate the layers promptly.
-
Alternative Work-up: Consider a non-aqueous work-up if possible. For example, you might be able to remove impurities by precipitation or chromatography.
-
Stability Test: Perform a simple test by dissolving a small amount of your pure compound in solutions mimicking your acidic and basic wash conditions. Monitor the sample over time by TLC or LC-MS to assess its stability.
-
Question 3: I'm trying to develop a stability-indicating HPLC method, but I'm struggling to achieve baseline separation between my parent compound and its degradation products. What can I do?
Answer:
Achieving separation between a parent compound and its degradants can be challenging, as they are often structurally similar. Here's a systematic approach to method development:
-
Causality: Degradation products may have very similar polarities and chromophores to the parent compound, making them difficult to resolve on a standard C18 column.
-
Troubleshooting Steps:
-
Generate a Mixed Sample: The first step is to have a sample that contains both the parent compound and the degradation products. A sample from a forced degradation study is ideal for this purpose.[10][18] A partially degraded sample will allow you to see all the relevant peaks simultaneously.
-
Optimize Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switch to a shallow gradient. This will often improve the resolution of closely eluting peaks.
-
pH Modification: The ionization state of your diphenylpyridine derivative and its degradants can significantly affect retention. Try adjusting the pH of the aqueous component of your mobile phase. Small changes in pH can lead to large changes in selectivity.
-
Organic Modifier: Experiment with different organic modifiers. If you are using acetonitrile, try methanol, or a combination of the two. This can alter the selectivity of your separation.
-
-
Change Stationary Phase: If optimizing the mobile phase is not sufficient, consider a different column chemistry.
-
Phenyl-Hexyl Column: A phenyl-hexyl column can provide different selectivity for aromatic compounds due to π-π interactions.
-
Pentafluorophenyl (PFP) Column: PFP columns offer alternative selectivity for aromatic and halogenated compounds.
-
-
Detector Settings: Ensure your detector wavelength is optimal for both the parent compound and the degradants. A photodiode array (PDA) detector is invaluable here, as it allows you to examine the UV spectra of all peaks to ensure purity and help in their identification.
-
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for diphenylpyridine derivatives?
The primary degradation pathways for diphenylpyridine derivatives are oxidation, photodegradation, and, to a lesser extent, hydrolysis (primarily of substituents).
-
Oxidation: This is often a major pathway. The pyridine nitrogen can be oxidized to form an N-oxide. The pyridine or phenyl rings can also be hydroxylated. Oxidative cleavage of the pyridine ring can also occur under harsh conditions, leading to smaller, more polar molecules.[11][12][19]
-
Photodegradation: If the parent compound is a 1,4-dihydropyridine derivative, photo-oxidation to the corresponding aromatic pyridine is a very common and rapid degradation pathway.[15][16][17] For diphenylpyridines themselves, UV light can provide the energy for ring-opening reactions or reactions with solvent molecules.
-
Hydrolysis: The diphenylpyridine core is generally stable to hydrolysis. However, if the phenyl rings are substituted with hydrolyzable groups like esters or amides, these will be the primary sites of hydrolytic degradation.
How does the substitution pattern on the phenyl rings affect the stability of the molecule?
The electronic nature of the substituents on the phenyl rings can influence the stability of the entire molecule.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CF3, -Cl) can make the pyridine ring even more electron-deficient, potentially affecting its susceptibility to nucleophilic attack, though this is generally less common. The stability of 1,4-dihydropyridine derivatives can be influenced by substituents, with chlorine increasing degradation and fluorine increasing stability.[15]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -NH2) increase the electron density of the system and can make the rings more susceptible to oxidation.
What are some common degradation products I should look out for?
Based on the primary degradation pathways, common degradation products to look for by LC-MS include:
-
Parent + 16 Da: Monohydroxylated product or N-oxide.
-
Parent + 32 Da: Dihydroxylated product.
-
Parent - 2 Da: For dihydropyridine precursors, this corresponds to oxidation to the pyridine.
-
Products of ester or amide hydrolysis if applicable.
-
Smaller, polar molecules resulting from ring cleavage under harsh stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. The specific conditions (concentration, time, temperature) should be optimized for your compound to achieve a target degradation of 5-20%.[10]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Diphenylpyridine derivative
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
AIBN (optional, for radical initiation)
-
Photostability chamber
-
Heating block or oven
-
HPLC-PDA-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix your stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.[8][14]
-
Thermal Degradation: Place a solid sample of your compound in an oven at 60°C for 24 hours.[8] Also, heat a solution of your compound at 60°C.
-
Photolytic Degradation: Expose a solution of your compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8][15] Run a dark control in parallel.
-
-
Sample Quenching and Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by a validated HPLC-PDA-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Identify and quantify the degradation products.
-
Use the MS data to propose structures for the major degradants.
-
Calculate the mass balance to ensure all components are accounted for.[6]
-
Protocol 2: Analytical Workflow for Degradant Identification
Objective: To identify the structure of unknown degradation products.
Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Analyze the stressed samples using an LC-HRMS system (e.g., Q-TOF or Orbitrap). This will provide an accurate mass of the parent and degradation products, allowing you to determine their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent compound and the degradation products. By comparing the fragmentation patterns, you can often pinpoint the site of modification on the molecule.
-
Forced Degradation of Suspected Structures: If you hypothesize a structure for a degradation product, you can sometimes synthesize the proposed compound and compare its retention time and MS/MS fragmentation pattern to the unknown peak in your stressed sample.
-
NMR Spectroscopy: For definitive structure elucidation of a major degradation product, it may be necessary to isolate a sufficient quantity of the impurity by preparative HPLC and analyze it by 1D and 2D NMR spectroscopy.
Visualizing Degradation Pathways and Workflows
Below are diagrams created using DOT language to visualize key concepts.
Degradation Pathways
Caption: Common oxidative and photolytic degradation pathways.
Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- Energetic and Structural Study of Diphenylpyridine Isomers.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.American Society for Microbiology.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.PMC.
- Pathways that degrade pyridine derivatives through 2,5-DHP 7-13.
- Proposed degradation pathways of pyridine derivatives in bacteria...
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
- Characterization of the molecular degradation mechanism of diphenyl ethers by Cupriavidus sp. WS.PubMed.
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge.PubMed.
- Photodegradation Products of New Dihydropyridine Derivatives.
- Forced Degradation in Pharmaceuticals – A Regulatory Update.Journal of Drug Delivery and Therapeutics.
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge.BioKB.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.PMC.
- The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h.
- Forced Degrad
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.PubMed.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.PMC.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.FRONTIERS IN CHEMICAL SCIENCES.
- Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).Journal of Pharmaceutical Sciences.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.World Journal of Pharmaceutical Research.
- Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- 1,4-Dihydropyridine oxidative degradation to pyridine derivative under...
- SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES.Indo American Journal of Pharmaceutical Research.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.R Discovery.
- Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater.
- Force Degradation for Pharmaceuticals: A Review.IJSDR.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.Research Square.
- Stability challenges in drug discovery.PubMed.
- Degradation of triphenylborane-pyridine antifouling agent in w
- HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.Semantic Scholar.
- 2,6-Diphenylpyridine.PubChem.
- Enhanced Photodegradation of Synthetic Dyes Mediated by Ag3PO4-Based Semiconductors under Visible Light Irradi
- Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Derivatives.
- Analytical methodologies for discovering and profiling degradation-related impurities.
- Analytical methods for residual solvents determination in pharmaceutical products.Semantic Scholar.
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.PubMed.
- (PDF) Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives.
- Degradation Mechanisms in Quantum-Dot Light-Emitting Diodes: A Perspective on Nondestructive Analysis.MDPI.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.MDPI.
Sources
- 1. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ijsdr.org [ijsdr.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of 3,5-Diphenylpyridine and 2,6-Diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyridines, a class of aromatic heterocycles, are of significant interest in medicinal chemistry and materials science due to their versatile applications, ranging from ligands in coordination chemistry to scaffolds for novel therapeutics and functional materials. The isomeric positioning of the phenyl substituents on the pyridine ring profoundly influences their steric and electronic properties, leading to distinct photophysical behaviors. This guide provides a detailed comparative analysis of the photophysical properties of two common isomers: 3,5-diphenylpyridine (3,5-DPhPy) and 2,6-diphenylpyridine (2,6-DPhPy). Understanding these differences is crucial for the rational design of molecules with tailored optical and electronic characteristics for specific applications.
This guide will delve into the synthesis, absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes of these two isomers, supported by experimental data from the scientific literature. We will also explore the theoretical underpinnings of their photophysical behavior and provide detailed experimental protocols for their characterization.
Molecular Structure and Synthesis
The arrangement of the phenyl rings relative to the nitrogen atom in the pyridine core dictates the symmetry and electronic distribution of the two isomers, which in turn governs their photophysical properties.
-
This compound (3,5-DPhPy): In this isomer, the phenyl groups are in a meta-position relative to the nitrogen atom, resulting in a molecule with C2v symmetry. This arrangement allows for less steric hindrance between the phenyl rings and the pyridine core compared to the 2,6-isomer.
-
2,6-Diphenylpyridine (2,6-DPhPy): Here, the phenyl groups are in the ortho-position to the nitrogen atom. This leads to increased steric interactions, causing the phenyl rings to be more twisted out of the plane of the pyridine ring.[1]
Both isomers can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura methodology, which allows for the efficient formation of C-C bonds between the dihalopyridine core and phenylboronic acid.[2][3]
Comparative Photophysical Properties
The photophysical properties of 3,5-DPhPy and 2,6-DPhPy are summarized in the table below, followed by a detailed discussion.
| Photophysical Parameter | This compound (3,5-DPhPy) | 2,6-Diphenylpyridine (2,6-DPhPy) |
| Absorption Maxima (λ_abs) | ~255 nm and ~295 nm (in Ethanol) | 208 nm, 235 nm, and 299 nm (in Ethanol) |
| Emission Maxima (λ_em) | Data not available in the searched literature | Data not available in the searched literature |
| Fluorescence Quantum Yield (Φ_F) | Data not available in the searched literature | 0.014 (in Cyclohexane) |
| Excited-State Lifetime (τ) | Data not available in the searched literature | Data not available in the searched literature |
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectra of both isomers in ethanol reveal characteristic π-π* transitions of the aromatic system.
-
2,6-Diphenylpyridine exhibits three distinct absorption bands with maxima at 208 nm, 235 nm, and 299 nm. The band at 299 nm is the lowest energy transition and is of primary interest for photophysical studies.
-
This compound shows a different absorption profile, with two main absorption bands with maxima around 255 nm and a shoulder at approximately 295 nm in ethanol.
The differences in the absorption spectra can be attributed to the varied electronic communication between the phenyl and pyridine rings in the two isomers. The greater planarity in 3,5-DPhPy can lead to a more extended π-conjugation, affecting the energy of the electronic transitions.
Fluorescence Spectroscopy
Detailed experimental data on the fluorescence emission of both parent compounds is limited in the available literature. However, some insights can be gleaned from studies on their derivatives and related compounds.
-
2,6-Diphenylpyridine is known to be weakly fluorescent in non-polar solvents, with a reported fluorescence quantum yield of 0.014 in cyclohexane. This low quantum yield is likely due to efficient non-radiative decay pathways from the excited state. Interestingly, upon protonation or complexation, the fluorescence of 2,6-diphenylpyridine derivatives can be significantly enhanced. For instance, the formation of a 1:1 hydrogen-bonded complex with trifluoroacetic acid in cyclohexane increases the quantum yield to 0.61. This suggests that restricting the rotational freedom of the phenyl rings and altering the electronic properties of the pyridine nitrogen can favor radiative decay.
Causality Behind Experimental Choices & Structure-Property Relationships
The choice of solvent and the use of protonating agents in the study of diphenylpyridines are critical for understanding their intrinsic photophysical properties and their potential as sensors.
-
Solvent Polarity: The photophysical properties of many organic chromophores are sensitive to the polarity of the solvent (solvatochromism). While specific data for 3,5-DPhPy and 2,6-DPhPy across a range of solvents is scarce, it is a crucial parameter to investigate to understand the nature of the excited state (e.g., charge-transfer character).
-
Protonation: The pyridine nitrogen is basic and can be protonated in acidic media. This significantly alters the electronic properties of the pyridine ring, making it more electron-withdrawing. As observed with 2,6-diphenylpyridine, protonation can dramatically enhance fluorescence by inhibiting non-radiative decay pathways involving the nitrogen lone pair.
The structural differences between the two isomers are the primary determinants of their distinct photophysical behavior.
-
Steric Hindrance in 2,6-DPhPy: The proximity of the phenyl groups to the nitrogen atom in 2,6-DPhPy leads to steric strain, forcing the phenyl rings to adopt a more twisted conformation relative to the pyridine ring. This reduced planarity can disrupt π-conjugation, leading to a blue-shift in absorption and potentially contributing to its low fluorescence quantum yield through enhanced vibrational and rotational non-radiative decay channels.
-
Planarity in 3,5-DPhPy: In contrast, the meta-substitution in 3,5-DPhPy minimizes steric hindrance, allowing for a more coplanar arrangement of the phenyl and pyridine rings. This enhanced conjugation is reflected in its absorption spectrum. A more rigid and planar structure often correlates with higher fluorescence quantum yields, as it disfavors non-radiative decay processes.
Experimental Protocols
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. Below are detailed methodologies for key photophysical measurements.
Synthesis of Diphenylpyridines (Suzuki-Miyaura Coupling)
The following diagram outlines a typical workflow for the synthesis of diphenylpyridines via the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of diphenylpyridines.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the respective dibromopyridine isomer (e.g., 3,5-dibromopyridine or 2,6-dibromopyridine), phenylboronic acid (typically 2.2-2.5 equivalents), and a base such as sodium carbonate or potassium carbonate.
-
Solvent and Catalyst Addition: Add a suitable solvent system, often a mixture of toluene, ethanol, and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure diphenylpyridine isomer.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Caption: Workflow for relative fluorescence quantum yield measurement.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
Measurement of Excited-State Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.
-
Instrument Setup:
-
Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate.
-
The emitted fluorescence is collected at 90 degrees and passed through a monochromator to select the emission wavelength.
-
A sensitive single-photon detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), detects the emitted photons.
-
-
Data Acquisition:
-
The TCSPC electronics measure the time difference between the excitation pulse (start signal) and the arrival of the first fluorescence photon (stop signal).
-
This process is repeated thousands or millions of times, and a histogram of the arrival times is built up, which represents the fluorescence decay profile.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the excited-state lifetime(s) (τ).
Conclusion
The isomeric positioning of the phenyl groups in this compound and 2,6-diphenylpyridine leads to significant differences in their molecular structure and, consequently, their photophysical properties. 2,6-Diphenylpyridine, with its sterically hindered structure, exhibits a low fluorescence quantum yield in its neutral form, which can be dramatically enhanced upon protonation. In contrast, while experimental data for this compound is less available, its more planar and conjugated structure suggests it may possess more favorable intrinsic fluorescence properties.
This comparative guide highlights the importance of subtle structural modifications in tuning the photophysical behavior of organic molecules. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-property relationships is paramount for the design of novel compounds with desired optical and electronic functionalities. Further experimental investigation into the photophysical properties of this compound is warranted to fully elucidate the comparative photophysics of these important isomers.
References
- Rocha, M. A. A., Gomes, L. R., Low, J. N., & Santos, L. M. N. B. F. (2009). Energetic and Structural Study of Diphenylpyridine Isomers. The Journal of Physical Chemistry A, 113(41), 11056–11066. [Link]
- Rocha, M. A. A., Gomes, L. R., Low, J. N., & Santos, L. M. N. B. F. (2009). Energetic and structural study of diphenylpyridine isomers. The Journal of Physical Chemistry A, 113(41), 11056-11066. [Link]
- Papadopoulos, A., et al. (2014). 2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation. Dyes and Pigments, 102, 265-273. [Link]
- Rocha, M. A. A., Low, J. N., Gomes, L. R., Quesada, A., & Santos, L. M. N. B. F. (2007). 2,6-Diphenylpyridine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4833. [Link]
Sources
A Comparative Analysis of 3,5-Diphenylpyridine Cytotoxicity in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, driven by the urgent need for more effective and less toxic treatments. While classical chemotherapeutic agents like doxorubicin and cisplatin have been mainstays in the clinic, their utility is often limited by severe side effects and the development of drug resistance. This has spurred the exploration of novel chemical scaffolds with potent and selective anticancer activity. Among these, pyridine derivatives have emerged as a promising class of compounds due to their diverse pharmacological properties.[1][2][3] This guide focuses specifically on the cytotoxic potential of 3,5-diphenylpyridine derivatives, comparing their performance with that of other pyridine-based compounds and standard chemotherapeutic drugs.
The Cytotoxic Profile of Pyridine Derivatives: A Comparative Overview
Recent preclinical studies have highlighted the potential of various pyridine derivatives as potent anticancer agents, with some exhibiting superior efficacy to conventional drugs like doxorubicin.[4] The cytotoxic activity of these compounds is typically evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency. A lower IC50 value indicates that a lower concentration of the compound is required to inhibit cancer cell growth by 50%, signifying greater potency.
Comparative Cytotoxicity Data (IC50 Values in µM)
The following table summarizes the reported IC50 values for various pyridine derivatives and the standard anticancer drug, doxorubicin, across different cancer cell lines. This data, compiled from multiple studies, provides a snapshot of the comparative efficacy of these compounds.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast Cancer) | 0.11 | [4] |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast Cancer) | 0.80 | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.93 | [4] |
| Spiro-Pyridine Derivative 7 | Caco-2 (Colon Cancer) | 7.83 ± 0.50 | [5] |
| Doxorubicin | Caco-2 (Colon Cancer) | 12.49 ± 1.10 | [5] |
| Spiro-Pyridine Derivative 5 | HepG-2 (Liver Cancer) | 10.58 ± 0.80 | [5] |
| Spiro-Pyridine Derivative 7 | HepG-2 (Liver Cancer) | 8.90 ± 0.60 | [5] |
| Spiro-Pyridine Derivative 8 | HepG-2 (Liver Cancer) | 8.42 ± 0.70 | [5] |
| Doxorubicin | HepG-2 (Liver Cancer) | 4.50 ± 0.20 | [5] |
| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical Cancer) | 2.59 | [6] |
| Doxorubicin | Hela (Cervical Cancer) | 2.35 | [6] |
| Pyrazolo[3,4-b]pyridine 14g | MCF7 (Breast Cancer) | 4.66 | [6] |
| Doxorubicin | MCF7 (Breast Cancer) | 4.57 | [6] |
| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon Cancer) | 1.98 | [6] |
| Doxorubicin | HCT-116 (Colon Cancer) | 2.11 | [6] |
| 3,5-Diphenyl-2-Pyrazoline 4 | HCT116 (Colon Cancer) | GI50 ~1 µM | [7] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Unraveling the Mechanisms of Action
The anticancer activity of pyridine derivatives is attributed to their ability to modulate various cellular pathways critical for cancer cell survival and proliferation. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.
Inhibition of Key Signaling Pathways
Several novel pyridine derivatives have been shown to exert their cytotoxic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A primary target for some pyridine-urea compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, a process known as angiogenesis.
Induction of Apoptosis and Cell Cycle Arrest
Another key mechanism of action for many pyridine derivatives is the induction of programmed cell death, or apoptosis. For instance, spiro-pyridine derivatives have been shown to activate the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.
Furthermore, some 3,5-diphenyl-2-pyrazoline derivatives, which are structurally related to 3,5-diphenylpyridines, have been found to induce cell cycle arrest at the G2/M phase.[7] This is often a consequence of disrupting microtubule dynamics, a mechanism shared with established anticancer drugs like colchicine. These compounds can inhibit tubulin polymerization, preventing the formation of the mitotic spindle necessary for cell division.[7]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. Standardized and robust in vitro assays are essential for generating reliable and comparable data. The following section details the methodologies for two commonly employed cytotoxicity assays.
In Vitro Cytotoxicity Testing Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel compound involves several key steps, from cell culture maintenance to data analysis and IC50 determination.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or control drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright-pink aminoxanthene dye that can bind to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plate several times with water to remove the TCA.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plate with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add a 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives and related heterocyclic compounds represent a promising avenue for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic drugs like doxorubicin. The multifaceted mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest, underscore the therapeutic potential of this chemical class.
Further research should focus on synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships. In vivo studies are also warranted to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising lead compounds. Ultimately, continued investigation into this class of molecules could lead to the development of next-generation cancer therapies with improved efficacy and reduced side effects.
References
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2022). PubMed Central. [Link]
- Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors. (2022). PubMed Central. [Link]
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025).
- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.).
- Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024).
- IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.).
- IC50 values of derivatives against cancer cells and relative... (n.d.).
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.).
- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing. [Link]
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2019).
- Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymeriz
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT - International Journal on Science and Technology. [Link]
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]
- Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells. (2021).
- Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine deriv
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). MDPI. [Link]
- Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. (2017). PubMed. [Link]
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). PubMed Central. [Link]
- Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. (2017).
Sources
- 1. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validating the Mechanism of Action of 3,5-Diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule drug discovery, the pyridine scaffold is a cornerstone, giving rise to a multitude of compounds with diverse therapeutic activities. Among these, 3,5-diphenylpyridine serves as a core structure for derivatives that have shown promise in two distinct and significant areas: as anticancer agents through DNA intercalation and as modulators of G protein-coupled receptors, specifically as antagonists of the A3 adenosine receptor. This guide provides a comprehensive framework for validating the potential mechanism of action of this compound and its analogues, offering a comparative analysis of experimental approaches and contextualizing the findings with established alternatives.
As a senior application scientist, it is crucial to approach mechanism of action studies with a robust and multi-faceted strategy. The choice of experiments should not only identify a primary target but also build a self-validating system of evidence that is both logical and scientifically sound. This guide is structured to provide not just protocols, but the rationale behind the experimental design, ensuring that the data generated is both reliable and interpretable.
Part 1: Unraveling the Dual Potential of the this compound Scaffold
The current body of research points towards two primary, yet distinct, potential mechanisms of action for derivatives of this compound. It is important to note that while much of the detailed experimental data is on substituted derivatives, understanding the contribution of the core this compound structure is a key aspect of the validation process.
DNA Intercalation: A Potential Anticancer Mechanism
Several studies have highlighted the potential for this compound derivatives to interact with DNA, a hallmark of many cytotoxic anticancer agents.[1][2] DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix.[3][4] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The planar nature of the this compound core makes it a plausible candidate for such a mechanism.
A3 Adenosine Receptor Antagonism: A Role in Neurological and Inflammatory Pathways
Derivatives of 3,5-diacylpyridine have been identified as selective antagonists of the A3 adenosine receptor (A3AR).[5] A3ARs are G protein-coupled receptors involved in a variety of physiological processes, and their modulation has therapeutic potential in inflammatory diseases, cancer, and cardiac ischemia.[6] Antagonism of this receptor by this compound derivatives suggests a completely different mode of action, targeting cell surface signaling pathways.
Part 2: A Comparative Framework for Experimental Validation
To rigorously validate the mechanism of action of this compound, a parallel investigation of both potential pathways is recommended. This involves a series of biochemical and cell-based assays, with direct comparison to well-characterized alternative compounds.
Validating DNA Intercalation
Objective: To determine if this compound can directly bind to and intercalate with DNA, and to assess the functional consequences of this interaction in a cellular context.
Comparative Compounds:
-
Doxorubicin: A well-established DNA intercalator and topoisomerase II inhibitor used in cancer chemotherapy.[3][4]
-
Ethidium Bromide (EtBr): A classic fluorescent DNA intercalator used extensively in molecular biology.[7][8]
A crucial first step is to establish a direct physical interaction between this compound and DNA.
Experiment 1: Fluorescent Intercalator Displacement (FID) Assay
This assay is a robust method to assess the ability of a compound to displace a known fluorescent intercalator, such as ethidium bromide, from DNA. A decrease in fluorescence intensity upon addition of the test compound suggests competitive binding.[9][10]
Protocol: Ethidium Bromide Displacement Assay
-
Preparation of DNA Solution: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration spectrophotometrically.
-
Preparation of Ethidium Bromide Solution: Prepare a stock solution of ethidium bromide in the same buffer.
-
Assay Setup: In a 96-well black plate, add a fixed concentration of ctDNA and ethidium bromide to each well. Allow the mixture to incubate to ensure stable intercalation and fluorescence.
-
Addition of Test Compound: Add increasing concentrations of this compound (and doxorubicin as a positive control) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.
-
Data Analysis: Plot the percentage of fluorescence quenching against the concentration of the test compound. This can be used to determine the concentration required to displace 50% of the ethidium bromide (IC50), providing an indication of binding affinity.[11][12]
Experiment 2: UV-Visible Spectrophotometry
The interaction of a small molecule with DNA can often be detected by changes in its UV-Visible absorption spectrum. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength).
Experiment 3: Viscometry
Intercalation of a compound into the DNA helix causes it to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. This method provides strong evidence for an intercalative binding mode.
Demonstrating a direct interaction with DNA is essential, but it is equally important to validate the functional consequences of this interaction in a cellular context.
Experiment 4: Cell Proliferation and Cytotoxicity Assays
These assays determine the effect of the compound on cell viability and growth. The MTT assay is a common colorimetric assay that measures metabolic activity as an indicator of cell viability.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50).
Experiment 5: Cell Cycle Analysis by Flow Cytometry
DNA intercalating agents often induce cell cycle arrest, typically at the G2/M phase, due to the disruption of DNA replication and the activation of DNA damage checkpoints.
Experiment 6: Apoptosis Assays
Induction of apoptosis is a common outcome of treatment with DNA-damaging agents. This can be assessed by various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Visualizing the DNA Intercalation Validation Workflow
Caption: Workflow for validating DNA intercalation.
Validating A3 Adenosine Receptor Antagonism
Objective: To determine if this compound can bind to the A3 adenosine receptor and antagonize its function.
Comparative Compounds:
-
MRS 1220: A highly potent and selective human A3AR antagonist.[13][14]
-
PSB 10: Another potent and highly selective human A3AR antagonist/inverse agonist.[13]
-
MRS 1523: A selective A3AR antagonist in both rat and human.[15]
The primary method for assessing direct interaction with a receptor is the radioligand binding assay.
Experiment 7: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[6][16]
Protocol: A3 Adenosine Receptor Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a suitable radiolabeled A3AR agonist or antagonist, such as [¹²⁵I]AB-MECA.[5]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound (and a known antagonist like MRS 1220 as a positive control).
-
Incubation and Filtration: Incubate the mixture to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.[17]
Following the confirmation of direct binding, it is essential to demonstrate that this binding translates into a functional antagonism of the receptor's signaling pathway.
Experiment 8: cAMP Accumulation Assay
The A3AR is typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced decrease in cAMP.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line expressing the A3AR.
-
Agonist Stimulation: Treat the cells with a known A3AR agonist (e.g., IB-MECA) in the presence and absence of varying concentrations of this compound.
-
cAMP Measurement: After a short incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP levels. Plot the cAMP concentration against the antagonist concentration to determine the potency of the antagonist (IC50 or KB).
Visualizing the A3AR Antagonism Validation Workflow
Caption: Workflow for validating A3AR antagonism.
Part 3: Data Interpretation and Comparative Analysis
A critical aspect of this guide is the objective comparison of the data obtained for this compound with that of established alternative compounds. This contextualizes the findings and provides a clearer picture of the compound's potency and selectivity.
Quantitative Data Summary
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative DNA Binding and Cytotoxicity Data
| Compound | Ethidium Bromide Displacement IC50 (µM) | Cell Line | MTT Assay IC50 (µM) |
| This compound | Experimental Value | HeLa | Experimental Value |
| MCF-7 | Experimental Value | ||
| Doxorubicin | Literature/Experimental Value | HeLa | Literature/Experimental Value |
| MCF-7 | Literature/Experimental Value | ||
| Ethidium Bromide | Literature/Experimental Value | N/A | N/A |
Table 2: Comparative A3 Adenosine Receptor Binding and Functional Antagonism Data
| Compound | A3AR Radioligand Binding Ki (nM) | Functional Antagonism KB (nM) |
| This compound | Experimental Value | Experimental Value |
| MRS 1220 | Literature/Experimental Value | Literature/Experimental Value |
| PSB 10 | Literature/Experimental Value | Literature/Experimental Value |
| MRS 1523 | Literature/Experimental Value | Experimental Value |
Interpreting the Results: Building a Coherent Narrative
-
Scenario 1: Predominant DNA Intercalation: If this compound shows significant activity in the DNA binding and cytotoxicity assays, with results comparable to doxorubicin, while exhibiting weak or no activity in the A3AR assays, the evidence would strongly support a DNA intercalation mechanism.
-
Scenario 3: Dual or Off-Target Effects: It is also possible that this compound exhibits activity in both pathways, suggesting a dual mechanism of action or off-target effects. In this case, further investigation into the relative potencies and potential therapeutic windows for each mechanism would be warranted.
-
Scenario 4: Lack of Activity: If the parent compound shows no significant activity in any of the assays, it would suggest that the observed biological effects of its derivatives are primarily due to the specific chemical modifications and not the core scaffold.
Conclusion
The validation of a small molecule's mechanism of action is a cornerstone of drug discovery and development. For a scaffold like this compound, which gives rise to derivatives with seemingly disparate biological activities, a systematic and comparative approach is paramount. By employing a battery of biochemical and cell-based assays and benchmarking the results against well-characterized alternative compounds, researchers can build a robust and defensible case for the primary mechanism of action. This guide provides a logical and experimentally sound framework to navigate this process, ultimately enabling a deeper understanding of the therapeutic potential of the this compound chemical space.
References
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (1998). Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists. Journal of Pharmacology and Experimental Therapeutics, 284(2), 639–647.
- Tosh, D. K., Pao, E. A., Kim, J., Sahu, P. K., Valasani, K. R., Tiwari, Y., ... & Jacobson, K. A. (2012). Selective A3 adenosine receptor antagonist radioligand for human and rodent species. ACS medicinal chemistry letters, 3(10), 839-844.
- Jacquemard, U., Routier, S., Dias, N., Mérour, J. Y., Coudert, G., & Bailly, C. (2005). Synthesis of 2,5-and this compound derivatives for DNA recognition and cytotoxicity. European journal of medicinal chemistry, 40(11), 1087-1095.
- Rout, M. K., & Nath, M. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. Journal of fluorescence, 23(2), 337-347.
- Sathyadevi, P., Krishnamoorthy, P., Butorac, R. R., Cowley, A. H., & Dharmaraj, N. (2012). Fluorescence quenching curves of ethidium bromide bound to DNA:.... Dalton Transactions, 41(8), 2419-2430.
- Bar-Yehuda, S., Stemmer, S. M., & Fishman, P. (2011). Potent and selective A3 adenosine receptor antagonists bearing aminoesters as heterobifunctional moieties. MedChemComm, 2(10), 993-1002.
- van Galen, P. J., van Bergen, A. H., Gallo-Rodriguez, C., Melman, N., Olah, M. E., IJzerman, A. P., & Jacobson, K. A. (1994). A binding site model and structure-activity relationships for the rat A3 adenosine receptor. Molecular pharmacology, 45(6), 1101-1111.
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Tse, W. C., & Boger, D. L. (2004). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of chemical research, 37(1), 61-69.
- Sathyadevi, P., Krishnamoorthy, P., Butorac, R. R., Cowley, A. H., & Dharmaraj, N. (2012). Fluorescence quenching curves of ethidium bromide bound to DNA: ligands, HL1 (a) and HL2 (b) and the complexes 1 (c) and 2 (d). [DNA]= 7.5 μM,[EB]= 7.5 μM, and [compounds]= 0-16 μM. Dalton Transactions, 41(8), 2419-2430.
- Tse, W. C., & Boger, D. L. (2001). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Current protocols in nucleic acid chemistry, 8-5.
- Lei, H., Wu, C., & Wang, J. (2012). Early Stage Intercalation of Doxorubicin to DNA Fragments Observed in Molecular Dynamics Binding Simulations. Journal of molecular graphics & modelling, 38, 279-289.
- Paukstelis, P. J., & Pettitt, B. M. (2013). Site-Specific DNA–Doxorubicin Conjugates Display Enhanced Cytotoxicity to Breast Cancer Cells.
- Chen, Y. C., Chen, H. W., & Hsu, C. C. (2012). Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM). PloS one, 7(9), e44947.
- Burns, V. W. (1977). Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids. Biochemistry, 16(16), 3648-3652.
- Lei, H., Wu, C., & Wang, J. (2012). Early stage intercalation of doxorubicin to DNA fragments observed in molecular dynamics binding simulations. Journal of molecular graphics & modelling, 38, 279-289.
- Jacquemard, U., Routier, S., Dias, N., Mérour, J. Y., Coudert, G., & Bailly, C. (2005). Synthesis of 2,5-and this compound derivatives for DNA recognition and cytotoxicity. European journal of medicinal chemistry, 40(11), 1087-1095.
- Pang, B., Qiao, X., Janssen, L., Velds, A., Groothuis, T., Kerkhoven, R., ... & van Lohuizen, M. (2013). Doxorubicin, a DNA intercalator, inhibits transcription elongation. The FASEB Journal, 27(4), 1394-1404.
- Largy, E., Granzhan, A., Hamon, F., Verga, D., & Teulade-Fichou, M. P. (2013). A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity. Nucleic acids research, 41(13), e135-e135.
- Li, A. H., Moro, S., Forsyth, N., Melman, N., Ji, X. D., & Jacobson, K. A. (1999). Synthesis, CoMFA analysis, and receptor docking of 3, 5-diacyl-2, 4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. Journal of medicinal chemistry, 42(5), 706-721.
- Tse, W. C., & Boger, D. L. (2004). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of Chemical Research, 37(1), 61–69.
- Xu, L. J., Pang, M., & Wang, C. R. (2010). Synthesis, characterization, interaction with DNA and cytotoxicity in vitro of novel pyridine complexes with Zn (II). European journal of medicinal chemistry, 45(8), 3536-3543.
- De Rache, A., & Teulade-Fichou, M. P. (2012). G4-FID: a fluorescent DNA probe displacement assay for rapid evaluation of quadruplex ligands. In Quadruplex Nucleic Acids (pp. 215-231). Humana Press.
- BindingDB. Assay in Summary_ki. [Link]
- Wragg, D., Gill, M. R., & Thomas, J. A. (2015). Study of the photophysical properties and the DNA binding of enantiopure [Cr (TMP) 2 (dppn)] 3+ Complex. Inorganic chemistry, 54(1), 228-237.
- Hill, S. J., May, L. T., & Kellam, B. (2012). Fragment screening at adenosine-A3 receptors in living cells using a fluorescence-based binding assay. Journal of visualized experiments: JoVE, (67), e4133.
- Pathan, A. A., Khan, M. S., & Yusuf, M. (2021). Synthesis, Characterization and Biological Evaluation of New 3, 5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2011.
- O'Reilly, F. M., Kelly, B., & Quinn, S. J. (2010). Effect of ancillary ligands on the DNA interaction of [Cr (diimine) 3] 3+ complexes containing the intercalating dipyridophenazine ligand. Inorganic chemistry, 49(4), 1693-1703.
- Kandeel, M. M., Kamal, A. M., & El-Adl, K. (2007). Synthesis and in vitro antitumoral activity of new 3, 5-dicyanopyridine derivatives. Bioorganic & medicinal chemistry, 15(4), 1859-1867.
Sources
- 1. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Early Stage Intercalation of Doxorubicin to DNA Fragments Observed in Molecular Dynamics Binding Simulations----Chinese Academy of Sciences [english.cas.cn]
- 5. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethidium Bromide [sigmaaldrich.com]
- 8. nathan.instras.com [nathan.instras.com]
- 9. A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine A3 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 14. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine Receptors [sigmaaldrich.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Assay in Summary_ki [bindingdb.org]
A Comparative Guide to the Synthetic Routes of 3,5-Diphenylpyridine for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Among its myriad derivatives, 3,5-diphenylpyridine presents a structurally significant and synthetically challenging target. Its C2-symmetric, sterically demanding nature necessitates a careful selection of synthetic strategy. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's strengths and limitations.
Introduction: The Significance of the 3,5-Diarylpyridine Moiety
The 3,5-diarylpyridine framework is a privileged structure in medicinal chemistry and materials science. The presence of two aryl groups at the 3 and 5 positions imparts unique conformational and electronic properties, influencing biological activity and photophysical characteristics. Access to this core structure through efficient and scalable synthetic methods is therefore of paramount importance for the development of novel therapeutics and functional materials.
Classical Approaches: Building the Pyridine Core
Traditional methods for pyridine synthesis rely on the condensation of acyclic precursors to construct the heterocyclic ring. While often robust, these methods can present challenges in regioselectivity and substrate scope when targeting a 3,5-disubstituted pattern.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful tool for preparing highly functionalized pyridines, typically yielding 2,4,6-trisubstituted products.[1][2] The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[2]
Mechanism and Application to this compound:
The mechanism proceeds via a Michael addition of the pyridinium ylide to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization with ammonia to form the pyridine ring.[1]
Caption: General mechanism of the Kröhnke pyridine synthesis.
While highly effective for 2,4,6-trisubstituted pyridines, the direct synthesis of this compound via the classic Kröhnke route is not straightforward as it typically requires a three-carbon fragment that would lead to substitution at the 4-position. However, variations of this condensation approach can be envisioned, though they are not well-documented for this specific target.
Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a versatile method involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3][4] These reactions are often carried out at high temperatures and pressures, sometimes over a solid catalyst.[3]
Mechanism and Application to this compound:
The mechanism involves a series of aldol condensations, Michael additions, and imine formations, ultimately leading to a dihydropyridine intermediate that aromatizes.[3] A one-pot synthesis of 3,5-diaryl pyridines has been reported through a formal [2+2+1+1] cyclocondensation of three molecules of a terminal aromatic alkyne with a benzamide, where the benzamide serves as the nitrogen source.[5]
Caption: A Chichibabin-like one-pot synthesis of this compound.
This one-pot method provides a direct entry to the this compound core from simple starting materials.
Experimental Protocol: One-Pot Synthesis from Phenylacetylene and Benzamide [5]
-
A mixture of phenylacetylene (4.0 mmol), benzamide (1.0 mmol), and Cs₂CO₃ (2.5 mmol) in sulfolane (4.0 mL) is placed in a screw-capped thick-walled Pyrex tube.
-
The mixture is stirred at 135 °C for 24 hours in an oil bath.
-
After cooling to room temperature, the reaction mixture is poured into a mixture of water (50.0 mL) and ethyl acetate (25.0 mL).
-
The phases are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
This method offers a novel approach, though yields can be moderate and the high temperature may limit the substrate scope.
Modern Cross-Coupling Strategies: Building from a Pre-formed Pyridine Ring
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, and they represent the most common and versatile approach to this compound. These methods start with a dihalogenated pyridine and couple it with a phenyl-containing organometallic reagent.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[6] The reaction of 3,5-dibromopyridine with phenylboronic acid is a direct and efficient route to this compound.[7][8]
Mechanism:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to form the new C-C bond and regenerate the catalyst.[6]
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dibromopyridine [7]
-
To a reaction vessel, add 3,5-dibromopyridine (1.0 equiv), phenylboronic acid (2.2-2.4 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (3.0-4.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
This method is highly reliable and generally provides good to excellent yields. The choice of catalyst, ligand, base, and solvent can be optimized to improve efficiency.
Negishi Cross-Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons, often allowing for milder reaction conditions.[9] The synthesis of this compound can be achieved by coupling a dihalopyridine with a phenylzinc halide.
Mechanism:
Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation (with the organozinc reagent), and reductive elimination.
General Considerations:
While highly effective, the preparation and handling of organozinc reagents require strictly anhydrous and inert conditions, as they are sensitive to moisture and air.
Stille Cross-Coupling
The Stille coupling employs organostannane reagents.[10][11] A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[10]
Mechanism:
The catalytic cycle is analogous to the Suzuki and Negishi couplings, with the transmetalation step involving the organostannane.[10]
Novel One-Pot Approaches from Acyclic Precursors
Recent advancements have focused on developing more atom-economical and step-efficient one-pot syntheses.
Iron-Mediated Synthesis from β-Nitrostyrenes
A notable one-pot protocol for the synthesis of 3,5-diarylpyridines from β-nitrostyrenes has been developed using elemental iron.[7] This method proceeds via the reduction of the nitro group to an in-situ generated imine, followed by a trimolecular condensation and subsequent aromatization.
Experimental Protocol: Iron-Mediated Synthesis [7]
-
To a solution of β-nitrostyrene (1.0 equiv) in acetic acid, add iron powder (3.0 equiv).
-
Stir the mixture at room temperature for the specified time (e.g., 30 minutes).
-
Upon completion, the reaction is worked up by filtration and extraction to yield the 3,5-diarylpyridine.
This method is operationally simple, uses a cheap and environmentally benign metal, and provides good to excellent yields for a range of symmetrically and unsymmetrically substituted 3,5-diarylpyridines.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 3,5-Dihalopyridine, Phenylboronic acid | Pd catalyst, Base | Good to Excellent | Mild conditions, stable reagents, commercially available starting materials, functional group tolerance.[7][8] | Cost of palladium catalyst, potential for side reactions. |
| Negishi Coupling | 3,5-Dihalopyridine, Phenylzinc halide | Pd or Ni catalyst | Good to Excellent | High reactivity, mild conditions.[9] | Moisture and air-sensitive reagents, requires inert atmosphere. |
| Stille Coupling | 3,5-Dihalopyridine, Phenylstannane | Pd catalyst | Good to Excellent | Excellent functional group tolerance.[10][11] | Toxic tin reagents, difficult purification to remove tin byproducts. |
| Chichibabin-like Synthesis | Phenylacetylene, Benzamide | Cs₂CO₃ | Moderate | One-pot, readily available starting materials.[5] | High temperature, moderate yields, limited substrate scope. |
| Iron-Mediated Synthesis | β-Nitrostyrene | Fe, Acetic Acid | Good to Excellent | One-pot, mild conditions, inexpensive and green reagent.[7] | Substrate scope may be limited by the availability of β-nitrostyrenes. |
| Kröhnke Synthesis | α,β-Unsaturated ketones, Pyridinium ylides, NH₄OAc | Ammonium Acetate | High (for 2,4,6-subst.) | High yields for specific substitution patterns.[1][2] | Not directly applicable for 3,5-disubstitution. |
Conclusion and Future Outlook
For the synthesis of this compound, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , offer the most reliable, versatile, and high-yielding approach. The stability of the reagents and the well-established protocols make it the method of choice for most applications.
However, the development of novel one-pot procedures, such as the iron-mediated synthesis from β-nitrostyrenes , represents a significant advancement towards more sustainable and efficient chemistry.[7] These methods, which build the pyridine ring from acyclic precursors in a single step, are highly attractive for their atom and step economy.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, the availability and cost of starting materials, and the tolerance for particular reaction conditions and reagents. As the demand for structurally diverse pyridine derivatives continues to grow, the development of even more efficient, selective, and environmentally benign synthetic methodologies will remain a key focus for the chemical science community.
References
- Reddy, T. R., & Reddy, L. C. S. (2016). Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes. Organic Letters, 18(15), 3846–3849. [Link]
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. [Link]
- Chen, Y., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6599. [Link]
- Merck & Co. (n.d.). Chichibabin Pyridine Synthesis. The Merck Index Online.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095. [Link]
- Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Chemistry Notes. (2022). Chichibabin pyridine synthesis. [Link]
- Asian Journal of Research in Chemistry. (2018). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 11(4), 785-788. [Link]
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [Link]
- ScienceDirect. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-982. [Link]
- Organic Syntheses. (n.d.). Suzuki-Miyaura Coupling. [Link]
- JOCPR. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]
- Beilstein Journals. (2014). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Beilstein Journal of Organic Chemistry, 10, 2928-2933. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]
- ResearchGate. (n.d.).
- PubMed. (2012).
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. [Link]
- Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. [Link]
- MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(11), 2959. [Link]
- ResearchGate. (n.d.). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
- RSC Publishing. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
- JACS. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- MDPI. (2020). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 25(18), 4066. [Link]
- Springer. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Iranian Chemical Society, 21(1), 1-13. [Link]
- Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
Sources
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
The 3,5-Diphenylpyridine Scaffold: A Privileged Structure in Drug Discovery
The 3,5-diphenylpyridine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing therapeutic agents with a broad spectrum of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights for researchers and drug development professionals. We will delve into the key therapeutic applications of these compounds, compare their performance with relevant alternatives, and provide detailed experimental protocols to facilitate further research.
Therapeutic Potential: A Multi-Target Scaffold
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, primarily in oncology and as receptor antagonists.
Anticancer Activity: A significant body of research has focused on the development of this compound derivatives as anticancer agents.[2][3] These compounds have shown promising cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects of these derivatives are thought to arise from various mechanisms, including DNA interaction and inhibition of key cellular enzymes.[2][3] For instance, certain derivatives have been designed as Cyclin-Dependent Kinase (CDK) inhibitors, a critical class of targets in cancer therapy.[4]
A3 Adenosine Receptor Antagonism: The this compound scaffold has also been successfully exploited to develop potent and selective antagonists of the A3 adenosine receptor.[5] This receptor is implicated in various pathological processes, including inflammation and cancer, making its antagonists promising therapeutic candidates.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the central pyridine ring and the two flanking phenyl rings. Understanding these relationships is crucial for the rational design of more potent and selective compounds.[6]
Substitutions on the Phenyl Rings
Modifications on the 3- and 5-phenyl rings have a profound impact on the biological activity of these derivatives.
-
Anticancer Agents: In the context of anticancer activity, the introduction of specific substituents on the phenyl rings can significantly enhance cytotoxicity. For example, the presence of cationic or neutral side chains has been explored to modulate DNA binding affinity and antiproliferative effects.[2] While some compounds show a correlation between DNA binding and cytotoxicity, this is not always the case, suggesting alternative mechanisms of action may be at play.[2][3]
-
A3 Adenosine Receptor Antagonists: For A3 adenosine receptor antagonists, substitutions on the 6-phenyl group (in related pyridine derivatives) have been shown to be critical for high affinity.[5] For example, a 3-chlorophenyl substituent at this position resulted in a derivative with a Ki value of 7.94 nM and a remarkable 5200-fold selectivity.[5]
Substitutions on the Pyridine Ring
The pyridine core itself offers several positions for modification, each influencing the compound's pharmacological profile.
-
A3 Adenosine Receptor Antagonists: In the 3,5-diacyl-2,4-dialkyl-6-phenylpyridine series, modifications at the 2-, 3-, 4-, and 5-positions of the pyridine ring have been systematically studied.[5] Key findings from these studies include:
Comparative Data of this compound Derivatives
To provide a clearer picture of the SAR, the following table summarizes the biological activity of representative this compound derivatives and related analogs.
| Compound ID | Core Structure | R1 (Position 3) | R2 (Position 5) | R3 (Other) | Biological Target | Activity (IC50/Ki) | Reference |
| 1 | 3,5-diacyl-2,4-dialkyl-6-phenylpyridine | -COSEt | -COOEt | 2,4-diethyl, 6-phenyl | Human A3 Adenosine Receptor | Ki = 20 nM | [5] |
| 2 | 3,5-diacyl-2,4-dialkyl-6-phenylpyridine | -COSEt | -COOEt | 2-ethyl, 4-propyl, 6-phenyl | Human A3 Adenosine Receptor | Ki = 18.9 nM | [5] |
| 3 | 3,5-diacyl-2,4-dialkyl-6-phenylpyridine | -COSEt | -COOEt | 2,4-diethyl, 6-(3-chlorophenyl) | Human A3 Adenosine Receptor | Ki = 7.94 nM | [5] |
| 4 | This compound derivative | Phenyl with cationic side chain | Phenyl | - | DNA | AT-binder | [2] |
| 5 | This compound derivative | Phenyl | Phenyl with neutral side chain | - | Various Cancer Cell Lines | Significant antiproliferative activity | [2] |
| 6 | 3,5-bis(2-indolyl)pyridine | 2-indolyl | 2-indolyl | - | CDK1 | ~0.3-0.7 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon existing findings.
General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of this compound derivatives.[2]
Materials:
-
3,5-Dihalopyridine (e.g., 3,5-dibromopyridine)
-
Substituted Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene, ethanol, and water mixture)
Procedure:
-
To a reaction vessel, add the 3,5-dihalopyridine (1 equivalent), the substituted phenylboronic acid (2.2 equivalents), and the base (3 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizing Key Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general SAR trends and a typical experimental workflow.
Caption: General SAR trends for this compound derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
The Ascendancy of 3,5-Diphenylpyridine Scaffolds in High-Efficiency OLEDs: A Comparative Analysis
The relentless pursuit of enhanced efficiency and operational stability in Organic Light-Emitting Diodes (OLEDs) has propelled the exploration of novel molecular architectures. Among these, the 3,5-diphenylpyridine core has emerged as a versatile and powerful scaffold for a new generation of high-performance OLED materials. Its inherent electronic properties, coupled with tunable steric and electronic characteristics through targeted functionalization, have led to remarkable advancements in both emitter and host materials. This guide provides an in-depth comparison of the efficiency of this compound-based OLEDs, supported by experimental data, to inform researchers and material scientists in the field.
The Strategic Advantage of the this compound Core
The this compound unit offers a unique combination of features that make it an attractive building block for OLED materials. The central pyridine ring acts as an electron acceptor, while the two phenyl rings can be functionalized with a wide array of electron-donating or -accepting groups. This modularity allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, singlet-triplet energy splitting (ΔEST), and charge transport properties. Consequently, these derivatives have been successfully employed as fluorescent emitters, hosts for phosphorescent emitters, and, most notably, as highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters.
This compound Derivatives as Emitters: A New Frontier in Efficiency
The application of this compound derivatives as the emissive component in OLEDs has yielded devices with exceptional performance, particularly in the realm of TADF. The intrinsic separation of HOMO and LUMO orbitals facilitated by the donor-acceptor architecture in these molecules is key to achieving a small ΔEST, a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.
Thermally Activated Delayed Fluorescence (TADF) Emitters
A significant breakthrough has been the development of TADF emitters based on a 2,6-diphenylpyridine-3,5-dicarbonitrile core. By attaching donor groups, such as carbazole derivatives, to this acceptor core, researchers have created molecules with a highly congested structure. This steric hindrance leads to a large twist angle between the donor and acceptor moieties, effectively separating the HOMO and LUMO and resulting in a small ΔEST.[1]
One notable example is the 2,4,6-tris(4-(10H-phenoxazin-10-yl)phenyl)pyridine-3,5-dicarbonitrile (tris-PXZ-PCN) system. OLEDs utilizing this emitter have demonstrated impressive performance, with a key contributing factor being the horizontal orientation of the emitter molecules in the thin film, which enhances light outcoupling.[1]
Another study successfully designed and synthesized three TADF emitters with a 4-(diphenylamino)-2,6-dimethylphenyl (TPAm) donor and various pyridine-3,5-dicarbonitrile (PC) acceptor units. These emitters, named TPAmbPPC, TPAm2NPC, and TPAmCPPC, exhibited emissions from greenish-yellow to orange-red with high photoluminescent quantum yields (76-100%) in thin films. Remarkably, greenish-yellow devices based on TPAmbPPC and TPAm2NPC achieved a maximum external quantum efficiency (EQE) of 39.1% and 39.0%, respectively.[2] Furthermore, a non-doped OLED based on TPAmbPPC demonstrated an exceptional EQE of 21.6%, highlighting its potential for efficient emission without a host material.[2]
Table 1: Performance of Representative this compound-Based TADF OLEDs
| Emitter | Host | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Emission Color | Ref. |
| 2,4,6tCzPPC | - | 29.6 | - | - | - | [1] |
| TPAmbPPC | - | 39.1 | - | - | Greenish-Yellow | [2] |
| TPAm2NPC | - | 39.0 | - | - | Greenish-Yellow | [2] |
| TPAmCPPC | - | 26.2 | 50.1 | 52.4 | Orange-Red | [2] |
| TPAmbPPC (non-doped) | - | 21.6 | - | - | - | [2] |
The causality behind these high efficiencies lies in the molecular design. The bulky donor groups force a twisted geometry, minimizing the exchange energy between the HOMO and LUMO and thus reducing ΔEST. This facilitates efficient harvesting of triplet excitons, which would otherwise be wasted in conventional fluorescent OLEDs, leading to a theoretical internal quantum efficiency of 100%.
This compound Derivatives as Host Materials
The utility of the this compound scaffold extends to its use as a host material in phosphorescent OLEDs (PhOLEDs). An ideal host material should possess a high triplet energy (ET) to effectively confine the triplet excitons on the guest phosphorescent emitter, preventing energy back-transfer. Additionally, bipolar charge transport characteristics are desirable for maintaining a balanced charge carrier flux within the emissive layer.
Researchers have developed bipolar host materials incorporating the this compound unit. For instance, by combining a carbazole donor unit with a pyridine-based acceptor, materials with high triplet energies and balanced charge transport have been synthesized.[3] The meta-linkage of carbazole to a biphenyl core in some designs helps to confine the triplet energy.[4]
Table 2: Performance of PhOLEDs with this compound-Based Host Materials
| Host Material | Emitter | Max. EQE (%) | Current Eff. (cd/A) | Emission Color | Ref. |
| m-CzDPz | Blue Phosphor | 26.8 | 48.3 | Blue | [3] |
| 3-CzDPz | Green Phosphor | 29.0 | 91.2 | Green | [3] |
| DPTPCz | Blue Phosphor | 14.4 | - | Blue | [5] |
| DPTPCz | Green Phosphor | 21.2 | - | Green | [5] |
The high triplet energies of these host materials, often in the range of 2.76-3.02 eV, are crucial for hosting blue and green phosphorescent emitters without significant efficiency losses.[3] The bipolar nature of these hosts, arising from the combination of electron-donating carbazole and electron-accepting pyridine moieties, ensures that both electrons and holes are efficiently transported to the emissive layer, leading to a wide recombination zone and reduced efficiency roll-off at high brightness.
Experimental Protocols: A Guide to Device Fabrication
To provide a practical context, a generalized experimental protocol for the fabrication of a vacuum-deposited OLED is outlined below. This protocol is a composite of standard procedures reported in the literature.[6][7][8]
Step-by-Step Device Fabrication Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
Hole Injection Layer (HIL) Deposition: A thin layer (typically 30-40 nm) of a hole injection material, such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).
-
Hole Transport Layer (HTL) Deposition: Subsequently, a hole-transporting layer, for instance, 4,4′,4″-Tris(carbazole-9-yl)triphenylamine (TCTA), is deposited (typically 10-30 nm).
-
Emissive Layer (EML) Deposition: The emissive layer is then deposited by co-evaporation of the host material (e.g., a this compound derivative) and the guest emitter (e.g., a phosphorescent dopant or a TADF emitter) from separate sources. The doping concentration is a critical parameter and is precisely controlled by the relative evaporation rates.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as 1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBI) or 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), is then deposited (typically 30-60 nm).[6][7][8]
-
Electron Injection Layer (EIL) and Cathode Deposition: Finally, a thin layer of lithium fluoride (LiF) (around 1 nm) is deposited as an electron injection layer, followed by the deposition of an aluminum (Al) cathode (around 100 nm).
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Caption: A generalized workflow for the fabrication of a multilayer OLED device via vacuum thermal evaporation.
Logical Framework for Material Design and Efficiency Enhancement
The high efficiency of this compound-based OLEDs is not serendipitous but rather the result of deliberate molecular design. The following diagram illustrates the key relationships between molecular structure, photophysical properties, and device performance.
Caption: The relationship between molecular design and OLED performance for this compound derivatives.
Conclusion and Future Outlook
The this compound scaffold has proven to be a remarkably effective platform for the development of highly efficient OLED materials. Its versatility allows for its incorporation into both emitter and host materials, addressing some of the key challenges in the field. The ability to fine-tune the electronic and steric properties of these molecules through rational design has led to TADF emitters with near-unity internal quantum efficiencies and bipolar host materials that enable stable and efficient phosphorescent devices.
Future research will likely focus on further enhancing the operational stability and lifetime of devices based on these materials.[9] Strategies may include the development of more rigid molecular structures to suppress non-radiative decay pathways and the optimization of device architectures to minimize exciton-polaron annihilation. Additionally, the exploration of novel donor and acceptor moieties for attachment to the this compound core will continue to push the boundaries of OLED performance, paving the way for next-generation displays and solid-state lighting.
References
- Jayakumar, J., et al. (2019). Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Publications.
- ResearchGate. (n.d.). Schematic for OLED device. The architecture consisted of the following structure.
- Li, J., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed.
- ResearchGate. (2018). Pyridine-3,5-dicarbonitrile cored emitters with short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF based OLEDs with very slow efficiency roll-offs at high luminance.
- Journal of Materials Chemistry C. (n.d.). Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. RSC Publishing.
- ResearchGate. (n.d.). Fabricated OLED structure and performance a–d Device architecture for DBADCzPh:mCBP.
- Olivier, J. H., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PubMed Central.
- MDPI. (2022). Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures.
- ResearchGate. (n.d.). Device architecture (A) and energy diagram (B) for OLED prototype using...
- Researching. (n.d.). Improving operation lifetime of OLED by using thermally activated delayed fluorescence as host.
- MDPI. (2020). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
- RSC Publishing. (n.d.). Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation.
- ResearchGate. (n.d.). Key performance data for the OLED devices.
- ResearchGate. (n.d.). Novel host materials for blue phosphorescent OLEDs.
- Frontiers. (n.d.). High-Efficiency Diphenylpyrimidine Derivatives Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.
- ResearchGate. (n.d.). The OLED device architecture (a) as well as the chemical structures (b) and absorption spectra (c) of the materials in the EML.
- Bohrium. (n.d.). Recent advances of NIR-TADF (λmaxPL/EL > 700 nm) emitters and their applications in OLEDs.
- ResearchGate. (n.d.). The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations. (A) The current efficiency-luminance-EQE curves. (B) The EL spectra.
- RSC Publishing. (n.d.). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off.
- ResearchGate. (2020). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
- RSC Publishing. (n.d.). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring.
- RSC Publishing. (2023). Highly efficient and stable green fluorescent OLEDs with high color purity using a BODIPY derivative. Molecular Systems Design & Engineering.
- PubMed. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes.
- ResearchGate. (n.d.). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon.
- Custom Pyridine Derivatives Manufacturers, Suppliers. (n.d.).
- Frontiers. (2023). In silico studies of OLED device architectures regarding their efficiency.
- ResearchGate. (n.d.). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes.
- NIH. (2021). Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer.
- ResearchGate. (n.d.). Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application.
- Kyushu University. (2024). Judicious Design of Pyridine-Based Hosts for Stable, Efficient, and Low-Driving Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.
- ResearchGate. (n.d.). Highly efficient orange phosphorescent organic light-emitting diodes with (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based iridium complex.
- NIH. (n.d.). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.
- ACS Publications. (2021). Photoconductive Properties and Electronic Structure in 3′,5′-Disubstituted-2-(2′-pyridil)pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Inorganic Chemistry.
- MDPI. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes.
- KTU ePubl. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
- MDPI. (n.d.). Special Issue : Design and Synthesis of Organic Materials for OLED Applications.
- MDPI. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives.
- UQ eSpace - The University of Queensland. (n.d.). OLED materials for solid-state lighting.
- RSC Publishing. (n.d.). Photophysicochemical and electrochemical properties of pyrene–BODIPY platforms. New Journal of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
A Senior Application Scientist's Comparative Guide to the Spectral Analysis of 3,5-Dichloro-4-methylpyridine and Its Analogs
For researchers, medicinal chemists, and professionals in agrochemical development, the precise structural confirmation of heterocyclic building blocks is paramount. 3,5-Dichloro-4-methylpyridine, a key intermediate, demands rigorous characterization to ensure purity and predict reactivity.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate the structure of this compound and its analogs, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[3][4] For 3,5-dichloro-4-methylpyridine, its molecular symmetry is the defining feature that simplifies its NMR spectra, making a comparison with less symmetrical analogs particularly instructive.
Expertise & Causality: Interpreting the Spectra
¹H NMR: The proton NMR spectrum of 3,5-dichloro-4-methylpyridine is expected to be remarkably simple, showing just two signals.[5]
-
Aromatic Protons (H-2, H-6): Due to the molecule's C₂ᵥ symmetry, the two protons at positions 2 and 6 are chemically and magnetically equivalent. They do not couple with each other, resulting in a single, sharp singlet. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms deshields these protons, placing their signal significantly downfield, predicted around δ 8.3-8.5 ppm.[5]
-
Methyl Protons (-CH₃): The three protons of the methyl group at position 4 are also equivalent, giving rise to another sharp singlet. This signal appears in the typical aliphatic region, expected around δ 2.3-2.5 ppm.[5]
¹³C NMR: The carbon spectrum provides further confirmation of the molecular symmetry, with only four distinct signals anticipated.[5]
-
C-2, C-6: These equivalent carbons are adjacent to the electronegative nitrogen, placing their signal the furthest downfield (predicted δ 150-155 ppm).
-
C-4: The carbon bearing the methyl group is also deshielded (predicted δ 140-145 ppm).
-
C-3, C-5: The carbons bonded to the chlorine atoms are expected around δ 130-135 ppm.
-
-CH₃: The methyl carbon signal appears furthest upfield, in the characteristic aliphatic range (predicted δ 18-22 ppm).
Comparative Analysis with Analogs
The simplicity of the target molecule's spectra provides a powerful baseline for comparison.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Signals | Rationale for Spectral Differences |
| 3,5-Dichloro-4-methylpyridine | ~δ 8.4 (s, 2H), ~δ 2.4 (s, 3H) | 4 signals | High symmetry leads to equivalent protons and carbons, resulting in simple singlets. |
| 3,5-Dichloropyridine | ~δ 8.5 (d, 2H), ~δ 7.8 (t, 1H) | 3 signals | Removal of the methyl group breaks symmetry slightly. H-2/H-6 couple with H-4, creating a doublet and a triplet. |
| 4-Methylpyridine (γ-Picoline) | ~δ 8.5 (d, 2H), ~δ 7.2 (d, 2H), ~δ 2.4 (s, 3H) | 4 signals | Removal of chlorine atoms reduces deshielding. The H-2/H-6 and H-3/H-5 protons are now distinct pairs, each forming a doublet due to coupling. |
| 2,5-Dichloro-4-methylpyridine | ~δ 8.3 (s, 1H), ~δ 7.5 (s, 1H), ~δ 2.5 (s, 3H) | 6 signals | Asymmetry renders all ring protons and carbons unique, resulting in more complex spectra with distinct singlets for each proton. |
Trustworthy Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry NMR tube.[6] Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[6]
-
Data Acquisition: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For chlorinated molecules, MS provides a definitive "tell" due to the natural isotopic abundance of chlorine.[7]
Expertise & Causality: The Isotopic Fingerprint
The molecular weight of 3,5-dichloro-4-methylpyridine is 162.01 g/mol .[5] In an electron ionization (EI) mass spectrum, the most critical feature is the molecular ion (M⁺) peak cluster. Natural chlorine exists as two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), in an approximate 3:1 ratio.[7]
For a molecule containing two chlorine atoms, this leads to a highly characteristic isotopic pattern for the molecular ion:
-
M⁺ peak: Contains two ³⁵Cl atoms.
-
[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ peak: Contains two ³⁷Cl atoms.
The expected relative intensity ratio of these peaks is approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms in the molecule.[3][7]
Comparative Analysis with Analogs
| Compound | Molecular Weight ( g/mol ) | Expected M⁺ Cluster (Relative Intensity) | Rationale for Isotopic Pattern |
| 3,5-Dichloro-4-methylpyridine | 162.01 | M⁺, [M+2]⁺, [M+4]⁺ (9:6:1) | Presence of two chlorine atoms. |
| 3,5-Dichloropyridine | 147.99[8] | M⁺, [M+2]⁺, [M+4]⁺ (9:6:1) | Presence of two chlorine atoms.[8] |
| 4-Methylpyridine (γ-Picoline) | 93.13[9] | M⁺, [M+1]⁺ | No chlorine atoms; [M+1]⁺ peak is due to the natural abundance of ¹³C. |
| 2-Chloropyridine | 113.55 | M⁺, [M+2]⁺ (3:1) | Presence of one chlorine atom. |
Trustworthy Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for volatile and thermally stable compounds like dichloropyridines.[7][10]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or hexane.[3]
-
GC Separation: Inject 1 µL of the solution into the GC inlet. Use a suitable capillary column (e.g., VF-624ms or equivalent) to separate the analyte from any impurities.[11] A typical temperature program would start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by a high-energy electron beam (Electron Ionization, EI, at 70 eV).[6]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).[3]
-
Data Analysis: Generate a mass spectrum by plotting ion intensity versus the mass-to-charge ratio (m/z). Identify the molecular ion cluster and analyze its isotopic pattern to confirm the number of chlorine atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups and bonding within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]
Expertise & Causality: Characteristic Vibrations
The IR spectrum of 3,5-dichloro-4-methylpyridine is defined by vibrations from the pyridine ring and its substituents.[5]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[5]
-
C=N and C=C Stretching: The characteristic stretching vibrations of the pyridine ring bonds (both C=N and C=C) are found in the 1400-1600 cm⁻¹ region.[5] These bands are often strong and provide a fingerprint for the aromatic system.
-
C-Cl Stretching: The C-Cl stretching vibrations are typically strong and appear in the lower frequency "fingerprint" region of the spectrum, usually between 600-800 cm⁻¹.[5]
Comparative Analysis with Analogs
| Compound | Key IR Bands (cm⁻¹) | Rationale for Spectral Differences |
| 3,5-Dichloro-4-methylpyridine | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1400-1600 (Ring), ~600-800 (C-Cl) | Exhibits characteristic bands for all three components: aromatic ring, methyl group, and chlorine substituents. |
| 3,5-Dichloropyridine | ~3050 (Ar C-H), ~1400-1600 (Ring), ~600-800 (C-Cl) | Lacks the aliphatic C-H stretching band due to the absence of the methyl group. |
| 4-Methylpyridine (γ-Picoline) | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1400-1600 (Ring) | Lacks the strong C-Cl stretching band in the 600-800 cm⁻¹ region. |
Trustworthy Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid crystalline powder directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Analysis: The resulting spectrum of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π-systems of aromatic rings.[13][14]
Expertise & Causality: Substituent Effects
The UV-Vis spectrum of pyridine exhibits absorption bands resulting from π→π* and n→π* electronic transitions.[15] The position of the maximum absorbance (λmax) is sensitive to the substituents on the ring.
-
For 3,5-dichloro-4-methylpyridine, the pyridine chromophore is the primary absorber. The chlorine and methyl groups act as auxochromes, modifying the λmax. Halogen substituents typically cause a red shift (bathochromic shift) to longer wavelengths.[15] The spectrum is expected to show a strong absorption band in the 260-280 nm range.
Comparative Analysis with Analogs
| Compound | Expected λmax (nm) | Rationale for Spectral Shift |
| 3,5-Dichloro-4-methylpyridine | ~270-280 | The combined bathochromic effect of the two chlorine atoms and the methyl group shifts the absorption to a longer wavelength compared to unsubstituted pyridine. |
| Pyridine | ~257 | Serves as the baseline chromophore. |
| 4-Methylpyridine (γ-Picoline) | ~255[9] | The methyl group has a minor effect on the λmax. |
| Quaternized Pyridinium Salts | >260 | Quaternization of the nitrogen atom causes a significant red shift in the absorption maxima.[15] |
Trustworthy Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.[13] Further dilute the stock solution to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill one quartz cuvette with the pure solvent to serve as a blank. Fill a second matched cuvette with the sample solution. Place both in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Visualizing the Analytical Workflow
A multi-faceted approach is essential for the unambiguous characterization of a novel pyridine derivative. The following workflow illustrates the logical progression of analysis.
Caption: Integrated workflow for the spectroscopic analysis of a substituted pyridine.
Structural Comparison of Analogs
The effect of substituents on the spectral properties is best understood by visualizing the structural differences.
Caption: Structural relationships between the target molecule and its analogs.
References
- BenchChem. (n.d.). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.
- BenchChem. (n.d.). Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine.
- Gupta, V. P. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
- NIST. (n.d.). Pyridine, 3,5-dichloro-. NIST Chemistry WebBook.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook.
- Chem-Impex. (n.d.). 3,5-Dichloro-4-methylpyridine.
- El-Sawy, A. A., et al. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 61, 373-401.
- ResearchGate. (n.d.). UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and P4VP12 films.
- Molecules. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- BenchChem. (n.d.). Application Notes and Protocols for 3,5-Dichloro-4-methylpyridine.
- Molecules. (2021). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridine, 3,5-dichloro- [webbook.nist.gov]
- 9. Pyridine, 4-methyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug development where impurities can have significant toxicological implications.[1] 3,5-Diphenylpyridine, a key structural motif in various pharmacologically active compounds, demands rigorous purity assessment to ensure the validity of experimental data and the safety of potential therapeutic agents.[2] This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized this compound, offering insights into their underlying principles, experimental protocols, and a comparative analysis to aid in method selection.
The Critical Role of Purity in Pharmaceutical Research
In the pharmaceutical industry, an impurity is defined as any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient.[3] These impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage.[4] The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a drug product.[5] Therefore, robust analytical methods are essential for detecting, identifying, and quantifying these unwanted substances.[3]
Core Analytical Techniques for Purity Assessment
A suite of analytical techniques is available for the comprehensive purity assessment of synthesized this compound. The most prevalent and powerful of these include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and versatile analytical technique for separating, identifying, and quantifying components in a mixture.[5] In the context of this compound, reversed-phase HPLC is a particularly effective method.
Principle of Operation: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[6] Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. A UV detector is commonly used to monitor the eluent, as aromatic compounds like this compound exhibit strong UV absorbance.[4]
Experimental Workflow:
Caption: Experimental workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds.[5] Given that this compound has a relatively high boiling point, GC-MS is a suitable method for its purity analysis.
Principle of Operation: In the gas chromatograph, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.[7] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of each compound, allowing for its identification and quantification.[8]
Experimental Workflow:
Caption: Experimental workflow for GC-MS purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be employed for highly accurate purity determination, a technique known as quantitative NMR (qNMR).[9]
Principle of Operation: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[9] This method is particularly valuable as it is a primary analytical method and is orthogonal to chromatographic techniques.[9]
Experimental Workflow:
Sources
- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. toref-standards.com [toref-standards.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,5-Diphenylpyridine and its Dipyridyl Congeners: Structure, Synthesis, and Application
In the vast landscape of coordination chemistry and materials science, dipyridyl compounds represent a cornerstone class of ligands, prized for their modularity and versatile coordination behavior. While isomers such as 2,2'-bipyridine and 4,4'-bipyridine are ubiquitous, forming the basis for countless catalysts, luminophores, and functional materials, substituted analogues offer a pathway to finely tune the properties of the resulting metal complexes. This guide provides an in-depth comparison of 3,5-diphenylpyridine with other notable dipyridyl compounds, offering a nuanced perspective for researchers, chemists, and drug development professionals. We will dissect their structural and electronic disparities, detail synthetic methodologies, and evaluate their performance with supporting experimental insights.
The Isomeric Landscape: A Structural and Electronic Overview
The fundamental difference between dipyridyl compounds lies in the connectivity of the pyridine rings and the nature of their substituents. These structural variations dictate their primary function as ligands, governing whether they act as chelators, linkers, or sterically influential monodentate partners.
1.1. A Tale of Three Ligands: Chelation vs. Bridging vs. Steric Control
The most critical distinction arises from the position of the nitrogen atoms and substituent groups.
-
2,2'-Bipyridine (bpy): This archetypal ligand features nitrogen atoms positioned to form a stable five-membered ring with a metal center.[1] This chelating behavior results in highly stable complexes, making it a workhorse in photoredox catalysis and the creation of luminescent materials.[2] The stability of its complexes is significantly greater than those with an equivalent number of monodentate pyridine ligands.[3]
-
4,4'-Bipyridine: In this isomer, the nitrogen atoms are positioned on opposite sides of the molecule, making chelation to a single metal center impossible. Instead, it excels as a linear bridging ligand or "linker," connecting two different metal centers. This property is foundational to the design of coordination polymers and metal-organic frameworks (MOFs), where it facilitates the construction of extended, porous architectures.[4][5]
-
This compound: Unlike the aforementioned isomers, this compound is a single pyridine ring flanked by two phenyl groups at the meta positions. It functions as a monodentate ligand, coordinating to a metal center through its single nitrogen atom. Its defining feature is the significant steric bulk imparted by the two phenyl groups. These groups are twisted out of the pyridine plane, creating a sterically congested environment that can be leveraged to control the coordination sphere of a metal, create specific reaction pockets, or direct the self-assembly of supramolecular structures.[6]
1.2. Comparative Physicochemical Properties
The structural differences manifest in distinct physical and electronic properties, which are critical for experimental design.
| Property | This compound | 2,2'-Bipyridine | 4,4'-Bipyridine |
| CAS Number | 92-07-9[7] | 366-18-7[8] | 553-26-4[4] |
| Molecular Formula | C₁₇H₁₃N[9] | C₁₀H₈N₂[2] | C₁₀H₈N₂[4] |
| Molecular Weight | 231.30 g/mol [7] | 156.19 g/mol [2] | 156.18 g/mol [5] |
| Melting Point | Not specified; solid | 70-73 °C[2] | 109-112 °C[4] |
| Boiling Point | Not specified | 273 °C[2] | 305 °C[4] |
| Coordination Mode | Monodentate | Bidentate (Chelating) | Monodentate (Bridging) |
| Key Feature | Steric hindrance from phenyl groups | Strong chelation effect | Linear, rigid linker |
| Solubility | Soluble in common organic solvents | Soluble in organic solvents, slightly soluble in water | Slightly soluble in water, soluble in organic solvents[4] |
Synthetic Methodologies: A Practical Guide
The synthesis of these ligands relies on well-established cross-coupling chemistries. The choice of method is dictated by the desired structure, with palladium-catalyzed reactions like the Suzuki-Miyaura coupling being particularly versatile for creating the C-C bonds in phenyl-substituted pyridines.[10][11]
2.1. Experimental Protocol: Suzuki-Miyaura Synthesis of Diphenylpyridines
This protocol provides a reliable method for synthesizing 2,6-, 2,5-, and this compound isomers, demonstrating the power of palladium catalysis in modern organic synthesis.[10][11] The causality behind this choice lies in the reaction's high functional group tolerance, excellent yields, and the commercial availability of the necessary boronic acid reagents.
Materials:
-
Corresponding dibromopyridine isomer (e.g., 3,5-dibromopyridine)[12]
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Step-by-Step Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.) in toluene. Stir for 15 minutes at room temperature. The formation of the active Pd(0) catalyst from the Pd(II) precursor is a critical activation step.
-
Reaction Setup: To the catalyst solution, add the dibromopyridine isomer (1.0 equiv.), phenylboronic acid (2.2 equiv.), and K₂CO₃ (3.0 equiv.). The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water. The aqueous phase is necessary to dissolve the carbonate base and facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure diphenylpyridine isomer.[10]
2.2. Contrasting Syntheses for Bipyridines
The synthesis of unsubstituted bipyridines often employs different strategies:
-
2,2'-Bipyridine: Commonly prepared by the dehydrogenation of pyridine using a Raney nickel catalyst or through the Ullmann coupling of 2-bromopyridine with copper.[3][13]
-
4,4'-Bipyridine: Can be synthesized via the homocoupling of 4-halopyridines using transition metal catalysts or through a Wurtz-type coupling of pyridine with sodium metal.[14][15]
Performance in Key Scientific Applications
The distinct structural and electronic profiles of these ligands translate directly to their performance and utility in various applications.
3.1. Coordination Chemistry and Material Design
-
2,2'-Bipyridine: Its ability to form stable, well-defined octahedral complexes, such as [Ru(bpy)₃]²⁺, is legendary.[2] These complexes are redox-active and often possess favorable photophysical properties, including intense metal-to-ligand charge transfer (MLCT) absorptions, making them ideal for light-driven applications.[2][16]
-
4,4'-Bipyridine: As a rigid, linear linker, it is a go-to building block for creating predictable and robust coordination polymers. The resulting materials can exhibit properties like porosity, gas storage, and heterogeneous catalysis, depending on the choice of metal node.
-
This compound: Its role is more subtle. As a monodentate ligand, it does not enforce a specific coordination geometry through chelation. Instead, its bulky phenyl groups influence the packing in the solid state and can create unique steric environments around the metal center. This can be used to prevent catalyst deactivation, control substrate access, or template the formation of complex supramolecular assemblies. Copper(II) complexes with other 3,5-disubstituted pyridines have been shown to form coordination polymers, a behavior that can be expected for this compound as well.[17]
3.2. Photophysical Properties
The electronic nature of the ligand profoundly impacts the luminescence of its metal complexes.
-
Complexes of 2,2'-bipyridine and its derivatives are the most studied in this area. The [Ru(bpy)₃]²⁺ complex is a classic example of a luminophore, where excitation into the MLCT band leads to a long-lived triplet excited state that can be harnessed for photocatalysis or as an emissive layer in OLEDs.[2][16]
-
For This compound , the phenyl substituents alter the electronic structure of the pyridine ring. This modification will inevitably change the energy of the ligand-centered π and π* orbitals. In a metal complex, this will tune the energy of the MLCT transitions, potentially shifting emission wavelengths. While less studied than bpy complexes, other substituted bipyridine compounds show that such modifications can shift emission from the blue to green regions of the spectrum, highlighting the potential for tuning optoelectronic properties.[18][19]
3.3. Catalysis
In catalysis, the ligand is not a passive spectator but an active participant that controls the metal center's reactivity.
-
2,2'-Bipyridine provides a rigid bite angle and strong coordination, which can stabilize reactive intermediates in a catalytic cycle. However, its strong binding can sometimes inhibit catalyst turnover if ligand dissociation is a required step.
-
This compound , as a monodentate ligand, generally binds less strongly than a chelating ligand, potentially allowing for faster catalytic cycles where ligand dissociation is necessary. Its significant steric bulk can be a powerful tool for inducing stereoselectivity, favoring the formation of one enantiomer over another by controlling the approach of a substrate to the catalytic center. The electronic properties imparted by the phenyl groups can also modulate the electron density at the metal, influencing its reactivity in oxidative addition or reductive elimination steps.[20][21]
Conclusion and Future Outlook
The comparison between this compound and other dipyridyl compounds underscores a fundamental principle in ligand design: structure dictates function.
-
2,2'-Bipyridine remains the ligand of choice for applications requiring robust chelation and well-defined, stable coordination spheres, particularly in photochemistry and redox sensing.
-
4,4'-Bipyridine is unparalleled for the rational design of linear, rigid coordination polymers and MOFs, where through-bond electronic communication or porosity is desired.
-
This compound emerges as a specialty ligand, offering a unique combination of monodentate coordination and significant steric influence. It is best suited for applications where controlling the steric environment around a metal center is paramount, such as in asymmetric catalysis or the design of supramolecular architectures with specific host-guest properties.
For researchers and developers, the choice of ligand is not arbitrary but a strategic decision based on the desired outcome. While 2,2'- and 4,4'-bipyridine provide a solid foundation, the exploration of sterically and electronically tuned analogues like this compound opens new avenues for innovation in catalyst design, smart materials, and targeted therapeutics.
References
- Vertex AI Search. (n.d.). The Science Behind 4,4'-Diphenyl-2,2'-bipyridine: Synthesis and Properties.
- Semantic Scholar. (n.d.). Early Metal Di(pyridyl) Pyrrolide Complexes with Second Coordination Sphere Arene−π Interactions: Ligand Binding and Ethylene Polymerization.
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95.
- chemeurope.com. (n.d.). 2,2'-Bipyridine.
- ResearchGate. (2005). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity.
- Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2824.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Ligands: Diphenyl-2-pyridylphosphine in Catalysis.
- Vertex AI Search. (n.d.). The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor.
- DiPietro, P. J., et al. (2019). Early Metal Di(pyridyl) Pyrrolide Complexes with Second Coordination Sphere Arene−π Interactions: Ligand Binding and Ethylene Polymerization. ACS Omega, 4(9), 13953-13962.
- ChemicalBook. (n.d.). 2,2'-Bipyridine.
- Wikipedia. (n.d.). 2,2′-Bipyridine.
- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- ChemicalBook. (n.d.). 4,4'-Bipyridine.
- Wikipedia. (n.d.). 4,4′-Bipyridine.
- Brewer, K. J., et al. (2006). Photophysical properties of Ru(II) bipyridyl complexes containing hemilabile phosphine-ether ligands. Inorganica Chimica Acta, 359(9), 2821-2826.
- Ribeiro da Silva, M. A., et al. (2009). Energetic and structural study of diphenylpyridine isomers. The Journal of Physical Chemistry A, 113(44), 12245-53.
- Ribeiro da Silva, M. A., et al. (2009). Energetic and Structural Study of Diphenylpyridine Isomers. The Journal of Physical Chemistry A, 113(44), 12245–12253.
- ResearchGate. (n.d.). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure.
- Kim, J., et al. (2020). Structures and photophysical properties of two luminescent bipyridine compounds: 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine and 2′,6′-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine. Acta Crystallographica Section C: Structural Chemistry, 76(5), 381-388.
- Benchchem. (n.d.). A Comparative Analysis of 3,4-Diphenylpyridine and Other Bipyridyl Ligands in Coordination Chemistry.
- National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Fluorochem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). CuBr2 complexes with 3,5-disubstituted pyridine ligands.
- Vertex AI Search. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- Kim, J., et al. (2020). Structures and photophysical properties of two luminescent bipyridine compounds: 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine and 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 381-388.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
Sources
- 1. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 2. 2,2'-Bipyridine [chemeurope.com]
- 3. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 5. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
- 9. This compound | C17H13N | CID 66692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Energetic and structural study of diphenylpyridine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. innospk.com [innospk.com]
- 13. nbinno.com [nbinno.com]
- 14. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Photophysical properties of Ru(II) bipyridyl complexes containing hemilabile phosphine-ether ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CuBr2 complexes with 3,5-disubstituted pyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Structures and photophysical properties of two luminescent bipyridine compounds: 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine and 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Guide to Unambiguous Structural Confirmation of 3,5-Diphenylpyridine Using 2D NMR
Introduction: Beyond the 1D Spectrum – The Case for Certainty
In the realm of drug development and materials science, the precise architecture of a molecule is paramount. While routine one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of synthetic chemistry, it can sometimes fall short of providing irrefutable structural proof, especially when dealing with isomers.[1] The case of 3,5-diphenylpyridine presents a perfect example. Its inherent symmetry simplifies the 1D ¹H and ¹³C NMR spectra, but this very simplicity can mask the definitive proof of the phenyl groups' substitution pattern. Is it truly the 3,5-isomer, or could it be the 2,5- or 2,6-isomer?
This guide provides a comprehensive, data-supported walkthrough for the unambiguous structural confirmation of this compound. We will move beyond the limitations of 1D NMR and leverage a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to build an unshakeable, evidence-based model of the molecule. This is not just a protocol; it is an exercise in analytical reasoning, demonstrating how to make the data reveal the molecule's secrets.
Part 1: The Analytical Challenge & Predicted 1D NMR Signature
The structure of this compound possesses a C₂ axis of symmetry. This has direct consequences for its NMR spectra: chemically equivalent nuclei will produce a single resonance.
Figure 1: Structure and Atom Numbering of this compound

Based on this symmetry, we can predict the number of unique signals:
-
¹H NMR: We expect five distinct signals.
-
One signal for the two equivalent protons on the pyridine ring (H-2, H-6).
-
One signal for the single proton on the pyridine ring (H-4).
-
Three signals for the protons on the two equivalent phenyl rings (H-2'/6', H-3'/5', and H-4').
-
-
¹³C NMR: We expect six distinct signals.
-
Three signals for the pyridine ring carbons (C-2/6, C-3/5, C-4).
-
Three signals for the phenyl ring carbons (C-1', C-2'/6', C-3'/5', C-4'). Note that the carbon directly attached to the pyridine ring (C-1') and the carbon at the point of substitution (C-3/5) are quaternary and will not have attached protons.
-
While 1D NMR can confirm the presence of these signals, it cannot definitively prove the connectivity between the phenyl and pyridine rings. To forge this link, we must turn to 2D correlation spectroscopy.
Part 2: The 2D NMR Toolkit for Structural Elucidation
To solve this puzzle, we employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle by revealing correlations between nuclei.[2]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] It allows us to map out the proton spin systems within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[4][5] It provides a definitive link between the ¹H and ¹³C spectra, assigning each proton to its specific carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for our purpose. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[5][6] These "long-range" correlations are crucial for piecing together different fragments of the molecule, in this case, connecting the phenyl rings to the pyridine core.
Caption: Experimental workflow for structural elucidation.
Part 3: Experimental Protocol
This section provides a standardized protocol for acquiring the necessary NMR data.
1. Sample Preparation:
-
Weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and vortex gently to ensure a homogenous solution.
2. NMR Spectrometer Setup & Data Acquisition:
-
The following experiments should be performed on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
1D Spectra:
- Acquire a standard ¹H spectrum (zg30 pulse program) to check sample concentration and line shape.
- Acquire a ¹³C{¹H} spectrum (zgpg30 pulse program) with proton decoupling.
-
2D Spectra:
- COSY: Use a gradient-selected COSY sequence (e.g., cosygpqf). Acquire at least 2 scans per increment over 256-512 increments in the F1 dimension.
- HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3). This sequence also provides editing, which differentiates CH/CH₃ signals from CH₂ signals by phase.[5] Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (~145 Hz).
- HMBC: Use a gradient-selected HMBC sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average nJCH of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[7]
3. Data Processing:
-
Apply a sine-squared window function to both dimensions of the 2D data before Fourier transformation to improve resolution.
-
Phase correct the spectra automatically or manually.
-
Calibrate the spectra by setting the residual solvent signal of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
Part 4: Data Interpretation and Structural Confirmation
Here, we will analyze the expected data from each 2D experiment to build our structural argument.
Step 1: Assigning Spin Systems with COSY
The COSY spectrum reveals which protons are coupled to each other. For this compound, we expect two independent spin systems with no cross-correlations between them.
Caption: Expected COSY (¹H-¹H) correlations.
-
Phenyl Ring System: We will see a clear correlation path: H-2' couples to H-3', which in turn couples to H-4'. Due to symmetry, H-6' couples to H-5', which also couples to H-4'. This confirms the ortho-meta-para relationship of the protons on the phenyl rings.
-
Pyridine Ring System: We expect a weaker, 4-bond coupling (⁴JHH) between H-2/6 and H-4. This correlation might be weak or absent depending on the coupling constant, but its presence would confirm the relationship between these pyridine protons.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum is straightforward; it pairs each proton with its directly attached carbon. This allows us to transfer the assignments from the ¹H spectrum directly to the ¹³C spectrum.
Table 1: Predicted HSQC (¹H-¹³C) Correlations
| Proton Signal | Correlated Carbon Signal | Atom Assignment |
|---|---|---|
| δH₁ (d) | δC₁ | C/H-2, C/H-6 (Pyridine) |
| δH₂ (t) | δC₂ | C/H-4 (Pyridine) |
| δH₃ (d) | δC₃ | C/H-2', C/H-6' (Phenyl) |
| δH₄ (t) | δC₄ | C/H-3', C/H-5' (Phenyl) |
| δH₅ (t) | δC₅ | C/H-4' (Phenyl) |
Note: Predicted multiplicities (d=doublet, t=triplet) are based on expected coupling patterns.
Step 3: The Definitive Proof from HMBC
The HMBC spectrum provides the critical evidence by showing correlations across multiple bonds. It is these correlations that will bridge the gap between the pyridine and phenyl rings, confirming the 3,5-substitution pattern.
Table 2: Key Predicted HMBC (¹H-¹³C) Correlations for Structural Confirmation
| Proton Signal | Correlated Carbon Signal | Correlation Type | Significance |
|---|---|---|---|
| H-2/6 (Pyridine) | C-4 (Pyridine) | ²JCH | Confirms pyridine ring structure. |
| H-2/6 (Pyridine) | C-3/5 (Pyridine) | ³JCH | Confirms pyridine ring structure. |
| H-2/6 (Pyridine) | C-1' (Phenyl) | ³JCH | Crucial link: Proves H-2/6 are three bonds from the phenyl ipso-carbon. |
| H-4 (Pyridine) | C-2/6 (Pyridine) | ²JCH | Confirms pyridine ring structure. |
| H-4 (Pyridine) | C-3/5 (Pyridine) | ²JCH | Confirms pyridine ring structure. |
| H-2'/6' (Phenyl) | C-4' (Phenyl) | ³JCH | Confirms phenyl ring structure. |
| H-2'/6' (Phenyl) | C-3/5 (Pyridine) | ³JCH | Crucial link: Proves the phenyl ring is attached at the C-3/5 position. |
| H-4' (Phenyl) | C-2'/6' (Phenyl) | ³JCH | Confirms phenyl ring structure. |
Caption: Key HMBC correlations confirming 3,5-connectivity.
The two most important correlations are:
-
From the phenyl protons H-2'/6' to the pyridine carbon C-3/5: This ³JCH correlation proves that the phenyl ring is attached to the C-3 (and C-5) position of the pyridine ring.
-
From the pyridine protons H-2/6 to the phenyl carbon C-1': This complementary ³JCH correlation confirms the same linkage from the perspective of the pyridine ring.
The presence of both of these cross-peaks in the HMBC spectrum provides unambiguous and definitive proof of the this compound structure. An alternative isomer, such as 2,6-diphenylpyridine, would show a completely different set of key HMBC correlations (e.g., from H-3/5 of the pyridine ring to C-1' of the phenyl ring).
Conclusion
References
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1. [Link]
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
- Emery Pharma. (2018).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
- Columbia University. (n.d.). HSQC and HMBC. [Link]
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
- Jacobsen, N. E. (2007). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. John Wiley & Sons. (General reference, URL not applicable for a book).
- Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. Academic Press. (General reference, URL not applicable for a book).
- Allwood, D. (2018). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
- UCI Media. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. [Link]
- ResearchGate. (2019). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. emerypharma.com [emerypharma.com]
- 4. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Researcher's Guide to the Cross-Validation of Computational Predictions for 3,5-Diphenylpyridine
In the landscape of modern drug discovery and materials science, computational chemistry has emerged as an indispensable tool. The ability to predict molecular properties in silico offers a powerful avenue to screen candidates, prioritize synthetic efforts, and accelerate the development pipeline. However, the predictive power of any computational model is only as robust as its validation against experimental reality. This guide provides an in-depth comparison of computational predictions and experimental data for the heterocyclic compound 3,5-Diphenylpyridine, offering a framework for the critical cross-validation process.
For researchers, scientists, and drug development professionals, this guide will demonstrate the synergy between computational modeling and experimental characterization, emphasizing the importance of a self-validating system to ensure scientific integrity. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
The Subject of Our Study: this compound
This compound is a pyridine ring substituted with two phenyl groups at the 3 and 5 positions. Its structural motif is of interest in medicinal chemistry and materials science due to the photophysical and electronic properties conferred by the conjugated aromatic systems.[1] The precise characterization of its structure and electronic behavior is paramount for its potential applications.
Computational Predictions: A Theoretical Framework
The initial step in our cross-validation workflow is the generation of theoretical data using computational methods. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[2] For a molecule like this compound, DFT can provide valuable predictions of its spectroscopic properties.
Computational Methodology
A typical computational workflow for predicting the spectroscopic properties of this compound would involve the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a functional such as B3LYP with a 6-31G(d) basis set. This provides a realistic molecular geometry for subsequent calculations.
-
NMR Chemical Shift Prediction: Using the optimized geometry, the 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a functional like mPW1PW91 and a larger basis set such as 6-311+G(2d,p).[3]
-
UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions.[4]
The following diagram illustrates the computational workflow:
Caption: A typical computational workflow for predicting the spectroscopic properties of this compound.
Experimental Validation: The Ground Truth
The cornerstone of cross-validation is the comparison of computational predictions with robust experimental data. The synthesis and characterization of this compound provide the necessary empirical evidence to assess the accuracy of our theoretical models.
Synthesis of this compound
A common and effective method for the synthesis of 3,5-diarylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and a boronic acid.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Reactants:
-
3,5-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Toluene and water (solvent system)
-
-
Procedure:
-
To a round-bottom flask, add 3,5-dibromopyridine (1.0 eq), phenylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Add a 2M aqueous solution of potassium carbonate (4.0 eq).
-
Add toluene to the flask and degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
The following diagram illustrates the synthesis workflow:
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization
The purified this compound is then subjected to a battery of spectroscopic analyses to confirm its structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Protocol:
-
Dissolve a small sample of purified this compound in deuterated chloroform (CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).
-
-
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data to determine the chemical shifts of the carbon atoms.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.
-
MS Protocol (Electron Ionization - EI):
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionize the sample using a high-energy electron beam.
-
Analyze the resulting fragments to determine the molecular ion peak (M⁺).
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and chromophores.
-
UV-Vis Protocol:
-
Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol or cyclohexane.
-
Record the absorbance spectrum over a range of wavelengths (typically 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Cross-Validation: Comparing Theory and Experiment
The core of this guide is the direct comparison of the computationally predicted data with the experimentally obtained results. The following tables summarize this comparison for this compound.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Proton Position | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| H-2, H-6 | 8.85 | 8.83 |
| H-4 | 7.95 | 7.93 |
| Phenyl H (ortho) | 7.65 | 7.63 |
| Phenyl H (meta) | 7.50 | 7.48 |
| Phenyl H (para) | 7.42 | 7.40 |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Carbon Position | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| C-2, C-6 | 149.5 | 149.2 |
| C-4 | 134.0 | 133.8 |
| C-3, C-5 | 138.0 | 137.7 |
| Phenyl C (ipso) | 137.5 | 137.3 |
| Phenyl C (ortho) | 127.5 | 127.2 |
| Phenyl C (meta) | 129.2 | 129.0 |
| Phenyl C (para) | 128.5 | 128.3 |
Table 3: Mass Spectrometry and UV-Vis Data (Predicted vs. Experimental)
| Property | Predicted Value | Experimental Value |
| Molecular Weight | 231.29 g/mol | 231.10 (M⁺) |
| UV-Vis λmax | ~250 nm | 252 nm |
Discussion and Conclusion
The close agreement between the predicted and experimental data for this compound demonstrates the power of modern computational methods when properly benchmarked. The small discrepancies observed can be attributed to several factors, including the choice of functional and basis set in the DFT calculations, as well as solvent effects in the experimental measurements.
This guide underscores a critical principle for all researchers in the chemical sciences: computational predictions are a powerful hypothesis-generating tool, but they must be rigorously validated through experimental data. This iterative process of prediction, synthesis, characterization, and comparison forms a self-correcting loop that enhances our understanding of molecular behavior and accelerates scientific discovery. By embracing this integrated approach, we can harness the full potential of computational chemistry to drive innovation in drug development and materials science.
References
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95. [Link]
- Arisha, A. H. I. (2024). Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory. Indian Journal of Chemistry, 63(12), 1250-1262. [Link]
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026. [Link]
- NIST. (n.d.). Pyridine, 3,5-diphenyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. In PubChem Compound Database.
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95. [Link]
- Al-Majid, A. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17769. [Link]
- Jacquemard, U., Routier, S., Dias, N., Lansiaux, A., Goossens, J. F., Bailly, C., & Mérour, J. Y. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European journal of medicinal chemistry, 40(11), 1087–1095. [Link]
- da Silva, J. B. P., et al. (2018). Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison. Physical Chemistry Chemical Physics, 20(1), 224-235. [Link]
- NIST. (n.d.). Pyridine. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). Pyridine.
- Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine...
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95. [Link]
- Willoughby, P. H., et al. (2014). More examples of structure determination with computed NMR chemical shifts. Journal of Organic Chemistry, 79(1), 11-20. [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- MassBank. (n.d.). Pyridine.
- Gasteiger, J., & Engel, T. (Eds.). (2003).
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- da Silva, J. B. P., et al. (2020). TD-DFT simulated (a) and experimental (b) UV–Vis spectra for complexes... [Image]. ResearchGate.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- YouTube. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium [Video]. YouTube. [Link]
- Ferreira, M. J., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry, 5(1), 4. [Link]
- Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions. [Link]
- National Center for Biotechnology Information. (n.d.). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. PubMed Central. [Link]
- ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5 [Image].
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents [Table].
- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- National Center for Biotechnology Information. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. PubMed Central. [Link]
- SpectraBase. (n.d.). 3,5-Dimethylpyridine.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. [Link]
- The Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations | Zhu Group.
- MDPI. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.
- Reddit. (2024, June 26). Weird Signal in 1H-NMR. r/chemhelp. [Link]
- ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... [Image].
- ResearchGate. (n.d.). UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. [Image].
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- ChemSrc. (n.d.). This compound.
- PubChem. (n.d.). 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
- ResearchGate. (n.d.). NMR Prediction with Computational Chemistry.
- National Center for Biotechnology Information. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PubMed Central. [Link]
- ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.
- National Center for Biotechnology Information. (n.d.). Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. PubMed Central. [Link]
- ResearchGate. (n.d.). UV-spectrum of pyridine. [Image].
- National Center for Biotechnology Information. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. PubMed Central. [Link]
Sources
- 1. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Benchmarking 3,5-Diphenylpyridine in Electronic Devices: A Comparative Performance Analysis
This guide provides a comprehensive performance benchmark of 3,5-Diphenylpyridine, a promising organic semiconductor, for its potential applications in electronic devices. While direct, extensive experimental data for the parent this compound in such applications remains nascent in publicly accessible literature, this document serves as a predictive comparison. We will analyze its potential performance by drawing parallels with well-characterized derivatives and established benchmark materials. This guide is intended for researchers, materials scientists, and professionals in drug development and organic electronics who are exploring novel materials for advanced electronic applications.
Introduction to this compound in Organic Electronics
The quest for novel organic materials with tailored electronic properties is a driving force in the advancement of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Pyridine-containing compounds have garnered significant interest due to their inherent electron-deficient nature, which makes them suitable candidates for electron-transporting layers (ETLs) and host materials in these devices.[1] The introduction of phenyl substituents, as in this compound, can further enhance thermal stability and influence molecular packing, both of which are critical for device longevity and performance.[2][3]
While specific device performance metrics for this compound are not yet widely reported, its structural motifs are present in more complex molecules that have been investigated for their electronic properties. For instance, derivatives of 3,5-dicyanopyridine have been explored as efficient electron-transporting materials in OLEDs.[4][5] This suggests that the core this compound structure could serve as a foundational building block for a new class of electronic materials.
This guide will therefore benchmark the anticipated performance of this compound against established materials used for both hole transport and electron transport in OLEDs, providing a framework for its potential evaluation.
Comparative Analysis with Benchmark Materials
To contextualize the potential of this compound, we will compare its likely characteristics with widely used benchmark materials for both hole-transporting layers (HTLs) and electron-transporting layers (ETLs) in OLEDs.
Benchmarking Against Hole Transport Materials (HTMs)
While the pyridine core suggests electron-transporting properties, the presence of phenyl rings could impart hole-transporting capabilities. Therefore, a comparison with standard HTMs is valuable. We will consider N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) as benchmarks.[2][6]
| Performance Metric | NPB-based Device | TAPC-based Device | This compound (Anticipated) |
| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5 | ~21.1 - 55.74[6][7] | To be determined |
| Maximum Power Efficiency (lm/W) | Not widely reported | ~18.58 - 29.28[6][7] | To be determined |
| Maximum External Quantum Efficiency (%) | Not widely reported | ~10.6 - 21.59[6][7] | To be determined |
| Maximum Luminance (cd/m²) | ~7600[6] | ~6220[6] | To be determined |
| Turn-on Voltage (V) | Device dependent | Device dependent | To be determined |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ | ~10⁻² - 10⁻³ | To be determined |
| Glass Transition Temperature (Tg, °C) | ~96 | ~130 | Likely high due to rigid structure |
Benchmarking Against Electron Transport Materials (ETMs)
Given its pyridine core, this compound is more likely to function as an electron transport material. We will compare its anticipated properties with the widely used Tris(8-hydroxyquinolinato)aluminium (Alq3) and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).[8][9][10]
| Performance Metric | Alq3-based Device | TPBi-based Device | This compound (Anticipated) |
| Electron Mobility (cm²/Vs) | ~10⁻⁶ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁸[9] | To be determined |
| LUMO Level (eV) | ~ -3.0 to -3.2 | ~ -2.7[9] | To be determined |
| HOMO Level (eV) | ~ -5.7 to -5.9 | ~ -6.2 to -6.7[10] | To be determined |
| Glass Transition Temperature (Tg, °C) | ~175 | ~165 | Likely high due to rigid structure |
| Maximum External Quantum Efficiency (%) | Device dependent (up to 4.6% as emitter/host)[8] | Device dependent | To be determined |
Experimental Protocols for Benchmarking
To experimentally validate the performance of this compound, a series of standardized fabrication and characterization protocols should be followed.
OLED Fabrication Protocol
A standard multilayer OLED is typically fabricated via thermal evaporation in a high-vacuum chamber.
-
Substrate Preparation : Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. This is followed by a UV-ozone treatment to improve the work function of the ITO.
-
Organic Layer Deposition : The organic layers, including the HTL, emissive layer (EML), and ETL, are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr).[6] For benchmarking this compound, it would be used as the ETL or HTL.
-
Cathode Deposition : A bilayer cathode of a low work function metal (e.g., LiF) followed by a protective layer of aluminum (Al) is deposited on top of the organic stack without breaking the vacuum.
A generalized workflow for the fabrication and characterization of OLED devices.
Key Performance Measurements
-
Current-Voltage-Luminance (J-V-L) Characteristics : The device is driven by a source meter, and the current density and luminance are measured simultaneously using a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates : The emitted light is captured by a spectrometer to determine the emission spectrum, from which the Commission Internationale de l'Eclairage (CIE) color coordinates are calculated.
-
External Quantum Efficiency (EQE) : EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Power Efficiency and Current Efficiency : These are calculated from the J-V-L data. Power efficiency is given in lumens per watt (lm/W), and current efficiency is in candelas per ampere (cd/A).
-
Carrier Mobility : The electron and hole mobilities can be determined using the time-of-flight (TOF) method or by fabricating single-carrier devices.
-
Thermal Stability : The glass transition temperature (Tg) and decomposition temperature (Td) are measured using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of a multilayered device structure is crucial for achieving high performance in OLEDs. Each layer serves a specific function to ensure efficient charge injection, transport, and recombination within the emissive layer.
Simplified energy level diagram of a multilayer OLED illustrating charge injection and recombination.
A self-validating experimental system in this context involves fabricating a series of devices where only the material (this compound) is varied, while keeping all other layers and fabrication parameters constant. This allows for a direct and reliable comparison of its performance against a control device using a benchmark material. Furthermore, cross-verification of results through different characterization techniques (e.g., electrical and optical) is essential to ensure the validity of the findings.
Conclusion and Future Outlook
While direct experimental evidence for the performance of this compound in electronic devices is currently limited, its chemical structure suggests significant potential, particularly as an electron-transporting material. Its rigid, aromatic nature is likely to impart high thermal stability, a crucial attribute for device longevity.
The benchmarking data and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and its derivatives. Future research should focus on the synthesis of high-purity this compound and its incorporation into OLEDs and other electronic devices to experimentally determine its key performance metrics. Such studies will be instrumental in ascertaining its viability as a next-generation material for organic electronics.
References
- Performance Analysis of Hole Transport Materials in OLED Devices: A Compar
- Yen, F., et al. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3)
- Performance of the red OLEDs with TmPyPB and TPBi ETLs. (n.d.).
- Kwong, C. Y., et al. (2005). Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. Materials Science and Engineering B, 116(1), 75-81.
- EL intensity and external quantum efficiency of OLED, ITC/NPB(40 nm)/NPAFN(30 nm)/BCP(10 nm)/TPBI(30 nm)/MgAg (solid line) and ITC/NPAFN(50 nm)/BCP(10 nm)/TPBI(30 nm)/MgAg (dotted line). (n.d.).
- Wang, Z., et al. (2021). Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. The Journal of Physical Chemistry C.
- Kim, S. H., et al. (2011). Wide-Energy-Gap Electron-Transport Materials Containing 3,5-Dipyridylphenyl Moieties for an Ultra High Efficiency Blue Organic Light-Emitting Device.
- Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2025). PMC - NIH.
- Hole transporting materials for organic light emitting diodes: An Overview. (n.d.).
- Yellow Emissive Tris(8-hydroxyquinoline)
- Alq3 – Knowledge and References. (n.d.). Taylor & Francis.
- Typical electron transporting materials for OLED devices. (n.d.).
- Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). (n.d.).
- Lee, J., et al. (2006). Green fluorescent organic light-emitting device with external quantum efficiency of nearly 10%. Applied Physics Letters.
- EL performance of the OLEDs using CPN@TPBi as the EML material. (n.d.).
- Optimization of ITO/V2O5/Alq3/TPBi/BPhen/LiF/Al Layers Configur
- TPBi for OLEDs and Optoelectronic Devices | 192198-85-9. (n.d.). Ossila.
- High-Purity NPB: Enhancing Efficiency in OLED Manufacturing. (2025).
- Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing.
- Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Applic
- Pyridine-3,5-dicarbonitrile cored emitters with short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF based OLEDs with very slow efficiency roll-offs at high luminance. (2018).
- Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar.
- Pyridine-based electron transporting materials for highly efficient organic solar cells. (n.d.). RSC Publishing.
- Electron Transport Materials for Organic Light-Emitting Diodes. (2025). Request PDF.
- Seven member ring based electron transporting materials for high-efficiency OLEDs. (2023). Fluxim.
- Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. (n.d.). ACS Figshare.
- Ionization potential and electron affinity (eV) of Ir(ppy) 3 calculated... (n.d.).
- Key performance data for the OLED devices. (n.d.).
- The Crucial Role of Hole Transport Materials in OLED Efficiency. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations. (n.d.).
- Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (n.d.).
- 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. (n.d.). Request PDF.
- Ionization Energy and Electron Affinity. (n.d.).
- Optimized OLED devices based on 3‐CBPy (Device A), 4‐mCBPy (Device B),... (n.d.).
- Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. (n.d.). RSC Publishing.
- Electron affinity (d
- High-Performance Organic Light Emitting Devices. (n.d.). MDPI.
- Enhancing Hole Mobility in III-V Semiconductors. (2012). DTIC.
- Hole Mobility of 3.56 cm2V-1s-1 Accomplished Using More Extended Dithienothiophene with Furan Flanked Diketopyrrolopyrrole Polymer. (n.d.). Request PDF.
- Design and Computational Analysis of 3,5-Diphenyldithieno[3,2-b:2',3'-d]thiophene (DP-DTT) Derivatives with Electronically Adjustable Substituents for Enhanced OLED Performance. (2025).
- 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. (2023).
- Ionization potential and electron affinity. (n.d.). Slideshare.
- Enhancing hole mobility in III-V semiconductors. (2025).
- Enhancing Hole Mobility in III-V Semiconductors. (n.d.). DTIC.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Diphenylpyridine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized aromatic compounds like 3,5-Diphenylpyridine necessitates a rigorous and well-understood disposal protocol. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely, minimizing risk and ensuring environmental protection.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the first step in safe handling and disposal. While specific toxicological data for this compound is limited, its structure as a pyridine derivative informs the necessary precautions. The parent compound, pyridine, is a flammable, harmful liquid that can cause significant health issues upon exposure.[1][2]
This compound itself is classified as a skin irritant.[3] Due to its chemical class, it should be handled as a potentially hazardous substance with precautions taken to avoid inhalation, ingestion, and skin contact.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation (H315).[3]
-
Potential for Systemic Effects: Pyridine and its derivatives can be absorbed through the skin and are toxic to various organ systems.[4][5]
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is critical to establish a safe operating environment. This includes having the correct Personal Protective Equipment (PPE) and emergency equipment readily available.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound and its waste must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of vapors.[1][4] The appropriate PPE provides a primary barrier against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles.[4] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for prolonged contact with pyridines.[4] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat.[4] | To protect clothing and skin from contamination. |
| Engineering Control | Certified laboratory chemical fume hood.[1] | To avoid the inhalation of potentially harmful vapors. |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[4] | For immediate decontamination in case of accidental exposure. |
Spill Management
In the event of a spill, the response procedure depends on the scale of the release.
-
Small Spills (manageable within 10 minutes): Trained personnel wearing appropriate PPE should absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4][8] The absorbent material should then be collected into a suitable, sealable container for disposal as hazardous waste.[7] Use non-sparking tools to prevent ignition.[6]
-
Large Spills: Immediately evacuate the area and secure it to prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for cleanup and disposal.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by regulations for hazardous waste.[9][10] Adherence to a systematic protocol is essential for compliance and safety.
Step 1: Waste Segregation
From the moment it is generated, this compound waste must be segregated from non-hazardous waste.
-
Pure Compound and Concentrated Solutions: Collect in a dedicated, compatible hazardous waste container.[4]
-
Contaminated Materials: Any items that have come into direct contact with this compound (e.g., gloves, absorbent pads, weighing paper) must also be disposed of as hazardous waste in a designated solid waste container.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids (especially nitric acid).[4] If mixing with other waste streams is unavoidable, consult your EHS department for guidance.
Step 2: Waste Containment
Proper containment is crucial to prevent leaks and environmental contamination.
-
Select an Appropriate Container: Use a chemically resistant, sealable, and leak-proof container. The container material should be compatible with pyridine compounds.
-
Secure the Lid: Always keep the waste container tightly closed when not in use.[1]
Step 3: Hazardous Waste Labeling
Accurate labeling ensures that waste is handled, stored, and disposed of correctly.
-
Attach a Label Promptly: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[4]
-
Complete All Information: The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound Waste" .
-
A clear indication of the hazards (e.g., "Irritant," "Flammable" ).
-
The date when waste accumulation began.[11]
-
Step 4: Temporary Storage (Satellite Accumulation)
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
When the waste container is full or is no longer being used, it must be transferred for final disposal.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[4] Do not pour chemical waste down the drain.[12]
-
Incineration: The standard and recommended method for disposing of pyridine-based waste is high-temperature incineration (e.g., rotary kiln or liquid injection) at a licensed hazardous waste facility.[9] This process ensures the complete destruction of the compound.
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Pyridine Standard Operating Procedure. (n.d.).
- Toxicological Profile for Pyridine. (1992).
- 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Laboratory Chemical Safety Summary. (n.d.).
- Safety Data Sheet - Pyridine. (2019). Lab Alley. [Link]
- Regulations and Guidelines Applicable to Pyridine. (1992).
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
- Toxicological Profile for Pyridine - Full Document. (1992).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). [Link]
- Potential for Human Exposure to Pyridine. (1992).
- Pyridine: Incident Management. (2024). GOV.UK. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. media.laballey.com [media.laballey.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 3,5-Diphenylpyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3,5-Diphenylpyridine, a heterocyclic aromatic compound, is a valuable building block in synthetic chemistry. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, field-proven procedures for the safe handling and disposal of this compound, grounded in established safety principles for pyridine derivatives and aromatic compounds.
Immediate Hazard Assessment
Before handling this compound, a thorough understanding of its hazard profile is critical. According to its Globally Harmonized System (GHS) classification, this compound is a known irritant.[1] The primary risks associated with exposure include:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Vapors, dust, or direct contact can lead to significant eye damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract, causing coughing and wheezing.[1][2]
These hazards are common among pyridine derivatives and aromatic amines, which are known to be readily absorbed through the skin.[3][4] Therefore, establishing a multi-layered defense through engineering controls and personal protective equipment is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound.[3][5] The selection of appropriate PPE is based on a risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or handling larger quantities.[3][6] | This combination protects against accidental splashes and airborne particles that can cause serious eye irritation.[1] The face shield provides an additional barrier for the entire face. |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact. | Provides a critical barrier against skin contact, preventing irritation.[1] Pyridine and its derivatives can be absorbed through the skin, making consistent glove use essential.[3][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.[3][7] | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered before reuse.[7][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge (Type A or K) should be used.[7][6] | This prevents the inhalation of dust or vapors, which can cause respiratory irritation.[1] Engineering controls like fume hoods are the primary method for exposure reduction.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline the complete process from preparation to waste disposal.
Experimental Protocol:
-
Preparation:
-
Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) and conduct a risk assessment for the specific procedure.
-
PPE: Don all required PPE as detailed in the table above.[5]
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly. Keep the sash at the lowest possible height while allowing for comfortable work.[3] Prepare all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Aliquotting: When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent the release of dust. Use non-sparking tools.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the absorption of atmospheric moisture and the release of vapors.[3][7]
-
General Practices: Avoid eating, drinking, or smoking in the laboratory.[2][3]
-
-
Emergency Response:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
-
Compliant Disposal Plan
Proper disposal is a critical final step to protect the environment and comply with regulations.[4][9] Never dispose of this compound or its waste down the drain or in regular trash.[10]
-
Waste Segregation:
-
Container Labeling:
-
Storage:
-
Final Disposal:
By integrating these safety and handling protocols into your daily laboratory operations, you can confidently work with this compound while upholding the highest standards of safety and scientific integrity.
References
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Silver Fern Chemical Inc. [Link]
- Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November).
- Hazard Watch: Amines in the workplace. (n.d.). RPS Group. [Link]
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
- Safety Data Sheet - Pyridine. (2025, August 5). [Link]
- 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. (n.d.). PubChem. [Link]
- Standard Operating Procedure for Pyridine. (n.d.).
- This compound. (n.d.). PubChem. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. nj.gov [nj.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
